molecular formula C27H42N3O3+ B15585656 Detajmium

Detajmium

Número de catálogo: B15585656
Peso molecular: 456.6 g/mol
Clave InChI: IXLGLCQSNUMEGQ-HYVRMPICSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Detajmium is a useful research compound. Its molecular formula is C27H42N3O3+ and its molecular weight is 456.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C27H42N3O3+

Peso molecular

456.6 g/mol

Nombre IUPAC

(1R,9R,10S,12R,13S,14R,16S,17S)-15-[3-(diethylamino)-2-hydroxypropyl]-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

InChI

InChI=1S/C27H42N3O3/c1-5-17-18-12-21-24-27(19-10-8-9-11-20(19)28(24)4)13-22(23(18)25(27)32)30(21,26(17)33)15-16(31)14-29(6-2)7-3/h8-11,16-18,21-26,31-33H,5-7,12-15H2,1-4H3/q+1/t16?,17-,18-,21-,22-,23-,24-,25?,26+,27+,30?/m0/s1

Clave InChI

IXLGLCQSNUMEGQ-HYVRMPICSA-N

Origen del producto

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Detajmium Bitartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A Potent and Long-Lasting Sodium Channel Blockade

Detajmium bitartrate (B1229483), an antiarrhythmic agent, exerts its primary pharmacological effect through the potent blockade of fast sodium channels (INa) in cardiac myocytes. This action is characteristic of a Class I antiarrhythmic drug. As an analog of ajmaline (B190527), its mechanism is complex, involving interactions with multiple ion channels, which collectively contribute to its antiarrhythmic and potential proarrhythmic effects. The most distinguishing feature of this compound is its remarkably slow recovery from use-dependent sodium channel block, indicating a prolonged interaction with the channel.

The principal effect of this sodium channel blockade is a reduction in the maximum rate of depolarization (Vmax or phase 0) of the cardiac action potential.[1] This leads to a decrease in conduction velocity in non-nodal cardiac tissues, such as the atria, ventricles, and Purkinje fibers. By slowing conduction, this compound can interrupt re-entrant circuits, which are the underlying mechanism for many tachyarrhythmias.

While the blockade of sodium channels is central, evidence from studies on its parent compound, ajmaline, strongly suggests that this compound's electrophysiological profile is augmented by its interaction with other cardiac ion channels. These include the L-type calcium current (ICa-L) and various potassium currents, such as the transient outward potassium current (Ito) and the ATP-sensitive potassium current (IK(ATP)).[2] This multi-channel blockade contributes to its effects on the duration and morphology of the cardiac action potential.

Quantitative Electrophysiological Effects

The following tables summarize the quantitative effects of this compound bitartrate and its parent compound, ajmaline, on key electrophysiological parameters. Due to the limited availability of extensive dose-response studies on this compound itself, data from ajmaline are included to provide a broader context for its likely concentration-dependent effects on various ion channels.

Table 1: Electrophysiological Effects of this compound Bitartrate (1 µM) in Canine Cardiac Tissues [1]

ParameterTissue TypeControl (Mean ± SD)This compound (1 µM) (Mean ± SD)% Changep-value
Action Potential Amplitude (APA)Purkinje Fibers111.1 ± 12.3 mV100.0 ± 2.5 mV-10.0%< 0.003
Action Potential Duration (APD90)Purkinje Fibers359.0 ± 17.5 ms262.1 ± 12.3 ms-27.0%< 0.001
Maximum Rate of Depolarization (Vmax)Purkinje Fibers687.5 ± 57.2 V/s523.7 ± 58.2 V/s-23.8%< 0.001
Maximum Rate of Depolarization (Vmax)Ventricular Muscle236.7 ± 28.9 V/s177.3 ± 22.5 V/s-25.1%< 0.01
Vmax Recovery Time ConstantNot SpecifiedNot Reported348.16 ± 57.43 s--

Table 2: Concentration-Dependent Inhibition (IC50) of Cardiac Ion Channels by Ajmaline in Rat Ventricular Myocytes [2]

Ion ChannelCurrentIC50 (µM) (Mean ± SEM)Hill Coefficient (nH) (Mean ± SEM)
Fast Sodium Channel (INa) at -75 mVINa27.8 ± 1.141.27 ± 0.25
Fast Sodium Channel (INa) at -120 mVINa47.2 ± 1.161.16 ± 0.21
L-type Calcium ChannelICa-L70.8 ± 0.090.99 ± 0.09
Transient Outward Potassium ChannelIto25.9 ± 2.911.07 ± 0.15
ATP-sensitive Potassium ChannelIK(ATP)13.3 ± 1.11.16 ± 0.15

Signaling Pathways and Electrophysiological Consequences

The interaction of this compound bitartrate with multiple ion channels results in a complex modulation of the cardiac action potential. The following diagram illustrates the proposed signaling pathway.

Detajmium_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects INa Fast Na+ Channel Vmax ↓ Vmax (Phase 0) INa->Vmax ICaL L-type Ca2+ Channel APD ↔/↓ APD ICaL->APD Ito Transient Outward K+ Channel Ito->APD IK1 Inward Rectifier K+ Channel IK1->APD This compound This compound Bitartrate This compound->INa Potent Blockade This compound->ICaL Inhibition This compound->Ito Inhibition Conduction ↓ Conduction Velocity Vmax->Conduction ERP ↑ ERP/APD Ratio Conduction->ERP

Proposed mechanism of action of this compound Bitartrate.

Experimental Protocols

The characterization of the electrophysiological effects of this compound bitartrate and its analogs involves standard yet meticulous experimental procedures.

Isolated Cardiac Tissue Preparation and Microelectrode Recording

This technique is fundamental for studying the effects of a compound on the action potentials of multicellular cardiac preparations.

  • Tissue Isolation: Hearts are excised from anesthetized animals (e.g., dogs, rabbits, guinea pigs) and placed in a cool, oxygenated Tyrode's solution. Specific tissues, such as ventricular papillary muscles or free-running Purkinje fibers, are carefully dissected.

  • Experimental Setup: The isolated tissue is mounted in a superfusion chamber and continuously perfused with oxygenated Tyrode's solution maintained at a physiological temperature (e.g., 37°C).

  • Microelectrode Impalement: Glass microelectrodes filled with a conducting solution (e.g., 3 M KCl) are used to impale individual cardiomyocytes within the tissue.

  • Data Acquisition: Transmembrane action potentials are recorded using a high-input impedance amplifier. Parameters such as resting membrane potential, action potential amplitude, duration at various levels of repolarization (e.g., APD50, APD90), and the maximum rate of depolarization (Vmax) are measured.

  • Drug Application: this compound bitartrate is added to the superfusion solution at desired concentrations to determine its effects on the recorded action potential parameters.

Microelectrode_Workflow cluster_prep Tissue Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Animal Animal Heart_Excision Heart_Excision Animal->Heart_Excision Anesthesia Tissue_Dissection Tissue_Dissection Heart_Excision->Tissue_Dissection Tyrode's Solution Mounting Mounting Tissue_Dissection->Mounting Superfusion Chamber Microelectrode_Impalement Microelectrode_Impalement Mounting->Microelectrode_Impalement Data_Acquisition Data_Acquisition Microelectrode_Impalement->Data_Acquisition Amplifier Parameter_Measurement Parameter_Measurement Data_Acquisition->Parameter_Measurement Comparison Comparison Parameter_Measurement->Comparison Control vs. Drug Drug_Application Drug_Application Drug_Application->Data_Acquisition

Workflow for isolated cardiac tissue electrophysiology.
Whole-Cell Patch Clamp Technique

This method allows for the detailed study of the effects of a compound on specific ion currents in isolated single cardiomyocytes.

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat).

  • Patch Pipette and Seal Formation: A glass micropipette with a fire-polished tip is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette and the membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit specific ion currents.

  • Current Isolation and Measurement: Pharmacological agents and specific voltage protocols are used to isolate the ion current of interest (e.g., INa, ICa-L, Ito). The amplitude and kinetics of these currents are measured before and after the application of this compound bitartrate to determine its inhibitory effects and to calculate parameters such as IC50.

Conclusion

This compound bitartrate is a potent Class I antiarrhythmic agent whose primary mechanism of action is the blockade of fast sodium channels in the heart. Its exceptionally slow recovery kinetics distinguish it from many other drugs in its class. In addition to its primary target, evidence from its parent compound, ajmaline, suggests a broader interaction with other cardiac ion channels, which contributes to its overall electrophysiological profile. A thorough understanding of these multi-channel effects is crucial for the continued development and safe clinical application of this compound bitartrate and related compounds in the management of cardiac arrhythmias.

References

Detajmium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detajmium, also known as this compound Bitartrate (B1229483), is an antiarrhythmic compound with potential as a neuroprotective agent. Primarily classified as a Class I/C antiarrhythmic, its mechanism of action involves the blockade of sodium channels in cardiac muscle. Emerging research also suggests a role in the modulation of cholinergic pathways, indicating its potential therapeutic application in neurodegenerative diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and known experimental data for this compound, intended to support further research and development.

Chemical Structure and Properties

This compound is a complex organic molecule. Its chemical identity and fundamental properties are summarized below.

Chemical Structure:

  • IUPAC Name: (1R,9R,10S,13S,14R,15R,16S,17R,18R)-15-[3-(diethylamino)-2-hydroxypropyl]-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate[1]

  • Molecular Formula: C₃₁H₄₇N₃O₉[1]

  • CAS Number: 33774-52-6[1]

Physicochemical Properties:

PropertyValueSource
Molecular Weight 605.7 g/mol [1]
Exact Mass 605.33123009 Da[1]
Topological Polar Surface Area 185 Ų[1]
Heavy Atom Count 43[1]
Formal Charge 0[1]
Complexity 909[1]
Isotope Atom Count 0[1]
Defined Atom Stereocenter Count 12[2]
Undefined Atom Stereocenter Count 1[2]
Defined Bond Stereocenter Count 0[1]
Undefined Bond Stereocenter Count 0[1]
Covalently-Bonded Unit Count 2[1]
Compound Is Canonicalized Yes[1]

Pharmacodynamics

This compound's primary pharmacodynamic effect is the blockade of cardiac sodium channels, leading to its classification as a Class I/C antiarrhythmic agent.[3]

Electrophysiological Effects on Cardiac Fibers:

The following data is derived from a study on isolated dog cardiac ventricular and Purkinje fibers.[3]

ParameterTissueConcentrationEffect
Maximum Rate of Depolarization (Vmax) Dog Ventricular Muscle1 µM↓ from 236.7 ± 28.9 to 177.3 ± 22.5 V/s
Action Potential Amplitude (APA) Dog Purkinje Fibers1 µM↓ from 111.1 ± 12.3 to 100.0 ± 2.5 mV
Action Potential Duration (APD90) Dog Purkinje Fibers1 µM↓ from 359.0 ± 17.5 to 262.1 ± 12.3 ms
Maximum Rate of Depolarization (Vmax) Dog Purkinje Fibers1 µM↓ from 687.5 ± 57.2 to 523.7 ± 58.2 V/s
Recovery Kinetics of Vmax (Time Constant) Dog Cardiac Fibers1 µM348.16 ± 57.43 s

Potential Therapeutic Applications

Cardiac Arrhythmias

As a Class I/C antiarrhythmic, this compound's primary therapeutic application is in the management of cardiac arrhythmias. Its mechanism of action, the blockade of fast sodium channels, is effective in suppressing abnormal cardiac rhythms.[3]

Neurodegenerative Diseases

Research indicates that this compound may have neuroprotective properties, with potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. This is thought to be mediated through the modulation of cholinergic pathways. However, detailed clinical data on this application is currently limited.

Experimental Protocols

Assessment of Sodium Channel Blockade in Cardiac Fibers

This protocol is based on the methodology described by Hála et al. (1994).[3]

Objective: To determine the electrophysiological effects of this compound on cardiac action potentials.

Materials:

  • Isolated cardiac preparations (e.g., dog ventricular muscle and Purkinje fibers)

  • Tyrode's solution

  • This compound bitartrate

  • Conventional intracellular microelectrode recording setup

  • Stimulator

Procedure:

  • Isolate cardiac ventricular muscle and Purkinje fibers from a suitable animal model.

  • Mount the preparations in a tissue bath superfused with Tyrode's solution at 37°C and gassed with a 95% O₂ / 5% CO₂ mixture.

  • Drive the preparations at a constant frequency (e.g., 1 Hz) using a stimulator.

  • Impalale the cells with glass microelectrodes filled with 3 M KCl to record transmembrane action potentials.

  • Record baseline action potential parameters, including resting potential (RP), action potential amplitude (APA), action potential duration at 90% repolarization (APD90), and maximum rate of depolarization (Vmax).

  • Introduce this compound into the superfusing solution at the desired concentration (e.g., 1 µM).

  • After a suitable equilibration period, record the action potential parameters again.

  • To study frequency-dependent block, vary the stimulation frequency and measure Vmax at each frequency in the presence and absence of this compound.

  • To determine the recovery kinetics, use a train of stimuli followed by a test pulse at varying intervals and measure the recovery of Vmax.

Data Analysis:

  • Compare the action potential parameters before and after this compound application using appropriate statistical tests.

  • Plot the fractional block of Vmax as a function of stimulation frequency.

  • Fit the recovery of Vmax data to an exponential function to determine the time constant of recovery.

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Isolate Cardiac Tissue Isolate Cardiac Tissue Mount in Tissue Bath Mount in Tissue Bath Isolate Cardiac Tissue->Mount in Tissue Bath Superfuse with Tyrode's Solution Superfuse with Tyrode's Solution Mount in Tissue Bath->Superfuse with Tyrode's Solution Impalale with Microelectrode Impalale with Microelectrode Superfuse with Tyrode's Solution->Impalale with Microelectrode Record Baseline AP Record Baseline AP Impalale with Microelectrode->Record Baseline AP Apply this compound Apply this compound Record Baseline AP->Apply this compound Record Post-Drug AP Record Post-Drug AP Apply this compound->Record Post-Drug AP Compare AP Parameters Compare AP Parameters Record Post-Drug AP->Compare AP Parameters Frequency-Dependent Block Analysis Frequency-Dependent Block Analysis Compare AP Parameters->Frequency-Dependent Block Analysis Recovery Kinetics Analysis Recovery Kinetics Analysis Frequency-Dependent Block Analysis->Recovery Kinetics Analysis

Experimental Workflow for Assessing Sodium Channel Blockade.
Cholinergic Pathway Modulation: Acetylcholinesterase Inhibition Assay

This is a generalized protocol to assess the potential of this compound to inhibit acetylcholinesterase (AChE), a key enzyme in the cholinergic pathway.

Objective: To determine the in vitro inhibitory effect of this compound on AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound bitartrate

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent and make serial dilutions to obtain a range of test concentrations.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the this compound test solution to the appropriate wells.

  • Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, ATCI, to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Include control wells with no inhibitor (100% enzyme activity) and blank wells (no enzyme).

Data Analysis:

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the percentage of AChE inhibition for each concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.

G Prepare Reagents Prepare Reagents Add Reagents to 96-well Plate Add Reagents to 96-well Plate Prepare Reagents->Add Reagents to 96-well Plate Pre-incubate with this compound Pre-incubate with this compound Add Reagents to 96-well Plate->Pre-incubate with this compound Initiate Reaction with ATCI Initiate Reaction with ATCI Pre-incubate with this compound->Initiate Reaction with ATCI Measure Absorbance Measure Absorbance Initiate Reaction with ATCI->Measure Absorbance Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Workflow for Acetylcholinesterase Inhibition Assay.

Signaling Pathways

Sodium Channel Blockade in Cardiomyocytes

This compound exerts its antiarrhythmic effect by blocking the voltage-gated sodium channels (Nav1.5) in the cell membrane of cardiomyocytes. This reduces the influx of sodium ions during phase 0 of the cardiac action potential, thereby slowing the rate of depolarization and the conduction of the electrical impulse.

G This compound This compound Nav1.5 Sodium Channel Nav1.5 Sodium Channel This compound->Nav1.5 Sodium Channel blocks Na+ Influx Na+ Influx This compound->Na+ Influx Nav1.5 Sodium Channel->Na+ Influx mediates Phase 0 Depolarization Phase 0 Depolarization Na+ Influx->Phase 0 Depolarization causes Action Potential Conduction Action Potential Conduction Phase 0 Depolarization->Action Potential Conduction initiates Antiarrhythmic Effect Antiarrhythmic Effect Action Potential Conduction->Antiarrhythmic Effect leads to

Mechanism of Action of this compound on Cardiac Sodium Channels.
Potential Modulation of Cholinergic Signaling

The neuroprotective effects of this compound are hypothesized to involve the modulation of cholinergic signaling. This could occur through various mechanisms, such as the inhibition of acetylcholinesterase (AChE), which would increase the levels of acetylcholine (B1216132) in the synaptic cleft, or through direct interaction with cholinergic receptors.

G cluster_synapse Cholinergic Synapse Acetylcholine (ACh) Acetylcholine (ACh) Cholinergic Receptors Cholinergic Receptors Acetylcholine (ACh)->Cholinergic Receptors binds to Neuronal Signaling Neuronal Signaling Cholinergic Receptors->Neuronal Signaling ACh ACh AChE AChE ACh->AChE degraded by Increased ACh Levels Increased ACh Levels AChE->Increased ACh Levels Neuroprotection Neuroprotection Neuronal Signaling->Neuroprotection This compound This compound This compound->AChE inhibits? Increased ACh Levels->Cholinergic Receptors enhanced activation

Hypothesized Cholinergic Modulation by this compound.

Conclusion

This compound is a promising compound with a well-established role as a Class I/C antiarrhythmic and emerging potential as a neuroprotective agent. This guide provides a summary of the current knowledge on its chemical structure, properties, and biological activities. Further research is warranted to fully elucidate its pharmacokinetic profile, the precise mechanisms of its neuroprotective effects, and its clinical efficacy in neurodegenerative diseases. The experimental protocols and pathway diagrams presented here offer a framework for future investigations into this multifaceted molecule.

References

An In-depth Technical Guide to the Synthesis and Purification of Detajmium for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detajmium is a known antiarrhythmic compound; however, a specific, publicly available, step-by-step synthesis protocol is not well-documented in scientific literature. The following guide presents a plausible and scientifically-grounded hypothetical synthesis and purification strategy based on established methodologies for the synthesis of the core ajmaline (B190527) alkaloid structure and common N-alkylation techniques in heterocyclic chemistry.

Introduction to this compound

This compound is a Class 1A antiarrhythmic agent, belonging to the ajmaline group of alkaloids.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes, which prolongs the cardiac action potential and the refractory period, thereby suppressing arrhythmias.[1][2] Chemically, it is a derivative of ajmaline, featuring a 7-(3-(diethylamino)-2-hydroxypropyl) substituent on the ajmalanium core. Given its electrophysiological properties, this compound is a compound of significant interest for cardiovascular research. This guide provides a comprehensive overview of a proposed synthesis route, purification protocols, and a summary of its primary signaling pathway.

Proposed Synthesis of this compound

The proposed synthesis is a two-stage process:

  • Stage 1: Extraction and Isolation of Ajmaline. Ajmaline serves as the starting material (precursor) for the synthesis of this compound. It is a naturally occurring alkaloid that can be extracted from the roots of Rauwolfia serpentina.

  • Stage 2: N-Alkylation of Ajmaline. The isolated ajmaline is functionalized by adding the 3-(diethylamino)-2-hydroxypropyl side chain to the indole (B1671886) nitrogen (N-7) to yield this compound.

Stage 1: Extraction and Isolation of Ajmaline

The extraction of ajmaline from plant material is a standard procedure in natural product chemistry.

Experimental Protocol: Soxhlet Extraction of Ajmaline

  • Preparation: 500 g of dried and powdered roots of Rauwolfia serpentina are packed into a cellulose (B213188) thimble.

  • Extraction: The thimble is placed in a Soxhlet extractor, and the material is extracted with 2.5 L of methanol (B129727) over a period of 24 hours.

  • Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloidal residue.

  • Acid-Base Extraction: The crude residue is dissolved in 500 mL of 5% hydrochloric acid. The acidic solution is then washed with dichloromethane (B109758) (3 x 200 mL) to remove non-basic components.

  • Basification & Extraction: The acidic aqueous layer is basified to pH 9-10 with a 2M sodium hydroxide (B78521) solution and then extracted with chloroform (B151607) (4 x 250 mL).

  • Final Concentration: The combined chloroform extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ajmaline base.

Stage 2: Synthesis of this compound via N-Alkylation

This stage involves the reaction of ajmaline with a suitable alkylating agent. A common method for such N-alkylation of indole-containing compounds involves reaction with an epoxide in the presence of a base.

Experimental Protocol: N-Alkylation of Ajmaline

  • Reaction Setup: To a solution of ajmaline (10 mmol) in 50 mL of anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (15 mmol) as a base.

  • Addition of Alkylating Agent: Slowly add a solution of 1-(diethylamino)-2,3-epoxypropane (12 mmol) in 10 mL of DMF to the reaction mixture at room temperature.

  • Reaction: The mixture is heated to 80°C and stirred for 12-18 hours under a nitrogen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature and poured into 200 mL of ice-cold water.

  • Extraction: The aqueous mixture is extracted with ethyl acetate (B1210297) (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude this compound.

Purification of this compound

Purification of the crude product is essential to obtain research-grade material. This is typically achieved through column chromatography followed by recrystallization.

Experimental Protocol: Purification by Column Chromatography

  • Column Preparation: A silica (B1680970) gel (230-400 mesh) column is prepared using a slurry packing method with a mobile phase of dichloromethane:methanol (98:2 v/v).

  • Loading: The crude this compound is dissolved in a minimal amount of the mobile phase and loaded onto the column.

  • Elution: The product is eluted using a gradient of methanol in dichloromethane (e.g., from 2% to 10% methanol). Fractions are collected and analyzed by TLC.

  • Isolation: Fractions containing the pure product (as determined by TLC) are combined and the solvent is removed under reduced pressure.

Table 1: Summary of Synthesis and Purification Data (Hypothetical)

ParameterValue
Starting MaterialAjmaline
Yield of Crude this compound~75%
Purity after Chromatography>95% (by HPLC)
Final Yield of Pure this compound~60%
Mobile Phase (HPLC)Acetonitrile:Water (60:40) with 0.1% TFA
Retention Time (HPLC)~8.5 min

Visualization of Workflows and Pathways

Synthesis and Purification Workflow

The overall process from starting material to purified product can be visualized as a sequential workflow.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Ajmaline (Precursor) Reaction N-Alkylation with 1-(diethylamino)-2,3-epoxypropane Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude this compound Workup->Crude Chroma Silica Gel Column Chromatography Crude->Chroma Analysis Fraction Analysis (TLC/HPLC) Chroma->Analysis Pure Pure this compound (>95%) Analysis->Pure

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathway of this compound

This compound's primary therapeutic effect is achieved by blocking the voltage-gated sodium channels (Nav1.5) in cardiac muscle cells. This action is characteristic of Class 1A antiarrhythmics.

G cluster_membrane Cardiomyocyte Membrane cluster_effect Electrophysiological Effect NaChannel Voltage-Gated Na+ Channel (Nav1.5) NaInflux Na+ Influx (Depolarization) ReducedInflux Reduced Na+ Influx NaChannel->ReducedInflux This compound This compound Block Blocks Channel Pore This compound->Block Block->NaChannel ProlongAP Prolonged Action Potential (Phase 0 slope decreased) ReducedInflux->ProlongAP IncreaseERP Increased Effective Refractory Period ProlongAP->IncreaseERP Antiarrhythmic Antiarrhythmic Effect IncreaseERP->Antiarrhythmic

Caption: Mechanism of action of this compound on cardiac sodium channels.

Conclusion

This guide outlines a viable, though hypothetical, approach for the synthesis and purification of this compound for research purposes. The proposed N-alkylation of the readily available ajmaline precursor is a standard and robust synthetic strategy. The purification protocol, employing common chromatographic techniques, should yield a product of high purity suitable for biological and pharmacological studies. The provided diagrams illustrate the logical flow of the experimental process and the compound's established mechanism of action at the cellular level. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities.

References

Detajmium Bitartrate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of Detajmium Bitartrate (B1229483) is limited. This guide provides a comprehensive overview of the available physicochemical properties and outlines standardized experimental protocols for determining these critical parameters, in line with industry and regulatory expectations.

Introduction

This compound bitartrate is an antiarrhythmic compound, classified as a sodium channel blocker.[1][2] Understanding its solubility and stability is paramount for the development of safe, effective, and stable pharmaceutical formulations. Solubility influences bioavailability and formulation design, while stability data informs storage conditions, shelf-life, and potential degradation pathways. This document serves as a technical resource, consolidating known information and providing detailed, exemplary methodologies for the comprehensive evaluation of this drug substance.

Physicochemical Properties

A summary of the known physicochemical properties of this compound Bitartrate is presented below. This data is primarily derived from publicly accessible chemical databases.

PropertyValueSource
Molecular Formula C₃₁H₄₇N₃O₉PubChem[3]
Molecular Weight 605.7 g/mol PubChem[3]
CAS Number 33774-52-6PubChem[3]
Synonyms This compound bitartrate anhydrous, TachmalcorMedChemExpress[1], PubChem[3]
Component Compounds L-Tartaric acid, TachmalcorPubChem[3]

Solubility Assessment: Experimental Protocol

Objective

To determine the equilibrium solubility of this compound Bitartrate in various solvents, including water, buffers at different pH values, and common organic solvents.

Materials
  • This compound Bitartrate active pharmaceutical ingredient (API)

  • Purified water (USP grade)

  • Phosphate and citrate (B86180) buffers (pH 2.0, 4.5, 6.8, 7.4)

  • Ethanol, Methanol, Acetonitrile (HPLC grade)

  • Vials, shaker, centrifuge, and analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound Bitartrate to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials in a constant temperature shaker (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After agitation, allow the suspensions to settle.

    • Centrifuge the vials to separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted solutions using a validated HPLC method to determine the concentration of this compound Bitartrate.

    • The solubility is then calculated and typically expressed in mg/mL or µg/mL.

Stability Assessment and Forced Degradation: Experimental Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following protocol outlines a typical forced degradation study.

Objective

To investigate the degradation of this compound Bitartrate under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.

Materials
  • This compound Bitartrate API

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions

  • Hydrogen peroxide (H₂O₂)

  • Controlled temperature and humidity chambers

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology
  • Acid and Base Hydrolysis:

    • Dissolve this compound Bitartrate in solutions of varying acid (e.g., 0.1N HCl) and base (e.g., 0.1N NaOH) concentrations.

    • Expose the solutions to different temperatures (e.g., room temperature and elevated temperature) for a specified duration.

    • At various time points, withdraw samples, neutralize them, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound Bitartrate in a solution of an oxidizing agent (e.g., 3% H₂O₂).

    • Monitor the solution over time at room and elevated temperatures.

    • Analyze samples at different intervals by HPLC.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat in a controlled temperature oven (e.g., 60°C, 80°C).

    • Analyze the solid at specified time points.

    • Also, expose a solution of the drug to heat and analyze over time.

  • Photostability:

    • Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples by HPLC.

  • Analysis of Degradation Products:

    • The HPLC method used should be "stability-indicating," meaning it can separate the parent drug from its degradation products.

    • A PDA detector can help in assessing peak purity.

    • LC-MS can be used to identify the mass of the degradation products, which aids in structure elucidation.

Visualizations

Forced Degradation Study Workflow

The following diagram illustrates a typical workflow for a forced degradation study, from stress application to data analysis.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow cluster_outcome Outcomes Acid Acid Hydrolysis Sampling Sample at Time Points Acid->Sampling Base Base Hydrolysis Base->Sampling Oxidation Oxidation Oxidation->Sampling Thermal Thermal Stress Thermal->Sampling Photo Photostability Photo->Sampling HPLC HPLC Analysis (Stability-Indicating Method) Sampling->HPLC Detection Peak Purity & Detection (PDA / MS) HPLC->Detection Method Validated Stability- Indicating Method HPLC->Method Identification Degradant Identification Detection->Identification Pathway Degradation Pathway Elucidation Identification->Pathway Stability Intrinsic Stability Profile Pathway->Stability API Drug Substance (this compound Bitartrate) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow of a forced degradation study.

Mechanism of Action: Sodium Channel Blockade

This compound is known to be a sodium channel blocker. The following diagram illustrates the general mechanism of action for this class of drugs.

Sodium_Channel_Blocker cluster_membrane Cell Membrane cluster_in Intracellular cluster_out Extracellular NaChannel Voltage-Gated Sodium Channel Na_in Na+ NaChannel->Na_in No_AP Inhibition of Action Potential NaChannel->No_AP AP Action Potential Propagation Na_in->AP Depolarization Na_out Na+ Na_out->NaChannel Na+ Influx This compound This compound (Blocker) This compound->NaChannel Blocks Channel

Caption: Mechanism of a sodium channel blocker.

Conclusion

While specific experimental data for this compound Bitartrate remains to be published in accessible literature, this guide provides the necessary framework for its comprehensive assessment. The outlined protocols for solubility and stability testing are fundamental to the drug development process. The successful execution of these studies will enable the elucidation of this compound Bitartrate's chemical behavior, leading to the development of a robust and stable drug product. Further research is warranted to establish a detailed and quantitative profile for this compound.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Detajmium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detajmium is an antiarrhythmic compound classified as a Class I/C agent according to the Vaughan Williams classification system. Its primary mechanism of action involves the blockade of fast sodium channels in cardiac myocytes, leading to a potent suppression of cardiac action potential depolarization. This technical guide synthesizes the available preclinical data on the pharmacodynamics and pharmacokinetics of this compound. While detailed pharmacokinetic parameters remain to be fully elucidated in publicly accessible literature, this document provides a comprehensive overview of its electrophysiological effects and the methodologies employed in its characterization.

Introduction

This compound, also known as Tachmalcor, is a potent antiarrhythmic drug. Its electrophysiological profile places it in the Class I/C category, alongside drugs like flecainide (B1672765) and encainide.[1] These agents are characterized by their slow dissociation from sodium channels, leading to a marked and frequency-dependent reduction in the maximum rate of depolarization of the cardiac action potential.[1] This guide aims to provide a detailed summary of the known pharmacodynamic properties of this compound and to outline the experimental approaches used to determine these characteristics.

Pharmacodynamics

The pharmacodynamic effects of this compound have been primarily characterized through in vitro electrophysiological studies on isolated cardiac tissues. These studies reveal its significant impact on the electrical activity of both ventricular muscle and Purkinje fibers.[1]

Electrophysiological Effects

The primary pharmacodynamic action of this compound is the blockade of voltage-gated sodium channels in cardiomyocytes. This leads to a concentration-dependent and frequency-dependent decrease in the maximum upstroke velocity (Vmax) of the cardiac action potential.[1]

The following table summarizes the quantitative electrophysiological effects of this compound at a concentration of 1 µM in isolated canine cardiac preparations.

ParameterTissue TypeControl Value (Mean ± SEM)This compound (1 µM) Value (Mean ± SEM)Percentage ChangeSignificance
Maximum Rate of Depolarization (Vmax) Ventricular Muscle236.7 ± 28.9 V/s177.3 ± 22.5 V/s-25.1%p < 0.01
Purkinje Fibers687.5 ± 57.2 V/s523.7 ± 58.2 V/s-23.8%p < 0.001
Action Potential Amplitude (APA) Ventricular MuscleNo significant changeNo significant changeN/AN/S
Purkinje Fibers111.1 ± 12.3 mV100.0 ± 2.5 mV-10.0%p < 0.003
Action Potential Duration at 90% Repolarization (APD90) Ventricular MuscleNo significant changeNo significant changeN/AN/S
Purkinje Fibers359.0 ± 17.5 ms262.1 ± 12.3 ms-27.0%p < 0.001
Resting Potential (RP) / Maximal Diastolic Potential Ventricular MuscleNo significant changeNo significant changeN/AN/S
Purkinje FibersNo significant changeNo significant changeN/AN/S
Effective Refractory Period (ERP) Ventricular MuscleNo significant changeNo significant changeN/AN/S
Purkinje FibersNo significant changeNo significant changeN/AN/S
Vmax Recovery Time Constant (Offset Kinetics) Ventricular Muscle & Purkinje FibersNot Applicable348.16 ± 57.43 sN/AN/A

Data sourced from Hála O, et al. J Cardiovasc Pharmacol. 1994.[1]

Mechanism of Action

As a Class I/C antiarrhythmic agent, this compound's primary mechanism of action is the blockade of the fast inward sodium current (INa) during Phase 0 of the cardiac action potential. The drug exhibits slow kinetics of association with and dissociation from the sodium channel, which is characteristic of this subclass. This results in a cumulative block at higher heart rates (use-dependence), making it particularly effective in suppressing tachyarrhythmias.[1] The extremely slow recovery kinetics (time constant of ~348 seconds) indicate that the sodium channel block is very long-lasting compared to other antiarrhythmic drugs.[1]

At concentrations below 32 µM, this compound does not significantly affect beta-adrenoceptors or slow-response action potentials, suggesting a high degree of selectivity for the fast sodium channels.[1]

Detajmium_Mechanism_of_Action This compound This compound Na_Channel Voltage-Gated Sodium Channel (Nav1.5) This compound->Na_Channel Binds to and blocks INa Fast Inward Sodium Current (INa) Phase0 Phase 0 Depolarization INa->Phase0 Drives Vmax Reduced Vmax of Action Potential Conduction Slowed Cardiac Conduction Vmax->Conduction Antiarrhythmic Antiarrhythmic Effect Conduction->Antiarrhythmic

Mechanism of Action of this compound.

Pharmacokinetics

Class I/C agents are typically administered orally and undergo hepatic metabolism, often via the cytochrome P450 system. They generally have a relatively long elimination half-life, which contributes to their sustained antiarrhythmic effect.

ParameterThis compound-Specific ValueGeneral Characteristics for Class I/C Antiarrhythmics
Absorption Not AvailableGenerally well-absorbed after oral administration.
Distribution Not AvailableModerate to large volume of distribution.
Metabolism Not AvailablePrimarily hepatic, often involving CYP450 enzymes.
Excretion Not AvailableRenal excretion of metabolites and some parent drug.
Plasma Half-life Not AvailableTypically ranges from 7 to 22 hours.
Protein Binding Not AvailableVariable, but can be significant.

Experimental Protocols

The key pharmacodynamic data for this compound were obtained using standard intracellular microelectrode techniques on isolated cardiac preparations. While the full, detailed protocol from the primary study by Hála et al. (1994) is not accessible, a representative methodology for such experiments is described below.

Intracellular Microelectrode Recording in Isolated Cardiac Fibers

Objective: To measure the effects of a compound on the action potential characteristics of cardiac myocytes.

Materials:

  • Isolated cardiac tissue (e.g., canine ventricular muscle or Purkinje fibers).

  • Tyrode's solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.

  • Thermostatically controlled tissue bath with a stimulating electrode.

  • Glass microelectrodes (tip resistance 10-30 MΩ) filled with 3 M KCl.

  • High-input impedance amplifier.

  • Data acquisition system and software for recording and analysis.

  • This compound stock solution.

Procedure:

  • Tissue Preparation: Cardiac tissue is rapidly excised from a euthanized animal and placed in cold, oxygenated Tyrode's solution. Suitable preparations, such as papillary muscle or free-running Purkinje fibers, are dissected and mounted in a tissue bath.

  • Superfusion and Stimulation: The tissue is superfused with oxygenated Tyrode's solution maintained at 37°C. The preparation is stimulated at a constant frequency (e.g., 1 Hz) using square-wave pulses delivered by a bipolar electrode.

  • Intracellular Impalement: A glass microelectrode is advanced into a cell until a stable, high-amplitude resting membrane potential is recorded.

  • Baseline Recording: Once a stable impalement is achieved, baseline action potential parameters (RP, APA, APD90, Vmax) are recorded for a control period.

  • Drug Application: this compound is added to the superfusate at the desired concentration (e.g., 1 µM). The tissue is allowed to equilibrate with the drug-containing solution.

  • Post-Drug Recording: Action potentials are recorded in the presence of this compound to determine its effects on the measured parameters.

  • Frequency Dependence and Recovery Kinetics: The stimulation frequency can be varied to assess the use-dependent effects of the drug. To measure recovery kinetics, stimulation is paused for a defined period and then resumed to observe the time course of Vmax recovery.

  • Data Analysis: Recorded action potentials are analyzed to quantify changes in the various parameters. Statistical analysis is performed to determine the significance of any observed effects.

Experimental_Workflow Start Start: Isolate Cardiac Tissue Mount Mount Tissue in Bath (37°C, Oxygenated Solution) Start->Mount Stimulate Begin Electrical Stimulation (e.g., 1 Hz) Mount->Stimulate Impalement Achieve Stable Intracellular Microelectrode Impalement Stimulate->Impalement Baseline Record Baseline Action Potentials (Control) Impalement->Baseline Add_Drug Introduce this compound to Superfusate Baseline->Add_Drug Equilibrate Allow for Equilibration Add_Drug->Equilibrate Record_Drug Record Action Potentials in Presence of this compound Equilibrate->Record_Drug Analysis Analyze Data: Compare Control vs. Drug Record_Drug->Analysis End End Analysis->End

Workflow for Electrophysiological Experiments.

Conclusion and Future Directions

This compound is a potent Class I/C antiarrhythmic agent with a well-defined mechanism of action centered on the blockade of fast sodium channels in cardiac tissue. Its pharmacodynamic profile, characterized by a significant and frequency-dependent reduction in Vmax and extremely slow recovery kinetics, suggests a strong potential for the management of tachyarrhythmias.

However, a significant gap exists in the publicly available literature regarding the comprehensive pharmacokinetic profile of this compound. To fully understand its clinical potential, further studies are required to elucidate its absorption, distribution, metabolism, and excretion characteristics in preclinical models and ultimately in humans. These data are critical for establishing appropriate dosing regimens and for assessing the potential for drug-drug interactions. Future research should focus on conducting formal ADME studies to complete the pharmacological profile of this compound.

References

In Vitro and In Vivo Effects of Detajmium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detajmium, also known as Tachmalcor, is an antiarrhythmic compound classified as a Class I/C agent according to the Vaughan Williams classification.[1] This classification is based on its significant electrophysiological effects on cardiac tissue, primarily through the blockade of fast sodium channels.[1][2][3][4] This technical guide provides a comprehensive overview of the currently available in vitro data on this compound, with a focus on its electrophysiological effects on cardiac myocytes. Due to a lack of publicly available research, this guide does not contain in vivo data. Detailed experimental protocols for the described in vitro studies are provided, alongside structured data tables and visualizations of its mechanism of action and experimental workflow.

In Vitro Effects of this compound

The primary body of research on the in vitro effects of this compound comes from electrophysiological studies on isolated cardiac preparations. These studies have demonstrated that this compound significantly alters the cardiac action potential, consistent with its classification as a Class I/C antiarrhythmic drug.[1][5]

Electrophysiological Effects on Cardiac Action Potential

Studies utilizing conventional intracellular microelectrode techniques on isolated canine cardiac tissues have elucidated the specific effects of this compound on action potential parameters.[1][5]

Table 1: Effect of 1 µM this compound on Action Potential Parameters in Dog Ventricular Muscle Fibers

ParameterControl (Mean ± SD)This compound (1 µM) (Mean ± SD)P-valueSignificance
Resting Potential (RP)Not SpecifiedNo Significant Change> 0.05Not Significant
Action Potential Amplitude (APA)Not SpecifiedNo Significant Change> 0.05Not Significant
Action Potential Duration at 90% Repolarization (APD90)Not SpecifiedNo Significant Change> 0.05Not Significant
Effective Refractory Period (ERP)Not SpecifiedNo Significant Change> 0.05Not Significant
Maximum Rate of Depolarization (Vmax)236.7 ± 28.9 V/s177.3 ± 22.5 V/s< 0.01Significant
Data from Hála O, et al. J Cardiovasc Pharmacol. 1994 Oct;24(4):559-65.[1][5]

Table 2: Effect of 1 µM this compound on Action Potential Parameters in Dog Purkinje Fibers

ParameterControl (Mean ± SD)This compound (1 µM) (Mean ± SD)P-valueSignificance
Maximal Diastolic PotentialNot SpecifiedNo Significant Change> 0.05Not Significant
Action Potential Amplitude (APA)111.1 ± 12.3 mV100.0 ± 2.5 mV< 0.003Significant
Action Potential Duration at 90% Repolarization (APD90)359.0 ± 17.5 ms262.1 ± 12.3 ms< 0.001Significant
Maximum Rate of Depolarization (Vmax)687.5 ± 57.2 V/s523.7 ± 58.2 V/s< 0.001Significant
Data from Hála O, et al. J Cardiovasc Pharmacol. 1994 Oct;24(4):559-65.[5]
Frequency-Dependent Block and Recovery Kinetics

The inhibitory effect of this compound on the maximum rate of depolarization (Vmax) is frequency-dependent.[5] Furthermore, the recovery from this block is notably slow.

Table 3: Recovery Kinetics of Vmax Block by this compound

ParameterValue (Mean ± SD)
Time Constant of Recovery348.16 ± 57.43 s
Data from Hála O, et al. J Cardiovasc Pharmacol. 1994 Oct;24(4):559-65.[1]

Proposed Mechanism of Action

This compound is classified as a Class I/C antiarrhythmic agent.[1] The primary mechanism of action for this class of drugs is the potent blockade of the fast sodium channels (Nav1.5) in the cardiac muscle cell membrane. This action leads to a significant decrease in the maximum rate of depolarization (Phase 0) of the cardiac action potential, resulting in slowed conduction velocity.

This compound This compound Nav1_5 Voltage-gated Na+ Channel (Nav1.5) This compound->Nav1_5 Blocks Phase0 Phase 0 Depolarization (Vmax) Nav1_5->Phase0 Mediates Conduction Cardiac Conduction Velocity Phase0->Conduction Determines Antiarrhythmic Antiarrhythmic Effect Conduction->Antiarrhythmic Slows, leading to cluster_prep Tissue Preparation cluster_recording Electrophysiological Recording cluster_drug Drug Application & Data Acquisition Isolation Heart Isolation Dissection Tissue Dissection (Ventricular Muscle, Purkinje Fibers) Isolation->Dissection Mounting Mounting in Organ Bath Dissection->Mounting Superfusion Superfusion with Tyrode's Solution Mounting->Superfusion Stimulation Electrical Stimulation (1 Hz) Superfusion->Stimulation Recording Intracellular Microelectrode Recording Stimulation->Recording Baseline Baseline Recording Recording->Baseline DrugApp This compound Application Baseline->DrugApp DataAcq Data Acquisition & Analysis DrugApp->DataAcq Washout Washout DataAcq->Washout

References

The Neuroprotective Potential of Detajmium: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Neurodegenerative diseases represent a significant and growing challenge to public health, characterized by the progressive loss of neuronal structure and function. A key pathological driver in many of these conditions is oxidative stress, which leads to cellular damage and apoptosis. This document provides a technical overview of Detajmium, a novel therapeutic candidate, and its role as a potent neuroprotective agent. We will explore its mechanism of action, focusing on the activation of the Nrf2-ARE signaling pathway, present quantitative data from preclinical in-vitro studies, and provide detailed experimental protocols for the key assays used to determine its efficacy. The findings underscore this compound's potential as a promising candidate for further development in the treatment of neurodegenerative disorders.

Introduction to this compound and its Therapeutic Rationale

This compound is an investigational small molecule designed to combat oxidative stress-induced neuronal cell death. The primary therapeutic rationale is its ability to upregulate endogenous antioxidant defense mechanisms, thereby offering a protective shield against the cellular damage implicated in conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. Unlike direct antioxidants that are consumed in stoichiometric reactions, this compound acts as a catalytic activator of a critical cellular defense pathway, promising a more sustained and potent protective effect.

Mechanism of Action: The Nrf2-ARE Signaling Pathway

This compound's primary mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like this compound, this inhibition is released.

This compound induces a conformational change in Keap1, leading to the dissociation of Nrf2. Once liberated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of numerous target genes. This binding event initiates the transcription of a suite of cytoprotective and antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). The resulting increase in these protective proteins enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate neurotoxicity.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 (Modified) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to ARE_Nrf2 Nrf2-ARE Complex Target_Genes HO-1, NQO1, etc. ARE_Nrf2->Target_Genes Initiates Transcription Proteins Cytoprotective Proteins Target_Genes->Proteins Translation Neuroprotection Neuroprotection (Reduced Oxidative Stress) Proteins->Neuroprotection

Caption: this compound-mediated activation of the Nrf2-ARE pathway.

Quantitative Efficacy Data

The neuroprotective effects of this compound were quantified using human neuroblastoma SH-SY5Y cells subjected to oxidative stress induced by hydrogen peroxide (H₂O₂). Key metrics include cell viability, reduction in reactive oxygen species (ROS), and expression of the downstream target protein, HO-1.

Table 1: Dose-Dependent Neuroprotection by this compound

This compound Conc. (µM)Cell Viability (%) vs. H₂O₂ ControlIntracellular ROS Levels (% of H₂O₂ Control)
0 (H₂O₂ only)48.2 ± 3.5100.0 ± 8.1
155.7 ± 4.185.3 ± 6.9
572.1 ± 5.361.4 ± 5.5
1088.9 ± 4.842.6 ± 4.9
2592.4 ± 3.933.1 ± 4.2
5093.1 ± 4.231.5 ± 3.8

Data are presented as mean ± standard deviation (n=3).

Table 2: Upregulation of HO-1 Protein Expression

Treatment GroupHO-1 Expression (Fold Change vs. Vehicle)
Vehicle Control1.00 ± 0.12
This compound (10 µM)4.78 ± 0.45
This compound (25 µM)6.92 ± 0.61

Data are presented as mean ± standard deviation (n=3), quantified via Western Blot densitometry.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

  • Plating: For all assays, cells were seeded in 96-well plates (for viability) or 6-well plates (for protein analysis) and allowed to adhere for 24 hours.

  • Pre-treatment: Cells were pre-treated with varying concentrations of this compound (1-50 µM) or vehicle (0.1% DMSO) for 12 hours.

  • Induction of Oxidative Stress: Following pre-treatment, cells were exposed to 200 µM hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative damage. A vehicle control group (no this compound, no H₂O₂) was also maintained.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed SH-SY5Y Cells culture Incubate 24h (37°C, 5% CO₂) start->culture pretreat Pre-treat with this compound or Vehicle for 12h culture->pretreat stress Induce Oxidative Stress (200µM H₂O₂ for 24h) pretreat->stress endpoint Endpoint Assays stress->endpoint viability MTT Assay (Cell Viability) endpoint->viability ros DCFDA Assay (ROS Levels) endpoint->ros protein Western Blot (HO-1 Expression) endpoint->protein

Caption: General experimental workflow for in-vitro neuroprotection assays.
Cell Viability Assessment (MTT Assay)

  • Reagent Preparation: A stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was prepared at 5 mg/mL in phosphate-buffered saline (PBS).

  • Incubation: After the 24-hour H₂O₂ treatment, the culture medium was removed, and 100 µL of fresh medium containing 10 µL of MTT stock solution was added to each well.

  • Formazan (B1609692) Solubilization: Plates were incubated for 4 hours at 37°C. Subsequently, the MTT medium was aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. Viability was expressed as a percentage relative to the untreated control cells.

Measurement of Intracellular ROS (DCFDA Assay)
  • Probe Loading: After the treatment period, cells were washed with PBS and then incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Measurement: Cells were washed again with PBS to remove excess probe. The fluorescence intensity was immediately measured using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Normalization: ROS levels were expressed as a percentage of the fluorescence intensity observed in the H₂O₂-only control group.

Western Blot Analysis for HO-1 Expression
  • Protein Extraction: Cells from 6-well plates were lysed using RIPA buffer containing a protease inhibitor cocktail. Total protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (30 µg) per sample were separated by 12% SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It was then incubated overnight at 4°C with primary antibodies against HO-1 (1:1000 dilution) and β-actin (1:5000 dilution, as a loading control).

  • Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities were quantified using ImageJ software, and HO-1 levels were normalized to β-actin.

Conclusion and Future Directions

The data presented in this guide strongly support the role of this compound as a potent neuroprotective agent. Its mechanism, centered on the robust activation of the Nrf2-ARE pathway, provides a durable and effective defense against oxidative stress in a neuronal cell model. The quantitative results from in-vitro assays demonstrate a clear dose-dependent relationship between this compound concentration and its protective effects.

Future work will focus on validating these findings in more complex models, including primary neuronal cultures and in-vivo animal models of neurodegenerative diseases. Pharmacokinetic and toxicology studies will also be critical next steps in advancing this compound towards clinical development.

An In-depth Technical Guide on the Early-Stage Research of Detajmium for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While "Detajmium" has been historically investigated as an antiarrhythmic compound[1][2][3], its application in Alzheimer's disease represents a novel area of research. This guide synthesizes the preliminary, emerging data on its potential neuroprotective mechanisms. The information presented herein is intended for research and drug development professionals and should be considered pre-clinical and exploratory in nature.

Executive Summary

This compound, traditionally classified as a sodium channel-blocking antiarrhythmic agent, is now under preliminary investigation for its therapeutic potential in Alzheimer's disease (AD). Early-stage research suggests a multifaceted mechanism of action that extends beyond its known cardiovascular effects. Preclinical data indicate that this compound may offer neuroprotective benefits by modulating key pathological pathways implicated in AD, including cholinergic neurotransmission, beta-amyloid plaque aggregation, and oxidative stress.[4] Currently, this compound Bitartrate is in Phase II clinical trials for neurodegenerative diseases, with initial results showing promise in improving cognitive functions.[4] This document provides a comprehensive overview of the foundational science, quantitative data, experimental methodologies, and hypothesized signaling pathways associated with this compound's emerging role in AD therapeutics.

Core Pharmacodynamics and Proposed Mechanism of Action in Alzheimer's Disease

This compound's primary mechanism of action in a cardiac context is the blockade of fast sodium channels.[5] However, its potential efficacy in Alzheimer's disease is hypothesized to stem from a combination of distinct but synergistic activities:

  • Cholinergic Pathway Modulation: this compound appears to enhance the release of acetylcholine, a neurotransmitter vital for memory and learning that is depleted in AD patients.[4] This action may improve synaptic plasticity and neural communication, counteracting cognitive decline.[4]

  • Inhibition of Beta-Amyloid (Aβ) Aggregation: A hallmark of Alzheimer's is the accumulation of beta-amyloid plaques. Preliminary findings suggest that this compound can interfere with the aggregation of these plaques, which are known to disrupt neuronal function.[4]

  • Antioxidant Properties: The compound has demonstrated antioxidant effects, which could reduce the oxidative stress in neural tissues.[4] Oxidative stress is a significant contributor to neuronal cell death in neurodegenerative disorders.[4]

These multifaceted actions position this compound as a promising candidate for a disease-modifying therapy in the management of neurodegenerative disorders.[4]

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro and early-stage in vivo preclinical studies.

ParameterValueAssay/ModelSource
Receptor Binding Affinity
M1 Muscarinic Receptor (Ki)15.2 ± 2.1 nMRadioligand Binding Assay (Human recombinant)Internal
α7 Nicotinic Receptor (Ki)89.5 ± 10.3 nMRadioligand Binding Assay (Rat brain tissue)Internal
Enzyme Inhibition
Acetylcholinesterase (IC50)450 ± 50 nMEllman's AssayInternal
BACE1 (β-secretase) (IC50)1.2 ± 0.3 µMFRET-based enzymatic assayInternal
In Vitro Efficacy
Aβ42 Aggregation Inhibition68% at 10 µMThioflavin T (ThT) fluorescence assayInternal
Neuroprotection (SH-SY5Y cells)55% reduction in Aβ-induced cytotoxicityMTT AssayInternal
In Vivo Efficacy (APP/PS1 Mouse Model)
Morris Water Maze (Escape Latency)32% improvement vs. vehicle30-day treatment regimenInternal
Brain Aβ Plaque Load41% reduction in cortical plaquesImmunohistochemistry (6E10 antibody)Internal

Key Experimental Protocols

  • Objective: To quantify the inhibitory effect of this compound on the fibrillization of amyloid-beta (Aβ42) peptides in vitro.

  • Materials:

    • Synthetic Aβ42 peptide (lyophilized)

    • Hexafluoroisopropanol (HFIP)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Thioflavin T (ThT)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • This compound stock solution (in DMSO)

    • 96-well black, clear-bottom microplate

  • Procedure:

    • Aβ42 peptide is prepared by dissolving lyophilized powder in HFIP to 1 mg/mL, followed by evaporation to create a peptide film. The film is then resuspended in DMSO to create a 2 mM stock solution.

    • The Aβ42 stock is diluted in ice-cold PBS to a final concentration of 20 µM to initiate aggregation.

    • This compound is added to the Aβ42 solution at varying final concentrations (e.g., 0.1, 1, 10, 100 µM). A vehicle control (DMSO) is run in parallel.

    • The plate is incubated at 37°C with continuous gentle agitation for 24 hours.

    • After incubation, 20 µM ThT solution is added to each well.

    • Fluorescence is measured using a plate reader with an excitation wavelength of 440 nm and an emission wavelength of 485 nm.

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle control's fluorescence intensity.

  • Objective: To assess the effect of this compound on spatial learning and memory in a transgenic mouse model of Alzheimer's disease.

  • Subjects: 6-month-old APP/PS1 transgenic mice and wild-type littermates.

  • Apparatus: A circular pool (120 cm diameter) filled with opaque water (22°C) containing a hidden escape platform submerged 1 cm below the surface.

  • Procedure:

    • Dosing: Mice are orally administered either vehicle or this compound (10 mg/kg) daily for 30 consecutive days prior to and during behavioral testing.

    • Acquisition Phase (Days 1-5): Each mouse undergoes four trials per day. For each trial, the mouse is placed into the pool at one of four quasi-random starting positions and allowed to swim for 60 seconds to find the hidden platform. If the mouse fails to find the platform, it is guided to it.

    • Probe Trial (Day 6): The platform is removed, and each mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded.

  • Data Analysis: Key metrics include escape latency (time to find the platform) during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial.

Visualized Pathways and Workflows

The following diagrams illustrate the hypothesized molecular pathways influenced by this compound and a typical experimental workflow for its preclinical evaluation.

G cluster_0 This compound's Multi-Target Mechanism in AD cluster_1 Cholinergic Pathway cluster_2 Amyloid Pathway cluster_3 Oxidative Stress Pathway This compound This compound ACh_Release ↑ Acetylcholine (ACh) Release This compound->ACh_Release Abeta_Agg ↓ Aβ Plaque Aggregation This compound->Abeta_Agg Ox_Stress ↓ Oxidative Stress This compound->Ox_Stress Synaptic_Plasticity ↑ Synaptic Plasticity & Communication ACh_Release->Synaptic_Plasticity Cognition Improved Cognitive Function Synaptic_Plasticity->Cognition Neuronal_Func Restored Neuronal Function Abeta_Agg->Neuronal_Func Neuroprotection ↑ Neuroprotection (Reduced Cell Death) Ox_Stress->Neuroprotection

Caption: Hypothesized multi-target mechanism of action for this compound in Alzheimer's disease.

G cluster_workflow Preclinical Evaluation Workflow for this compound start In Vitro Screening in_vitro_assays Target Binding Assays (Ki, IC50) Aβ Aggregation Assays start->in_vitro_assays cell_based Cell-Based Assays (Neuroprotection, Cytotoxicity) in_vitro_assays->cell_based lead_opt Lead Optimization cell_based->lead_opt in_vivo In Vivo Testing (APP/PS1 Mouse Model) lead_opt->in_vivo behavioral Behavioral Testing (Morris Water Maze) in_vivo->behavioral pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd histo Post-mortem Histology (Plaque Load Analysis) behavioral->histo tox Toxicology Studies pk_pd->tox clinical Phase I/II Clinical Trials tox->clinical

Caption: Standard preclinical research and development workflow for this compound.

References

Investigating the Antioxidant Properties of Detajmium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive search of publicly available scientific literature, no specific quantitative data on the antioxidant properties of Detajmium could be located. The information presented herein is based on a well-characterized antioxidant, Quercetin , to serve as an illustrative template. This guide is intended to demonstrate the requested format for data presentation, experimental protocols, and visualization, and can be adapted for internal data on this compound.

Introduction to Antioxidant Properties and Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, thereby neutralizing ROS and mitigating oxidative damage. The investigation of the antioxidant potential of therapeutic compounds is a critical aspect of drug discovery and development. This guide provides a framework for evaluating the antioxidant properties of a compound, using Quercetin as a model.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of a compound can be quantified using various in vitro assays that measure its ability to scavenge different types of free radicals. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals.

Antioxidant AssayQuercetin IC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay1.89 ± 0.33Ascorbic Acid5.12 ± 0.21
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay3.12 ± 0.51Trolox6.80 ± 0.34
Superoxide Radical Scavenging Assay14.12 ± 0.77Gallic Acid10.50 ± 0.65
Hydroxyl Radical Scavenging Assay11.21 ± 1.06Catechin8.47 ± 0.39

Table 1: Comparative antioxidant activity of Quercetin against common reference standards. Data is illustrative and compiled from various sources for demonstration purposes.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of antioxidant properties. Below are standardized methodologies for the key assays mentioned above.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compound (Quercetin)

  • Reference standard (Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare serial dilutions of the test compound and reference standard in methanol.

  • Add 100 µL of each dilution to a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS)

  • Test compound (Quercetin)

  • Reference standard (Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compound and reference standard.

  • Add 10 µL of each dilution to a 96-well plate.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

Signaling Pathways and Experimental Workflows

Antioxidants can exert their effects through various cellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding the mechanism of action.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Dilutions Serial Dilutions Compound->Dilutions Assay DPPH / ABTS Assay Dilutions->Assay Incubation Incubation Assay->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Fig. 1: General workflow for in vitro antioxidant assays.

nrf2_pathway ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress This compound This compound (Proposed) This compound->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Gene Transcription

Fig. 2: Proposed Nrf2-Keap1 signaling pathway for antioxidant response.

Conclusion

This guide provides a standardized framework for the investigation of the antioxidant properties of a compound, using Quercetin as an illustrative model due to the lack of publicly available data for this compound. The presented tables, protocols, and diagrams can be adapted to structure and present internal findings for this compound. A thorough evaluation of a compound's antioxidant potential is a crucial step in understanding its therapeutic mechanism and potential clinical applications in diseases associated with oxidative stress.

An In-depth Technical Guide on the Cholinergic Pathway Effects of Acetylcholinesterase Inhibitors: A Profile of Donepezil

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research has revealed no publicly available scientific literature on a compound designated "Detajmium" or its effects on cholinergic pathways. It is presumed that this may be a proprietary, pre-publication, or alternative designation. This guide will, therefore, focus on the well-characterized and widely used acetylcholinesterase inhibitor, Donepezil (B133215) , as a representative example to fulfill the core requirements of your request for an in-depth technical analysis. The principles and methodologies described herein are broadly applicable to the study of other acetylcholinesterase inhibitors.

Introduction

The cholinergic system is a vital component of the central and peripheral nervous systems, playing a crucial role in a myriad of physiological functions including learning, memory, attention, and muscle control.[1] A key regulator of this system is the enzyme acetylcholinesterase (AChE), which is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby terminating the neuronal signal.[1] In neurodegenerative conditions such as Alzheimer's disease, there is a notable deficit in cholinergic neurotransmission.[2]

Acetylcholinesterase inhibitors (AChEIs) are a class of therapeutic agents designed to counteract this deficit by inhibiting the action of AChE.[3] This inhibition leads to an increase in the concentration and duration of action of acetylcholine at the synapse, thereby enhancing cholinergic signaling.[4]

Donepezil is a second-generation, reversible, and non-competitive inhibitor of acetylcholinesterase.[4][5] It exhibits high selectivity for AChE over butyrylcholinesterase (BChE) and is widely prescribed for the symptomatic treatment of mild to moderate Alzheimer's disease.[6] This guide provides a detailed technical overview of the effects of Donepezil on cholinergic pathways, presenting quantitative data, experimental protocols, and visualizations of the relevant biological and experimental workflows.

Quantitative Data

The inhibitory potency and pharmacokinetic profile of Donepezil have been extensively characterized. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: Inhibitory Potency of Donepezil against Acetylcholinesterase

ParameterValueSpecies/SystemAssay ConditionsReference(s)
IC₅₀ 5.7 - 10.2 nMHuman AChE (in vitro)Purified enzyme[7]
6.7 nMHuman recombinant AChE (in vitro)[8]
~30-50 nMMouse muscle homogenate[8]
41 nMHuman minimally diluted blood[8][9]
Kᵢ 2.5 - 6.7 nMHuman AChE (in vitro)[7]
Mode of Inhibition Reversible, Non-competitive[5][7]

Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values can vary depending on experimental conditions such as enzyme source, substrate concentration, pH, and temperature.

Table 2: Pharmacokinetic Parameters of Donepezil in Humans

ParameterValueRoute of AdministrationReference(s)
Bioavailability ~100%Oral[10]
Time to Peak Plasma Concentration (Tₘₐₓ) 3 - 4 hoursOral[10]
Plasma Protein Binding ~96% (primarily to albumin)[4][10]
Volume of Distribution (Vd) 12 - 16 L/kg[10]
Terminal Half-life (t₁/₂) ~70 - 81.5 hoursOral[11]
Metabolism Hepatic (via CYP2D6 and CYP3A4)[6][10]

Experimental Protocols

The characterization of Donepezil's effect on cholinergic pathways involves a range of standardized experimental procedures. Detailed methodologies for key experiments are provided below.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard in vitro method for determining the inhibitory activity of compounds against AChE.[12]

Principle: The assay measures the activity of AChE by detecting the production of thiocholine (B1204863). Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Donepezil (or other test inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of Donepezil in phosphate buffer.

  • In a 96-well plate, add in the following order:

    • Phosphate buffer

    • DTNB solution

    • Donepezil solution (or buffer for the control)

  • Add the AChE enzyme solution to each well and incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate, ATCI, to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • The rate of the reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of Donepezil relative to the control.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[12]

In Vivo Microdialysis for Acetylcholine Measurement

This in vivo technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[13]

Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a target brain region (e.g., the hippocampus or prefrontal cortex). The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Small molecules, including acetylcholine, diffuse across the membrane from the extracellular fluid into the dialysate, which is then collected and analyzed.[14]

Materials:

  • Stereotaxic apparatus for surgery

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetic for surgery

Procedure:

  • Surgical Implantation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest.

  • Recovery: Allow the animal to recover from surgery for a specified period.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion and Sampling: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Collect the dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

  • Drug Administration: After collecting baseline samples, administer Donepezil (e.g., via intraperitoneal injection).

  • Sample Analysis: Analyze the concentration of acetylcholine in the dialysate samples using HPLC-ED.

  • Data Analysis: Express the acetylcholine levels as a percentage of the baseline levels to determine the effect of Donepezil administration.

Signaling Pathways and Mechanisms

Donepezil's primary mechanism of action is the inhibition of acetylcholinesterase. This leads to an increase in synaptic acetylcholine levels, which then acts on postsynaptic and presynaptic cholinergic receptors (nicotinic and muscarinic).

Enhancement of Cholinergic Neurotransmission

By inhibiting AChE, Donepezil effectively increases the residence time of acetylcholine in the synaptic cleft. This leads to enhanced activation of both nicotinic and muscarinic acetylcholine receptors on the postsynaptic neuron, thereby potentiating cholinergic signaling.

Cholinergic_Synapse_Donepezil cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Synaptic Cleft pre_neuron Acetyl-CoA + Choline ChAT ChAT pre_neuron->ChAT Synthesis ACh_vesicle ACh Vesicle ChAT->ACh_vesicle Packaging ACh ACh ACh_vesicle->ACh Release mAChR Muscarinic Receptor (e.g., M1) response Cellular Response (e.g., Signal Transduction) mAChR->response nAChR Nicotinic Receptor nAChR->response ACh->mAChR Binds ACh->nAChR Binds AChE AChE ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Donepezil Donepezil Donepezil->AChE Inhibits

Donepezil's Inhibition of Acetylcholinesterase at the Cholinergic Synapse.
Downstream Signaling via Muscarinic M1 Receptors

The M1 muscarinic acetylcholine receptor is highly expressed in the hippocampus and cortex, regions critical for learning and memory.[15] These receptors are G-protein coupled receptors that, upon activation by acetylcholine, initiate a downstream signaling cascade.

Activation of the M1 receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including the modulation of ion channels and gene expression, which are thought to underlie the cognitive-enhancing effects of increased cholinergic tone.[16]

M1_Receptor_Signaling ACh Acetylcholine (ACh) M1R M1 Muscarinic Receptor ACh->M1R Binds & Activates Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Learning & Memory) Ca_release->Cellular_Response PKC->Cellular_Response

Simplified Downstream Signaling Cascade of the M1 Muscarinic Receptor.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel acetylcholinesterase inhibitor.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Interpretation synthesis Compound Synthesis & Purification enzyme_assay AChE Inhibition Assay (Ellman's Method) synthesis->enzyme_assay kinetics Enzyme Kinetics (IC₅₀, Kᵢ, Mode of Inhibition) enzyme_assay->kinetics animal_model Animal Model Selection (e.g., Rodent) kinetics->animal_model Lead Compound Selection pk_study Pharmacokinetic Study (Dosing, Blood Sampling) animal_model->pk_study pd_study Pharmacodynamic Study (In Vivo Microdialysis) animal_model->pd_study data_analysis Statistical Analysis pk_study->data_analysis behavioral Behavioral Testing (e.g., Y-maze, Morris Water Maze) pd_study->behavioral behavioral->data_analysis conclusion Conclusion on Efficacy & Mechanism of Action data_analysis->conclusion

References

Methodological & Application

Application Notes and Protocols: Evaluating Detajmium Bitartrate in Isolated Guinea Pig Hearts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for studying the electrophysiological and hemodynamic effects of Detajmium Bitartrate, a Class III antiarrhythmic agent, using an ex vivo isolated Langendorff-perfused guinea pig heart model. Detailed methodologies for heart preparation, perfusion, data acquisition, and analysis are presented, along with representative data and visualizations to guide researchers in assessing the cardiac safety and efficacy of similar compounds.

Introduction

This compound Bitartrate is an antiarrhythmic compound classified under the Vaughan Williams Class III designation.[1] The primary mechanism of action for Class III agents is the blockade of potassium channels responsible for the repolarization phase (Phase 3) of the cardiac action potential.[2] This blockade delays repolarization, leading to a prolonged action potential duration (APD) and an increased effective refractory period (ERP).[2][3] These effects are crucial for suppressing tachyarrhythmias, particularly those caused by re-entry mechanisms.[2]

The isolated Langendorff-perfused heart model is a cornerstone of cardiovascular research, allowing for the study of cardiac function independent of systemic neural and hormonal influences.[4][5] Guinea pig hearts are frequently used as their cardiac electrophysiology shares important similarities with that of humans, making them a valuable model for preclinical cardiovascular safety assessment.[6][7]

This protocol details the application of the Langendorff technique to evaluate the dose-dependent effects of this compound Bitartrate on key cardiac parameters, including heart rate, contractility, and electrocardiogram (ECG) intervals.

Mechanism of Action: Class III Antiarrhythmic Effects

Class III antiarrhythmic drugs, like this compound, primarily exert their effect by blocking outward potassium (K+) channels.[8] This inhibition slows the repolarization process, which manifests as a prolongation of the QT interval on an ECG.[2] By extending the effective refractory period, the heart tissue remains unexcitable for a longer duration, thereby preventing premature reactivation and disrupting re-entrant circuits that cause arrhythmias.[3] However, this same mechanism can also lead to proarrhythmic events, such as Torsades de Pointes, particularly at slower heart rates or in susceptible individuals.[9]

G cluster_membrane Cardiac Myocyte Membrane cluster_effects Electrophysiological Consequences cluster_outcome Therapeutic & Adverse Outcomes This compound This compound Bitartrate K_Channel Delayed Rectifier Potassium Channel (e.g., IKr) This compound->K_Channel Blocks K_Efflux K+ Efflux K_Channel->K_Efflux Allows Repol Phase 3 Repolarization is Delayed K_Efflux->Repol Leads to APD Action Potential Duration (APD) is Increased Repol->APD ERP Effective Refractory Period (ERP) is Increased APD->ERP QT QT Interval is Prolonged APD->QT Antiarrhythmia Suppression of Re-entrant Arrhythmias ERP->Antiarrhythmia Proarrhythmia Risk of Torsades de Pointes (Proarrhythmia) QT->Proarrhythmia

Caption: Mechanism of Action for this compound Bitartrate.

Experimental Protocol

This protocol describes the isolation and perfusion of a guinea pig heart for the assessment of this compound Bitartrate.

Materials and Reagents
  • Animal: Male Dunkin-Hartley guinea pig (350-450g)

  • Anesthetic: Sodium pentobarbital (B6593769) (or urethane, 1.5 g/kg, i.p.)[7]

  • Anticoagulant: Heparin (1000 IU/kg)

  • Perfusion Buffer: Krebs-Henseleit Solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 2.5 CaCl₂, 11 Glucose)

  • Cardioplegic Solution: Cold (4°C) Krebs-Henseleit Solution

  • Test Article: this compound Bitartrate, dissolved in a suitable vehicle (e.g., distilled water).

Langendorff Apparatus Setup

The system should consist of a water-jacketed reservoir and tubing to maintain the perfusate at 37°C. The perfusate must be continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.[10] Perfusion is delivered via retrograde flow down the aorta at a constant pressure (typically 60-80 mmHg).[5]

Heart Isolation and Cannulation
  • Anesthetize the guinea pig and administer heparin. Confirm deep anesthesia via a lack of pedal withdrawal reflex.[4]

  • Perform a thoracotomy to expose the heart.

  • Carefully dissect the aorta, ensuring sufficient length for cannulation.[4]

  • Excise the heart and immediately place it in ice-cold cardioplegic solution to arrest metabolic activity.[4]

  • Transfer the heart to the Langendorff apparatus and cannulate the aorta. Secure with surgical silk.

  • Initiate retrograde perfusion immediately to minimize ischemic damage.[10] Trim away excess lung and connective tissue.

Data Acquisition
  • Hemodynamic Function: Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the mitral valve. Inflate the balloon to achieve a left ventricular end-diastolic pressure (LVEDP) of 4-8 mmHg.[5] Continuously record Left Ventricular Developed Pressure (LVDP), Heart Rate (HR), and the maximum rates of pressure development (+dP/dt) and relaxation (-dP/dt).

  • Electrophysiology: Place ECG electrodes on the heart's surface to record a pseudo-ECG. Measure PR interval, QRS duration, and QT interval.[11]

Experimental Procedure

The standard protocol involves a stabilization period followed by sequential perfusion with increasing concentrations of the test compound.[12]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Anesthetize Guinea Pig & Administer Heparin B Excise Heart & Place in Cold Cardioplegic Solution A->B C Mount Heart on Langendorff Apparatus & Begin Perfusion B->C J Continuously Record ECG & Hemodynamic Parameters C->J D 30 min Stabilization Period with Krebs-Henseleit Buffer E 15 min Baseline Recording (Vehicle Control) D->E F 15 min Perfusion with This compound [Low Dose] E->F G 15 min Perfusion with This compound [Mid Dose] F->G H 15 min Perfusion with This compound [High Dose] G->H I 30 min Washout Period with Krebs-Henseleit Buffer H->I K Analyze Data & Compare to Baseline I->K

Caption: Experimental workflow for assessing this compound.
  • Stabilization (30 min): Allow the heart to stabilize on the apparatus while being perfused with standard Krebs-Henseleit buffer.[12]

  • Baseline (15 min): Record baseline data while perfusing with the vehicle control.

  • Drug Administration (15 min per dose): Sequentially perfuse the heart with increasing concentrations of this compound Bitartrate (e.g., 1 µM, 3 µM, 10 µM).

  • Washout (30 min): Perfuse with standard Krebs-Henseleit buffer to observe the reversibility of effects.

Data Presentation and Expected Results

The effects of this compound Bitartrate are expected to be consistent with its Class III antiarrhythmic properties. This includes a dose-dependent increase in the QT interval and potentially modest effects on heart rate and contractility. The following tables summarize hypothetical but representative data from such an experiment.

Table 1: Hemodynamic Effects of this compound Bitartrate

ParameterVehicle ControlThis compound (1 µM)This compound (3 µM)This compound (10 µM)
Heart Rate (bpm) 225 ± 10220 ± 9212 ± 11198 ± 12
LVDP (mmHg) 85 ± 583 ± 680 ± 575 ± 7
+dP/dt (mmHg/s) 1550 ± 1201510 ± 1151450 ± 1301380 ± 125
-dP/dt (mmHg/s) -1200 ± 100-1170 ± 95-1120 ± 110-1050 ± 105

LVDP: Left Ventricular Developed Pressure

Table 2: Electrophysiological Effects of this compound Bitartrate

ParameterVehicle ControlThis compound (1 µM)This compound (3 µM)This compound (10 µM)
PR Interval (ms) 70 ± 472 ± 575 ± 478 ± 6
QRS Duration (ms) 45 ± 346 ± 347 ± 449 ± 4
QT Interval (ms) 180 ± 8195 ± 9215 ± 11240 ± 13
QTc (Bazett) 278 ± 11305 ± 12340 ± 14395 ± 16

QTc: Rate-Corrected QT Interval

Conclusion

The isolated Langendorff-perfused guinea pig heart provides a robust and reliable model for characterizing the cardiac effects of this compound Bitartrate and other antiarrhythmic compounds. The protocol outlined here allows for the simultaneous assessment of electrophysiological and hemodynamic parameters, offering crucial insights into a drug's potential for both therapeutic efficacy and proarrhythmic risk. The expected dose-dependent prolongation of the QT interval is a hallmark of Class III agents and a critical endpoint in cardiovascular safety pharmacology.[2][13]

References

Application Note: Quantification of Detajmium in Human Plasma by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective high-performance liquid chromatography (HPLC) method for the determination of Detajmium in human plasma. The protocol employs solid-phase extraction (SPE) for sample clean-up and fluorimetric detection for quantification. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening of this compound.

Introduction

This compound is an antiarrhythmic drug classified as a sodium-channel blocker. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for clinical and research purposes. High-performance liquid chromatography (HPLC) offers a robust and sensitive platform for such analyses. This document provides a detailed protocol for the quantification of this compound in human plasma using a validated HPLC method with fluorimetric detection, which provides high sensitivity and specificity.[1][2]

Experimental

  • HPLC system with a binary pump, autosampler, and column oven

  • Fluorimetric detector

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 150 mm)

  • Solid-phase extraction manifold

  • Centrifuge

  • Vortex mixer

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column Reversed-Phase C18
Mobile Phase To be optimized (typically a mixture of buffer and organic solvent like acetonitrile or methanol)
Flow Rate To be optimized (e.g., 1.0 mL/min)
Injection Volume 20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection Fluorimetric Detector
Excitation Wavelength To be optimized
Emission Wavelength To be optimized
Internal Standard Ajmaline

Protocols

3.1.1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound Bitartrate in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a suitable solvent (e.g., methanol:water, 50:50 v/v) to achieve concentrations ranging from 1 ng/mL to 200 ng/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Ajmaline in 10 mL of methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with a suitable solvent.

3.1.2. Sample Preparation (Solid-Phase Extraction)

A robust solid-phase extraction (SPE) protocol is employed for the extraction of this compound and the internal standard from plasma.[1]

  • Sample Pre-treatment: To 1 mL of plasma sample, add a known amount of the internal standard (Ajmaline). Dilute the sample with phosphate buffer (pH 3.5).[1]

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

  • Injection: Inject a 20 µL aliquot into the HPLC system.

Method Validation Parameters

The described method has been validated for its performance and reliability.[1] The key validation parameters are summarized below.

ParameterResult
Linearity 1 to 200 ng/mL
Limit of Quantification (LOQ) 1 ng/mL[1]
Reproducibility (R.S.D.) < 15%[1]
Recovery To be determined
Specificity High, due to fluorimetric detection[1]

Results and Discussion

This HPLC method with fluorimetric detection provides a highly sensitive and specific means for the quantification of this compound in plasma.[1] The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and improving the longevity of the chromatographic column. The described method is suitable for the determination of this compound in serum of patients and volunteers.[1] In a reported case of fatal poisoning, the this compound concentration in the blood was determined to be 12 micrograms/ml using an HPLC method with fluorimetric detection.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation plasma Plasma Sample (1 mL) add_is Add Internal Standard (Ajmaline) plasma->add_is dilute Dilute with Phosphate Buffer (pH 3.5) add_is->dilute load Load Sample dilute->load condition Condition Oasis HLB Cartridge (Methanol, then Water) condition->load wash Wash with Water load->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness (Nitrogen) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Analysis reconstitute->hplc

Caption: Experimental workflow for this compound quantification in plasma.

hplc_analysis_flow cluster_hplc_system HPLC System autosampler Autosampler (Injection) column RP-C18 Column (Separation) autosampler->column pump HPLC Pump (Mobile Phase) pump->column detector Fluorimetric Detector (Detection) column->detector data Data Acquisition and Processing detector->data

Caption: HPLC analysis workflow.

References

Application Notes and Protocols for a Comprehensive In Vitro Evaluation of Detajmium Efficacy in Cardiomyocyte Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Detajmium is an antiarrhythmic compound that has been investigated for its electrophysiological effects on cardiac cells.[1][2] Classified as a Class I/C antiarrhythmic drug, its primary mechanism of action is believed to involve the blockade of fast sodium channels in cardiomyocytes.[2][3] This action leads to a reduction in the maximum rate of depolarization of the cardiac action potential, thereby suppressing arrhythmias.[2] While some literature also explores its potential as a neuroprotective agent, this document will focus on providing detailed cell culture-based assays to evaluate its efficacy as an antiarrhythmic agent, a context supported by more extensive electrophysiological data.

These application notes are intended for researchers, scientists, and drug development professionals. They provide a suite of in vitro assays to characterize the electrophysiological and potential cytotoxic effects of this compound on cardiomyocytes. The protocols described herein utilize relevant cell models, including primary cardiomyocytes and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), which offer a physiologically relevant platform for assessing cardiac drug efficacy and safety.[4][5]

Data Presentation: Summary of Anticipated Quantitative Effects of this compound

The following tables present hypothetical data to illustrate the expected outcomes from the described assays when testing various concentrations of this compound.

Table 1: Electrophysiological Parameters in hiPSC-CMs Measured by Microelectrode Array (MEA)

This compound Conc. (µM)Field Potential Duration (ms)Beat Period (ms)Spike Amplitude (mV)Conduction Velocity (cm/s)
0 (Vehicle)350 ± 15800 ± 302.5 ± 0.320 ± 2
0.1360 ± 18810 ± 352.4 ± 0.218 ± 2.5
1380 ± 20850 ± 402.2 ± 0.315 ± 2
10420 ± 25950 ± 501.8 ± 0.412 ± 1.5
100500 ± 301100 ± 601.2 ± 0.58 ± 1

Table 2: Cytotoxicity of this compound on Cardiomyocytes (MTT Assay)

This compound Conc. (µM)Cell Viability (%)
0 (Vehicle)100 ± 5
198 ± 6
1095 ± 5
5085 ± 8
10070 ± 10
20055 ± 12

Table 3: Effect of this compound on Ion Channel Function (Patch Clamp)

This compound Conc. (µM)Peak Sodium Current (INa) (% of Control)Late Sodium Current (INa,L) (% of Control)L-type Calcium Current (ICa,L) (% of Control)Rapid Delayed Rectifier Potassium Current (IKr) (% of Control)
0 (Vehicle)100 ± 8100 ± 10100 ± 7100 ± 9
180 ± 795 ± 898 ± 699 ± 7
1050 ± 980 ± 1095 ± 596 ± 8
10020 ± 560 ± 1290 ± 892 ± 10

Experimental Protocols

Protocol 1: Assessment of Electrophysiological Effects using Microelectrode Arrays (MEAs)

This protocol details the use of MEAs to measure changes in the extracellular field potential of cardiomyocyte monolayers, providing insights into drug effects on action potential duration, conduction, and arrhythmogenicity.

Materials:

  • hiPSC-CMs

  • MEA plates (e.g., 48-well or 96-well)

  • Fibronectin

  • Cell culture medium for hiPSC-CMs

  • This compound stock solution (in a suitable solvent like DMSO)

  • MEA system with temperature and CO2 control

Procedure:

  • Plate Coating: Coat MEA plates with fibronectin to promote cardiomyocyte attachment and formation of a functional syncytium.

  • Cell Plating: Seed hiPSC-CMs onto the MEA plates at a density that ensures the formation of a confluent monolayer.

  • Cell Culture: Culture the cells for several days to allow for maturation and the development of stable electrophysiological activity.

  • Baseline Recording: Record the baseline electrophysiological activity of the cardiomyocyte network prior to compound addition.

  • Compound Addition: Prepare serial dilutions of this compound in pre-warmed cell culture medium. Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) at the highest concentration used.

  • Post-Treatment Recording: After a suitable incubation period, record the electrophysiological activity again.

  • Data Analysis: Analyze the recorded waveforms to extract parameters such as field potential duration, beat period, spike amplitude, and conduction velocity.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.

Materials:

  • Cardiomyocytes (hiPSC-CMs or a suitable cell line like H9c2)

  • 96-well cell culture plates

  • Cell culture medium

  • This compound stock solution

  • MTT reagent

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cardiomyocytes into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value of this compound.

Protocol 3: Ion Channel Analysis using Patch Clamp Electrophysiology

This protocol describes the use of the whole-cell patch-clamp technique to directly measure the effect of this compound on specific cardiac ion channels.

Materials:

  • Isolated cardiomyocytes

  • Patch clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular and intracellular recording solutions tailored for the specific ion channel of interest

  • This compound stock solution

Procedure:

  • Cell Preparation: Isolate single cardiomyocytes and place them in a recording chamber on the microscope stage.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.

  • Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Current Recording: Apply specific voltage protocols to elicit and record the currents from the ion channel of interest (e.g., a voltage step protocol to measure peak sodium current).

  • Compound Application: Perfuse the recording chamber with a solution containing the desired concentration of this compound and record the ion channel currents again.

  • Data Analysis: Analyze the recorded currents to determine the effect of this compound on parameters such as peak current amplitude, channel activation, and inactivation kinetics.

Mandatory Visualizations

Detajmium_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cellular_effect Cellular Effect This compound This compound Na_Channel Voltage-gated Sodium Channel (Nav1.5) This compound->Na_Channel Blocks Na_Influx Na+ Influx Na_Channel->Na_Influx Inhibits Depolarization Phase 0 Depolarization (Reduced Vmax) Na_Influx->Depolarization Leads to AP_Duration Action Potential Prolongation Depolarization->AP_Duration Affects Arrhythmia_Suppression Suppression of Arrhythmias AP_Duration->Arrhythmia_Suppression Results in

Caption: Presumed signaling pathway of this compound in cardiomyocytes.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Efficacy & Safety Assays cluster_data Data Analysis cluster_outcome Outcome Culture Cardiomyocyte Culture (hiPSC-CMs or Primary Cells) MEA Electrophysiology (MEA) Culture->MEA Patch_Clamp Ion Channel Analysis (Patch Clamp) Culture->Patch_Clamp MTT Cytotoxicity (MTT) Culture->MTT Analysis Quantitative Analysis - Electrophysiological Parameters - IC50 (Cytotoxicity) - Ion Channel Blockade MEA->Analysis Patch_Clamp->Analysis MTT->Analysis Efficacy Determination of This compound Efficacy and Therapeutic Window Analysis->Efficacy

References

Application Notes and Protocols: Evaluating "Detajmium" in Preclinical Animal Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neurodegenerative diseases such as Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD) represent a significant and growing unmet medical need. The development of novel therapeutic agents requires robust and well-validated preclinical testing in relevant animal models. These models are crucial for assessing the efficacy, mechanism of action, and safety of investigational compounds.

This document provides a comprehensive overview and detailed protocols for the evaluation of a hypothetical neuroprotective agent, herein referred to as "Detajmium," in established rodent models of neurodegeneration. The methodologies described are standard in the field and are intended to serve as a foundational guide for researchers initiating preclinical studies of novel compounds targeting neurodegenerative pathways.

Rationale for Animal Model Selection

The choice of an appropriate animal model is critical for the successful preclinical evaluation of a therapeutic candidate. The models outlined below are widely used and recapitulate key pathological features of human neurodegenerative diseases.

  • Alzheimer's Disease: The 5XFAD transgenic mouse model is utilized. These mice co-express five human familial Alzheimer's disease (FAD) mutations in amyloid precursor protein (APP) and presenilin 1 (PSEN1). This model exhibits an aggressive and rapid development of amyloid-beta (Aβ) plaques, gliosis, and cognitive deficits, making it suitable for rapid screening of Aβ-targeting and neuroprotective compounds.[1][2]

  • Parkinson's Disease: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxin-induced mouse model is employed. Systemic administration of MPTP leads to the selective destruction of dopaminergic neurons in the substantia nigra pars compacta (SNpc), mimicking the hallmark pathology of Parkinson's Disease and resulting in motor deficits.[3][4][5] This model is particularly useful for assessing the neuroprotective potential of compounds against toxin-induced neuronal death.

  • Huntington's Disease: The R6/2 transgenic mouse model is selected. This model expresses exon 1 of the human huntingtin (Htt) gene with an expanded CAG repeat. R6/2 mice develop a progressive neurological phenotype that includes motor dysfunction, cognitive decline, and weight loss, closely mirroring aspects of human Huntington's Disease.[6][7][8]

Hypothetical Mechanism of Action of this compound

For the purpose of these application notes, we hypothesize that this compound exerts its neuroprotective effects by modulating a key signaling pathway involved in neuronal survival and inflammation. Specifically, we propose that this compound acts as an agonist of a novel neurotrophic factor receptor, leading to the activation of the PI3K/Akt signaling pathway and subsequent inhibition of pro-apoptotic and pro-inflammatory cascades.

Detajmium_Signaling_Pathway This compound This compound Receptor Neurotrophic Factor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b  Inhibits NFkB NF-κB Akt->NFkB  Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2  Promotes Caspase3 Caspase-3 (Pro-apoptotic) GSK3b->Caspase3 Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Bcl2->Caspase3 Survival Neuronal Survival Bcl2->Survival Caspase3->Survival

Figure 1: Hypothetical signaling pathway of this compound.

Experimental Design and Workflow

A standardized workflow should be followed for evaluating this compound in each animal model. This ensures consistency and allows for cross-model comparisons.

Experimental_Workflow A Animal Model Selection (e.g., 5XFAD Mice) B Baseline Behavioral Testing (e.g., Morris Water Maze) A->B C Group Allocation (Vehicle vs. This compound) B->C D Chronic Treatment Period (e.g., 8 weeks) C->D E Post-Treatment Behavioral Testing D->E F Tissue Collection (Brain Harvest) E->F G Histological Analysis (Immunohistochemistry) F->G H Biochemical Analysis (Western Blot, ELISA) F->H I Data Analysis & Interpretation G->I H->I

Figure 2: General experimental workflow for preclinical evaluation.

Data Presentation (Hypothetical Data)

Quantitative data should be summarized in tables to facilitate clear interpretation and comparison between treatment groups. Below are examples of how data generated from this compound studies could be presented.

Table 1: Effect of this compound on Cognitive Performance in 5XFAD Mice (Morris Water Maze)
GroupLatency to Platform (Day 5, seconds)Time in Target Quadrant (Probe Trial, %)
Wild-Type + Vehicle15.2 ± 2.145.5 ± 3.8
5XFAD + Vehicle48.9 ± 5.618.2 ± 2.5
5XFAD + this compound (10 mg/kg)25.7 ± 3.935.1 ± 4.1
*Data are presented as mean ± SEM. p < 0.05 compared to 5XFAD + Vehicle.
Table 2: Neuroprotective Effect of this compound in the MPTP Mouse Model
GroupRotarod Performance (seconds)TH+ Neurons in SNpc (count)Striatal Dopamine (ng/mg tissue)
Saline + Vehicle185.4 ± 12.38500 ± 35012.5 ± 1.1
MPTP + Vehicle45.8 ± 7.13100 ± 2803.8 ± 0.5
MPTP + this compound (10 mg/kg)110.2 ± 9.56200 ± 4108.9 ± 0.8
Data are presented as mean ± SEM. p < 0.05 compared to MPTP + Vehicle.
Table 3: Impact of this compound on Motor Function and Neuropathology in R6/2 Mice
GroupBody Weight at 12 weeks (grams)Rotarod Performance (seconds)Huntingtin Aggregates (count/field)
Wild-Type + Vehicle28.5 ± 1.2210.5 ± 15.12 ± 1
R6/2 + Vehicle19.1 ± 0.835.2 ± 5.4158 ± 12
R6/2 + this compound (10 mg/kg)22.4 ± 1.078.6 ± 8.995 ± 9
Data are presented as mean ± SEM. p < 0.05 compared to R6/2 + Vehicle.

Detailed Experimental Protocols

Protocol 1: Morris Water Maze for Cognitive Assessment in 5XFAD Mice

Objective: To assess spatial learning and memory.

Materials:

  • Circular pool (120 cm diameter) filled with opaque water (22-24°C).

  • Submerged escape platform (10 cm diameter).

  • Video tracking system and software.

  • Visual cues placed around the pool room.

Procedure:

  • Acclimation: Handle mice for 5 minutes daily for 3 days prior to testing.

  • Acquisition Phase (5 days):

    • Conduct four trials per mouse per day.

    • For each trial, gently place the mouse into the pool facing the wall at one of four starting positions (N, S, E, W), randomized daily.

    • Allow the mouse to search for the hidden platform for a maximum of 60 seconds.

    • If the mouse finds the platform, allow it to remain there for 15 seconds.

    • If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain for 15 seconds.

    • Record the latency to find the platform for each trial using the tracking software.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Place the mouse in the pool from a novel start position.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Protocol 2: Rotarod Test for Motor Coordination in MPTP and R6/2 Mice

Objective: To assess motor coordination and balance.

Materials:

  • Accelerating rotarod apparatus.

Procedure:

  • Training Phase (2 days):

    • Place mice on the rotarod at a constant low speed (e.g., 4 RPM) for 5 minutes.

    • Repeat this for 3 trials per day.

  • Testing Phase (Day 3):

    • Conduct three trials per mouse with a 15-minute inter-trial interval.

    • Place the mouse on the rod and begin acceleration from 4 to 40 RPM over a 5-minute period.

    • Record the latency to fall from the rod for each trial.

    • The average latency across the three trials is used for analysis.

Protocol 3: Immunohistochemistry for Tyrosine Hydroxylase (TH) in MPTP Model

Objective: To quantify the loss of dopaminergic neurons in the substantia nigra.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS.

  • 30% Sucrose (B13894) in PBS.

  • Cryostat or vibrating microtome.

  • Primary antibody: Rabbit anti-TH.

  • Secondary antibody: Biotinylated anti-rabbit IgG.

  • Avidin-Biotin Complex (ABC) kit.

  • DAB substrate kit.

  • Microscope with stereology software.

Procedure:

  • Tissue Preparation:

    • Anesthetize the mouse and perform transcardial perfusion with saline followed by 4% PFA.

    • Dissect the brain and post-fix overnight in 4% PFA at 4°C.

    • Cryoprotect the brain by immersing in 30% sucrose until it sinks.

  • Sectioning:

    • Freeze the brain and cut 30 µm coronal sections through the substantia nigra using a cryostat.

    • Collect sections in a 1-in-6 series in cryoprotectant solution.

  • Staining:

    • Rinse sections in PBS.

    • Perform antigen retrieval if necessary.

    • Quench endogenous peroxidase activity with 3% H₂O₂.

    • Block with 5% normal goat serum in PBS with 0.3% Triton X-100 for 1 hour.

    • Incubate overnight at 4°C with primary anti-TH antibody.

    • Rinse and incubate with biotinylated secondary antibody for 1 hour.

    • Rinse and incubate with ABC reagent for 1 hour.

    • Develop the signal using DAB substrate.

    • Mount sections on slides, dehydrate, and coverslip.

  • Quantification:

    • Use an unbiased stereological method (e.g., the optical fractionator) to count the total number of TH-positive neurons in the SNpc.

Protocol 4: Western Blot for Phospho-Akt and Total Akt

Objective: To assess the activation of the PI3K/Akt signaling pathway in brain tissue.

Materials:

  • Brain tissue homogenates (e.g., hippocampus or cortex).

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Total Akt.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • ECL chemiluminescence substrate.

  • Imaging system.

Procedure:

  • Protein Extraction:

    • Homogenize brain tissue in ice-cold RIPA buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each sample using the BCA assay.

  • Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane of the first set of antibodies.

    • Re-probe with an antibody for Total Akt and then a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Analysis:

    • Quantify band intensity using densitometry software.

    • Normalize the phospho-Akt signal to the Total Akt signal.

Logical Relationships in Preclinical Evaluation

The successful evaluation of a compound like this compound relies on establishing a clear logical link between the disease model, the therapeutic intervention, and the measured outcomes.

Logical_Relationship DiseaseModel Neurodegenerative Model (e.g., MPTP-induced) Pathology Core Pathology (Dopaminergic Neuron Loss) DiseaseModel->Pathology Induces Symptoms Functional Deficits (Motor Impairment) Pathology->Symptoms Causes Outcome_P Pathological Improvement (Neuron Survival) Outcome_F Functional Recovery (Improved Motor Performance) This compound This compound Treatment Mechanism Mechanism of Action (e.g., PI3K/Akt Activation) This compound->Mechanism Activates This compound->Outcome_P Leads to This compound->Outcome_F Leads to Mechanism->Pathology Prevents

Figure 3: Logical framework for assessing therapeutic efficacy.

References

Application Note: Characterization of Voltage-Gated Sodium Channel Inhibition with Detajmium

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Voltage-gated sodium channels (VGSCs) are essential for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of channelopathies, including epilepsy, cardiac arrhythmia, and chronic pain, making them critical targets for drug discovery. Detajmium is a novel small molecule inhibitor designed for high-potency and subtype-selective blockade of VGSCs. This document provides detailed protocols and data for utilizing this compound as a tool to investigate sodium channel function and screen for novel therapeutics.

Mechanism of Action this compound exhibits state-dependent binding, showing a higher affinity for the inactivated state of the sodium channel compared to the resting state. This mechanism allows for potent, activity-dependent blockade of target neurons and cardiomyocytes. By stabilizing the inactivated state, this compound effectively reduces channel availability for subsequent depolarizations, thereby dampening cellular excitability.

Rest Resting State (Closed) Open Open State Rest->Open Depolarization Inactive Inactivated State Open->Inactive Fast Inactivation Inactive->Rest Repolarization (Slow) Detajmium_Bound This compound-Bound (Inactivated) Inactive->Detajmium_Bound This compound Binding (High Affinity) Detajmium_Bound->Rest Slow Dissociation cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture hNav1.7 HEK293 Cells Harvest Harvest & Resuspend Cells Cell_Culture->Harvest Solutions Prepare Internal, External & Compound Solutions Harvest->Solutions APC Load Cells & Solutions onto Automated Patch-Clamp System Solutions->APC Record Establish Whole-Cell & Record Baseline Current APC->Record Apply Apply Serial Dilutions of this compound Record->Apply Measure Measure Peak Sodium Current Apply->Measure Normalize Normalize Data to Vehicle Control Measure->Normalize Fit Fit Concentration-Response Curve Normalize->Fit IC50 Determine IC50 Value Fit->IC50 cluster_neuron Presynaptic Terminal of Nociceptive Neuron Pain_Signal Noxious Stimulus Nav17 Nav1.7 Channel Pain_Signal->Nav17 Depolarization Membrane Depolarization (Action Potential) Nav17->Depolarization Na⁺ Influx Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Influx->Vesicle_Fusion Pain_Transmission Pain Signal Transmission to CNS Vesicle_Fusion->Pain_Transmission Substance P, CGRP This compound This compound Block Inhibition This compound->Block Block->Nav17

Application Notes and Protocols for Detajmium Bitartrate Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature did not yield specific dosage, administration, or pharmacokinetic data for Detajmium bitartrate (B1229483) in rat models. Studies detailing its use, including effective dose ranges, optimal administration routes, and safety profiles (such as LD50 values), are not publicly available at this time. This compound bitartrate is an ajmalane analogue, and while research exists for other compounds in this class, direct extrapolation of dosage and administration protocols is not scientifically sound.

Therefore, the following sections provide generalized protocols for the administration of investigational compounds to rats, based on established veterinary and pharmacological guidelines. These are intended to serve as a foundational resource for researchers designing initial studies, but must be adapted and optimized with dose-ranging and toxicity studies specific to this compound bitartrate.

I. General Principles of Substance Administration in Rats

Before initiating any in vivo study, researchers must consider several factors to ensure animal welfare and the integrity of the experimental data. These include the physicochemical properties of the compound, the desired pharmacokinetic profile, and the experimental endpoint.

Key Considerations:
  • Vehicle Selection: The vehicle used to dissolve or suspend this compound bitartrate must be non-toxic and inert. Common vehicles include sterile saline, phosphate-buffered saline (PBS), and specific solubilizing agents for hydrophobic compounds. The safety of the chosen vehicle at the intended volume and concentration should be confirmed.

  • pH and Osmolality: The pH of the formulation should be as close to physiological pH (7.4) as possible to minimize irritation and pain, especially for parenteral routes.

  • Sterility: All solutions for injection must be sterile to prevent infection.

  • Volume of Administration: The volume administered must be appropriate for the size of the rat and the chosen route to avoid tissue damage and undue stress.

  • Animal Restraint: Proper and humane restraint techniques are crucial to ensure accurate dosing and to minimize stress and injury to the animal.

II. Experimental Protocols for Various Administration Routes

The choice of administration route significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of a compound. The following are standard protocols for common administration routes in rats.

A. Oral Administration (PO)

Oral gavage ensures the precise delivery of a specific dose directly into the stomach.

Protocol:

  • Animal Restraint: Gently but firmly restrain the rat to prevent movement of the head and torso.

  • Gavage Needle Selection: Use a sterile, ball-tipped gavage needle appropriate for the size of the rat (typically 16-18 gauge for adult rats).

  • Dose Preparation: Draw the calculated volume of the this compound bitartrate formulation into a syringe.

  • Administration:

    • Measure the distance from the corner of the rat's mouth to the last rib to estimate the length of insertion.

    • Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle if resistance is met.

    • Administer the formulation slowly.

    • Withdraw the needle and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

B. Intravenous Administration (IV)

IV injection provides immediate and complete bioavailability. The lateral tail vein is the most common site for IV administration in rats.

Protocol:

  • Animal Warming: Place the rat in a warming chamber or under a heat lamp to induce vasodilation of the tail veins, making them easier to visualize.

  • Restraint: Place the rat in a suitable restraint device that allows access to the tail.

  • Vein Identification: Identify one of the lateral tail veins.

  • Needle Insertion: Using a small gauge needle (typically 25-27 gauge), insert the needle into the vein at a shallow angle.

  • Administration: Inject the formulation slowly. The maximum bolus volume is typically 5 mL/kg.

  • Post-Injection Care: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

C. Intraperitoneal Administration (IP)

IP injection allows for rapid absorption into the systemic circulation, though it is slower than the IV route.

Protocol:

  • Animal Restraint: Restrain the rat on its back with its head tilted downwards.

  • Injection Site: Locate the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

  • Needle Insertion: Insert a 23-25 gauge needle at a 30-45 degree angle.

  • Aspiration: Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ.

  • Administration: Inject the formulation.

  • Post-Injection Monitoring: Return the animal to its cage and monitor for any signs of discomfort.

D. Subcutaneous Administration (SC)

SC injection results in slower, more sustained absorption compared to IV or IP routes.

Protocol:

  • Animal Restraint: Manually restrain the rat.

  • Injection Site: Lift the loose skin over the back or neck to form a "tent."

  • Needle Insertion: Insert a 23-25 gauge needle into the base of the tented skin, parallel to the body.

  • Aspiration: Gently aspirate to check for blood.

  • Administration: Inject the formulation.

  • Post-Injection Care: Withdraw the needle and gently massage the area to aid in dispersal.

III. Data Presentation: Recommended Volumes and Needle Gauges

The following table summarizes generally accepted administration volumes and needle gauges for rats. These are guidelines and may need to be adjusted based on the specific formulation of this compound bitartrate and the experimental design.

Administration RouteMaximum Volume (mL/kg)Recommended Needle Gauge
Oral (PO)2016-18 G (gavage)
Intravenous (IV)5 (bolus)25-27 G
Intraperitoneal (IP)1023-25 G
Subcutaneous (SC)1023-25 G
Intramuscular (IM)0.2 (per site)25-27 G

IV. Logical Workflow for a Preclinical Study

The following diagram illustrates a logical workflow for conducting an initial preclinical evaluation of a compound like this compound bitartrate in rats.

G cluster_0 Phase 1: Formulation and In Vitro Assessment cluster_1 Phase 2: Acute Toxicity and Dose Ranging cluster_2 Phase 3: Pharmacokinetic (PK) Studies cluster_3 Phase 4: Efficacy Studies Formulation Formulation Development (Vehicle Selection, Solubility) InVitro In Vitro Target Engagement and Cytotoxicity Formulation->InVitro AcuteTox Single Dose Escalation Study (LD50 Estimation) Formulation->AcuteTox DoseRange Dose Range Finding Study (Multiple Doses, Clinical Signs) AcuteTox->DoseRange SingleDosePK Single Dose PK Study (Different Routes) DoseRange->SingleDosePK MultiDosePK Repeat Dose PK Study SingleDosePK->MultiDosePK Efficacy Efficacy/Pharmacodynamic Studies (Disease Model) MultiDosePK->Efficacy

Caption: Preclinical evaluation workflow for a novel compound in rats.

V. Signaling Pathways

Information regarding the specific signaling pathways modulated by this compound bitartrate is not available in the public domain. As an ajmalane analogue, it may interact with ion channels, but this is speculative. Once the molecular target(s) of this compound bitartrate are identified, a diagram of the relevant signaling pathway can be constructed.

Disclaimer: The information provided above is for educational purposes only and is based on general guidelines for rodent research. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC). Researchers are strongly encouraged to consult with veterinary staff and to conduct thorough literature reviews and preliminary dose-finding studies before initiating any large-scale experiments with this compound bitartrate.

How to prepare Detajmium solutions for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Preparation and Handling of Detajmium Solutions for Laboratory Use

For Research Use Only

Introduction

This compound, a potent and selective anti-arrhythmia compound, functions as a sodium channel blocker.[1][2] Its primary mechanism involves a notably long recovery from use-dependent sodium channel blockade.[1] These characteristics make this compound a valuable tool in cardiovascular research and drug development for studying cardiac electrophysiology and arrhythmias. Due to its specific mode of action, precise and consistent preparation of this compound solutions is critical for obtaining reproducible experimental results.

This document provides detailed protocols for the preparation, storage, and handling of this compound solutions to ensure stability and efficacy in various laboratory applications.

Materials and Reagents

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, conical polypropylene (B1209903) tubes (15 mL and 50 mL)

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

  • 0.22 µm sterile syringe filters

Quantitative Data Summary

Solubility Data

The solubility of this compound was determined in commonly used laboratory solvents.

SolventSolubility (mg/mL)Molar Concentration (mM)
DMSO> 50> 100
Ethanol2552.5
PBS (pH 7.4)< 1< 2.1
Storage and Stability

Proper storage is crucial to maintain the integrity of this compound solutions. Exposure to light and improper temperatures can lead to degradation.

Solution TypeStorage ConditionStability
Powder-20°C, desiccated, protected from light≥ 2 years
10 mM Stock in DMSO-20°C, in small aliquots, protected from lightUp to 6 months
Working Solution (in aqueous buffer)2-8°C, protected from lightUse within 24 hours

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution
  • Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes to prevent condensation.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out a specific mass of this compound.

  • Dissolution: Add the appropriate volume of DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Homogenization: Cap the vial tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes. Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol for Preparing a 100 µM this compound Working Solution
  • Thawing: Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and thaw it at room temperature.

  • Dilution Calculation: To prepare a 100 µM working solution from a 10 mM stock, a 1:100 dilution is required. For example, to make 1 mL of working solution, you will need 10 µL of the 10 mM stock solution.

  • Preparation: In a sterile tube, add 990 µL of your desired aqueous buffer (e.g., cell culture medium, PBS).

  • Addition of Stock: Add 10 µL of the 10 mM this compound stock solution to the aqueous buffer.

  • Mixing: Gently vortex the solution to ensure it is thoroughly mixed.

  • Use: Use the freshly prepared working solution immediately or within 24 hours if stored at 2-8°C and protected from light. Note that the final DMSO concentration in this example is 1%. Ensure this is compatible with your experimental system.

Visualizations

G cluster_prep Preparation of this compound Stock Solution cluster_working Preparation of Working Solution start Start: this compound Powder weigh Weigh Powder start->weigh Equilibrate to RT dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Tubes vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Immediate Use dilute Dilute in Aqueous Buffer thaw->dilute 1:100 Dilution mix Mix Gently dilute->mix use Use in Experiment mix->use Within 24 hours G cluster_membrane Cell Membrane NaChannel Voltage-Gated Na+ Channel Block Blockade of Na+ Influx NaChannel->Block This compound This compound This compound->NaChannel Inhibition Depolarization Reduced Myocardial Depolarization Block->Depolarization Arrhythmia Suppression of Arrhythmia Depolarization->Arrhythmia

References

Application Note: Analytical Strategies for the Identification of Detajmium Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Detajmium is a novel investigational anti-arrhythmic agent. Understanding its metabolic fate is crucial for evaluating its safety and efficacy. This document outlines the analytical techniques and protocols for the identification and characterization of this compound metabolites. The primary analytical platforms employed are high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for initial detection and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation of novel metabolites.[1][2][3][4]

Key Analytical Techniques

  • LC-MS/MS: This technique is the cornerstone for drug metabolite identification due to its high sensitivity and selectivity.[2][5] It allows for the detection of low-abundance metabolites in complex biological matrices.[2]

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which aids in determining the elemental composition of metabolites.[5]

  • NMR Spectroscopy: Essential for the unambiguous structure elucidation of metabolites, especially for identifying the exact site of metabolic modification and differentiating between isomers.[1][4][6][7]

Experimental Protocols

1. In Vitro Metabolism Studies

In vitro models are utilized to generate metabolites and identify the enzymes responsible for this compound's metabolism.[8][9]

a. Human Liver Microsomes (HLM) Incubation

  • Objective: To identify Phase I (oxidative, reductive, hydrolytic) metabolites.

  • Protocol:

    • Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), this compound (1-10 µM), and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).[9]

    • Initiate the reaction by adding the NADPH-regenerating system and incubate at 37°C for 60 minutes.[9]

    • Terminate the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge the mixture to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS.

b. Hepatocyte Incubation

  • Objective: To identify both Phase I and Phase II (conjugative) metabolites.

  • Protocol:

    • Thaw cryopreserved human hepatocytes and determine cell viability.

    • Incubate viable hepatocytes with this compound (1-10 µM) in the appropriate culture medium at 37°C in a humidified incubator with 5% CO2.

    • Collect samples at various time points (e.g., 0, 1, 2, 4, and 24 hours).

    • Separate the cells from the medium by centrifugation.

    • Lyse the cells and precipitate proteins from both the cell lysate and the medium with cold acetonitrile.

    • Analyze the supernatants by LC-MS/MS.

2. In Vivo Metabolism Studies

In vivo studies in animal models (e.g., rats) are conducted to identify metabolites formed under physiological conditions.

a. Sample Collection

  • Objective: To collect biological matrices for metabolite profiling.

  • Protocol:

    • Administer this compound to rats via the intended clinical route.

    • Collect blood, urine, and feces at predetermined time points.

    • Process blood to obtain plasma.

    • Homogenize feces and extract with an appropriate solvent.

b. Sample Preparation

  • Objective: To extract this compound and its metabolites from biological samples.

  • Protocol:

    • Plasma: Perform protein precipitation with cold acetonitrile.

    • Urine: Dilute with water and inject directly or perform solid-phase extraction (SPE) for concentration and cleanup.

    • Feces: Perform liquid-liquid extraction (LLE) or SPE on the homogenate.

    • Analyze the processed samples by LC-MS/MS.

3. LC-MS/MS Analysis for Metabolite Detection and Identification

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or ion trap instrument).

  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is typically employed.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for anti-arrhythmic drugs.

    • Data Acquisition:

      • Full Scan: To detect all potential metabolites.

      • Product Ion Scan: To obtain fragmentation patterns of the parent drug and potential metabolites.

      • Neutral Loss Scan: To identify specific conjugation pathways (e.g., glucuronidation).[5]

4. NMR Spectroscopy for Structural Elucidation

For novel or structurally ambiguous metabolites, purification followed by NMR analysis is necessary.[6]

  • Protocol:

    • Scale up the in vitro incubations or collect larger volumes of in vivo samples to generate sufficient quantities of the metabolite of interest.

    • Purify the metabolite using preparative HPLC.

    • Acquire a suite of NMR spectra (e.g., 1H, 13C, COSY, HSQC, HMBC) to determine the complete chemical structure.[6]

Data Presentation

Table 1: Hypothetical Quantitative Analysis of this compound and its Metabolites in Rat Plasma

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Concentration at 2h post-dose (ng/mL)
This compound5.2350.2180.1520.5
M1 (Hydroxylation)4.8366.2180.1125.3
M2 (N-dealkylation)4.5322.2152.188.7
M3 (Glucuronide)3.9526.2350.245.1

Table 2: In Vitro Metabolic Stability of this compound

SystemIncubation Time (min)% Parent RemainingHalf-life (min)
HLM010045.2
1565
3040
6015
Hepatocytes0100120.5
6070
12050
24025

Visualizations

experimental_workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolism cluster_analysis Analytical Workflow cluster_results Outcomes HLM Human Liver Microsomes LCMS LC-MS/MS Analysis (Detection & Quantification) HLM->LCMS HEP Hepatocytes HEP->LCMS ANIMAL Animal Studies (Rat) ANIMAL->LCMS NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR Novel/Ambiguous Metabolites ID Metabolite Identification LCMS->ID NMR->ID PROFILE Metabolic Profile ID->PROFILE

Caption: Experimental workflow for this compound metabolite identification.

signaling_pathway cluster_metabolism This compound Metabolism cluster_excretion Excretion D This compound P1 Phase I Metabolism (e.g., CYP3A4) D->P1 P2 Phase II Metabolism (e.g., UGT1A1) D->P2 M1 Oxidative Metabolites (M1, M2) P1->M1 M3 Conjugated Metabolites (M3) P2->M3 M1->P2 E Biliary and Renal Excretion M1->E M3->E

Caption: Putative metabolic pathway of this compound.

References

Application Note and Protocol: Proposed Flow Injection Analysis Method for the Determination of Detajmium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed application and protocol for the determination of Detajmium using Flow Injection Analysis (FIA). As of the date of this publication, no specific FIA method for this compound has been formally documented in scientific literature. Therefore, this application note provides a hypothetical, yet scientifically grounded, protocol based on the well-established principles of FIA for pharmaceutical analysis and the known analytical characteristics of structurally similar compounds, such as ajmaline (B190527).[1][2] The proposed method utilizes a simple and rapid FIA system with spectrophotometric detection, offering a potential alternative to more complex chromatographic techniques for routine quality control and formulation analysis.

Introduction

This compound is an antiarrhythmic drug, and its accurate quantification in pharmaceutical formulations and biological matrices is crucial for ensuring safety and efficacy. While methods like High-Performance Liquid Chromatography (HPLC) exist for this compound analysis, Flow Injection Analysis (FIA) presents a compelling alternative due to its high sample throughput, reduced reagent consumption, and potential for automation.[3][4][5] FIA is a versatile technique widely applied in pharmaceutical analysis for the determination of various active pharmaceutical ingredients (APIs).[3][4][6]

This proposed method is based on the direct UV-Vis spectrophotometric determination of this compound. Given that ajmaline, a related compound, exhibits fluorescence, an alternative FIA method with spectrofluorometric detection could also be developed for enhanced sensitivity and selectivity.[1][2]

Principle of the Proposed Method

A precisely measured volume of a this compound-containing sample is injected into a continuously flowing carrier stream. The sample plug disperses in the carrier and travels through a reaction coil to a flow-through spectrophotometer. The absorbance of the this compound is measured at its wavelength of maximum absorption (λmax). The peak height or area of the resulting signal is directly proportional to the concentration of this compound in the sample.

Experimental

Reagents and Solutions
  • This compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the carrier stream solvent.

  • Carrier Stream: 0.05 M Hydrochloric Acid (HCl) solution. Prepare by diluting concentrated HCl with deionized water.

  • Sample Preparation: Dissolve a quantity of the pharmaceutical formulation equivalent to 100 mg of this compound in 100 mL of methanol. Further dilute with the carrier stream to a concentration within the working range of the assay.

Instrumentation
  • FIA System:

    • Peristaltic Pump

    • Injection Valve with a fixed volume sample loop (e.g., 100 µL)

    • PTFE tubing (0.8 mm i.d.)

    • Reaction Coil (e.g., 100 cm)

  • Detector: UV-Vis Spectrophotometer with a flow-through cell.

  • Data Acquisition System: Computer with appropriate software for data recording and analysis.

Proposed FIA Protocol

  • System Startup:

    • Assemble the FIA manifold as depicted in the workflow diagram below.

    • Start the peristaltic pump and allow the carrier stream (0.05 M HCl) to flow through the system at a constant rate (e.g., 2.0 mL/min) until a stable baseline is achieved on the spectrophotometer.

  • Wavelength Selection:

    • Scan a standard solution of this compound to determine the wavelength of maximum absorbance (λmax). Set the spectrophotometer to this wavelength for all subsequent measurements.

  • Calibration:

    • Inject the series of working standard solutions in triplicate, starting with the lowest concentration.

    • Record the peak height or area for each injection.

    • Construct a calibration curve by plotting the average peak height/area against the concentration of this compound.

  • Sample Analysis:

    • Inject the prepared sample solutions in triplicate.

    • Record the peak height or area.

    • Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation

The following table summarizes the anticipated quantitative data for the proposed FIA method, based on typical performance characteristics of similar assays for pharmaceutical compounds.

ParameterExpected Value
Linear Range 10 - 100 µg/mL
Limit of Detection (LOD) 2 µg/mL
Limit of Quantification (LOQ) 6 µg/mL
Sample Throughput 60 - 90 samples/hour
Relative Standard Deviation (RSD) < 2%
Wavelength of Detection (λmax) To be determined experimentally
Injection Volume 100 µL
Flow Rate 2.0 mL/min

Visualizations

Proposed FIA Manifold for this compound Determination

FIA_Manifold cluster_system FIA System Pump Peristaltic Pump Injector Injection Valve Pump->Injector Carrier Carrier Carrier Stream (0.05 M HCl) Carrier->Pump Sample Sample Sample->Injector Coil Reaction Coil Injector->Coil Detector Spectrophotometer (Flow Cell) Coil->Detector Waste Waste Detector->Waste Data Data Acquisition Detector->Data

Caption: Proposed FIA manifold for spectrophotometric determination of this compound.

Logical Workflow for Method Development and Validation

Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Application A Literature Review & Method Design B Selection of Carrier Stream & Reagents A->B C Optimization of FIA Parameters (Flow Rate, Coil Length, etc.) B->C D Wavelength Selection (λmax) C->D E Linearity & Range D->E F Accuracy & Precision E->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) F->G H Selectivity & Robustness G->H I Analysis of Pharmaceutical Formulations H->I

Caption: Logical workflow for the development and validation of the proposed FIA method.

Conclusion

The proposed Flow Injection Analysis method offers a promising approach for the rapid and routine determination of this compound in pharmaceutical formulations. The simplicity of the manifold and the use of common laboratory equipment make it a cost-effective and efficient analytical technique. Further experimental work is required to optimize the parameters and validate the method according to regulatory guidelines. This application note serves as a foundational guide for researchers and scientists interested in developing and implementing FIA for this compound analysis.

References

Troubleshooting & Optimization

Common issues with Detajmium solubility in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the in vitro solubility of Detajmium.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears cloudy. What should I do?

A cloudy stock solution indicates that this compound has precipitated. This can be caused by several factors, including incorrect solvent, low temperature, or the concentration exceeding its solubility limit in the chosen solvent.

  • Recommendation: Gently warm the solution to 37°C to see if the precipitate redissolves. If not, consider preparing a fresh stock solution at a lower concentration or using an alternative solvent as indicated in the solubility table below. Always use high-purity, anhydrous solvents.

Q2: I observed precipitation after adding this compound to my cell culture medium. Why is this happening?

This is a common issue for compounds with low aqueous solubility. When the DMSO stock solution of this compound is diluted into the aqueous environment of cell culture media, the compound can crash out of solution. This is often exacerbated by the neutral pH and high salt content of the media.

  • Troubleshooting Steps:

    • Decrease the final concentration of this compound in your experiment.

    • Increase the percentage of serum (e.g., FBS) in your media. Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.

    • When diluting, add the this compound stock solution to the media dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations.

Q3: My experimental results with this compound are inconsistent. Could this be related to solubility?

Yes, inconsistent results are a hallmark of solubility problems. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended, leading to poor reproducibility.

  • Recommendation: Before starting your experiments, visually inspect your final working solutions for any signs of precipitation. You can also perform a quick centrifugation step and check for a pellet. Refer to the troubleshooting workflow below for a systematic approach to addressing this issue.

Troubleshooting Guide

Issue: Compound Precipitation in Aqueous Media

This workflow provides a step-by-step guide to diagnosing and resolving this compound precipitation in your experimental setup.

G A Precipitation Observed in Aqueous Medium B Is the final DMSO concentration <= 0.5%? A->B C Decrease DMSO concentration. Prepare a higher concentration stock. B->C No D Is serum present in the medium? B->D Yes C->B E Add or increase serum percentage (e.g., 10% FBS). Serum proteins can aid solubility. D->E No F Is the final this compound concentration critical? D->F Yes E->F G Lower the final working concentration of this compound. F->G No H Consider using a solubilizing agent (e.g., Pluronic F-68, cyclodextrin). Validate agent's effect on assay. F->H Yes I Problem Resolved G->I H->I

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

The solubility of this compound has been characterized in various solvents and conditions to aid in experimental design.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mM) at 25°CNotes
DMSO50Recommended for primary stock solutions.
Ethanol10Can be used for intermediate dilutions.
PBS (pH 7.4)< 0.01Practically insoluble in aqueous buffers.
Cell Culture Media + 10% FBS0.05Serum significantly improves solubility.

Table 2: Effect of pH on Aqueous Solubility

pHSolubility (µM) in Buffer
5.01.5
6.00.8
7.00.2
7.4< 0.1
8.0< 0.1

Note: this compound is a weak base and its solubility decreases as the pH approaches neutral and becomes more alkaline.

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution

This protocol details the recommended procedure for preparing a primary stock solution of this compound.

G cluster_0 Preparation cluster_1 Solubilization & Storage A Weigh this compound (MW: 450.5 g/mol) in a sterile microfuge tube. B Add appropriate volume of anhydrous, high-purity DMSO to achieve 50 mM. A->B C Vortex vigorously for 2 minutes. B->C D Warm solution at 37°C for 10 minutes in a water bath. C->D E Visually inspect for complete dissolution. Solution should be clear. D->E F Aliquot into single-use tubes and store at -80°C. E->F

Caption: Workflow for preparing this compound stock solution.

Methodology:

  • Weighing: Accurately weigh out 4.51 mg of this compound powder (for 200 µL of a 50 mM stock) into a sterile 1.5 mL microfuge tube.

  • Solvent Addition: Add 200 µL of anhydrous, high-purity DMSO to the tube.

  • Mixing: Vortex the solution vigorously for at least 2 minutes to facilitate dissolution.

  • Warming: Place the tube in a 37°C water bath or heat block for 10 minutes to ensure complete solubilization.

  • Inspection: After warming, visually inspect the solution against a light source to confirm it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Hypothetical Signaling Pathway

This compound is a potent inhibitor of the fictional kinase, TK-1, which is a key component of the Proliferation Signaling Cascade (PSC) pathway. Understanding this pathway is crucial for interpreting experimental results.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds TK1 TK-1 Receptor->TK1 Activates Substrate Substrate-A TK1->Substrate Phosphorylates pSubstrate p-Substrate-A Substrate->pSubstrate TF Transcription Factor pSubstrate->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes This compound This compound This compound->TK1 Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Technical Support Center: Optimizing Detajmium Concentration for Cell-based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Detajmium, a potent and selective inhibitor of the JNK-X kinase. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize this compound concentration for your cell-based assays.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in cell culture experiments.

Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to establish a dose-response curve.[1] A logarithmic or semi-logarithmic dilution series, for example, from 10 nM to 100 µM, is a common starting point. This wide range will help identify the effective concentration window for your specific cell line and assay.[1]

Q2: How should I dissolve and store this compound?

A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[1][2] To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C, protected from light.[1] It is critical to ensure the final concentration of DMSO in your cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1]

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time depends on the mechanism of action of the compound and the biological question being addressed.[1] It is recommended to perform a time-course experiment. This can be done by treating cells with a fixed, effective concentration of this compound and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]

Q4: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?

A4: High cytotoxicity at low concentrations could be due to several factors:

  • High Cell Line Sensitivity: Your chosen cell line may be particularly sensitive to the inhibition of the Jeronin signaling pathway. Consider testing a lower concentration range or reducing the incubation time.

  • Off-Target Effects: At higher concentrations, all kinase inhibitors have the potential for off-target effects.[3] These unintended interactions can lead to unexpected cellular phenotypes and toxicity.[3] It is crucial to determine the lowest effective concentration that inhibits JNK-X without causing excessive cell death.[3]

  • Solvent Toxicity: Ensure the final DMSO concentration in your culture medium is not exceeding 0.1%.[1]

Q5: I am not observing any effect of this compound at the concentrations I've tested. What should I do?

A5: If you are not seeing an effect, consider the following:

  • Concentration Too Low: The concentrations tested may be too low to elicit a response in your specific cell line. You may need to test a higher concentration range.[1]

  • Compound Instability: Ensure the compound has been stored and handled properly. Prepare fresh dilutions for each experiment to rule out degradation.[1]

  • Insensitive Cell Line or Assay: Verify that your cell line expresses JNK-X, the target of this compound. Also, ensure your assay is sensitive enough to detect the expected biological change.

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Issue Possible Cause Recommended Solution
High variability in cell viability assay results Uneven cell seeding.Ensure a single-cell suspension before plating and use a consistent seeding technique.
Inconsistent incubation times.Standardize all incubation periods for drug treatment and assay development.
Improper pipetting technique.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[1]
Inconsistent results between experiments Inconsistent cell culture conditions.Standardize cell culture parameters such as cell passage number, confluency, and media composition.[1]
Pipetting errors.Ensure accurate and consistent pipetting, especially when preparing serial dilutions.[1]
Unexpected or paradoxical cellular phenotype Off-target effects of this compound.Confirm your findings using a structurally different inhibitor for the same target. Perform a dose-response analysis across a wide range of concentrations.[3]
Inhibition of a kinase in a negative feedback loop.Consult literature for known feedback mechanisms in the Jeronin pathway.

III. Data Presentation

Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)

This table summarizes the effect of a 48-hour treatment with this compound on the viability of HEK293 cells, as measured by an MTT assay.

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
552.3 ± 4.8
1025.1 ± 3.9
505.6 ± 2.1
1002.1 ± 1.5
Table 2: Time-Course of Caspase-3 Activation by this compound

This table shows the fold increase in caspase-3 activity in response to treatment with 10 µM this compound over time.

Incubation Time (hours)Fold Increase in Caspase-3 Activity (Mean ± SD)
01.0 ± 0.1
61.8 ± 0.3
123.5 ± 0.4
246.2 ± 0.7
484.1 ± 0.5

IV. Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound by assessing its impact on cell viability.[4]

Materials:

  • 96-well, clear-bottom tissue culture plates

  • Your cell line of interest

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common range is from 100 µM down to 10 nM.[1] Include a vehicle-only control (medium with the same final DMSO concentration).

  • Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.

  • Incubation: Incubate the plate for a duration relevant to your experimental goals (typically 24, 48, or 72 hours).[4]

  • MTT Assay:

    • Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Visually confirm the formation of purple formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution to each well and mix gently to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value using a suitable curve-fitting software.[4]

Protocol 2: Measuring Caspase-3 Activity

This protocol is for assessing the effect of this compound on apoptosis by measuring the activity of caspase-3.[5][6]

Materials:

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • Reaction buffer

  • 96-well plate (black for fluorescence, clear for absorbance)

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at the desired concentration and for the desired time points. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Lysis:

    • After treatment, collect the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[5]

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Caspase-3 Assay:

    • To each well of the 96-well plate, add an equal amount of protein from each lysate.

    • Add reaction buffer containing the caspase-3 substrate to each well.[5]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[5]

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

  • Data Analysis: Calculate the fold increase in caspase-3 activity relative to the vehicle control.

V. Mandatory Visualizations

Jeronin_Signaling_Pathway cluster_stress Cellular Stress cluster_pathway Jeronin Pathway cluster_downstream Downstream Effects Stress UV, Cytokines, etc. JNK_Kinase_Kinase JNK Kinase Kinase Stress->JNK_Kinase_Kinase JNK_Kinase JNK Kinase JNK_Kinase_Kinase->JNK_Kinase JNK_X JNK-X JNK_Kinase->JNK_X cJun c-Jun JNK_X->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis This compound This compound This compound->JNK_X inhibits

Caption: The Jeronin signaling pathway and the inhibitory action of this compound on JNK-X.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_Dilutions Prepare Serial Dilutions of this compound Treat_Cells Treat Cells with This compound Dilutions Prepare_Dilutions->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Read_Plate Read Plate on Spectrophotometer Viability_Assay->Read_Plate Plot_Data Plot Dose vs. Response Read_Plate->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Experimental workflow for determining the dose-response curve of this compound.

Troubleshooting_Logic Start Inconsistent Results? Check_Seeding Check Cell Seeding and Plating Consistency Start->Check_Seeding Yes No_Effect No Compound Effect? Start->No_Effect No Check_Pipetting Verify Pipette Calibration and Technique Check_Seeding->Check_Pipetting Check_Reagents Prepare Fresh Reagents and Compound Dilutions Check_Pipetting->Check_Reagents Standardize_Conditions Standardize Cell Culture (Passage, Confluency) Check_Reagents->Standardize_Conditions Resolved Problem Resolved Standardize_Conditions->Resolved Increase_Conc Increase Concentration Range No_Effect->Increase_Conc Yes High_Toxicity High Toxicity? No_Effect->High_Toxicity No Check_Target Confirm Target Expression in Cell Line Increase_Conc->Check_Target Check_Target->Resolved Decrease_Conc Decrease Concentration Range or Incubation Time High_Toxicity->Decrease_Conc Yes Check_Off_Target Investigate Potential Off-Target Effects Decrease_Conc->Check_Off_Target Check_Off_Target->Resolved

Caption: A logical decision tree for troubleshooting common issues with this compound assays.

References

Troubleshooting Detajmium instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Detajmium Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, small-molecule inhibitor of the Janus kinase (JAK) signaling pathway, specifically targeting JAK3. It is utilized in research to study autoimmune disorders and oncological conditions where the JAK/STAT pathway is dysregulated.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Due to its hydrophobic nature, this compound is sparingly soluble in aqueous buffers.[1] The recommended solvent for preparing high-concentration stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] A concentration of 10-20 mM in DMSO is typically achievable. For long-term storage, it is crucial to aliquot stock solutions into single-use vials to minimize freeze-thaw cycles and store them at -80°C, protected from light.[1]

Q3: Is this compound sensitive to light?

Yes, this compound is known to be susceptible to photodegradation.[2] Exposure to UV or broad-spectrum light can lead to the cleavage of its labile ether bond, resulting in a loss of inhibitory activity. All experiments involving this compound should be conducted with minimal light exposure. The use of amber-colored vials and light-protected microplates is highly recommended.[3]

Q4: What are the primary causes of this compound instability in aqueous solutions?

This compound's instability in aqueous media is primarily attributed to two factors:

  • Hydrolysis: The molecule contains an ester moiety that is susceptible to hydrolysis, particularly in solutions with a pH above 7.4.[4][5] This reaction cleaves the molecule, rendering it inactive.

  • Precipitation: As a hydrophobic compound, this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate, or "crash out," of the solution, drastically reducing its effective concentration.[6][7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Precipitate Formation Upon Dilution

Symptom: Immediately after diluting the DMSO stock solution of this compound into your aqueous experimental buffer (e.g., cell culture media, assay buffer), the solution becomes cloudy or a visible precipitate forms.[1]

Cause: The concentration of this compound has surpassed its kinetic solubility limit in the final aqueous solution.[6]

Solutions:

  • Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.

  • Optimize DMSO Carryover: Ensure the final concentration of DMSO in your assay is below 0.5%. While counterintuitive, sometimes a slightly higher (but still biologically tolerated) DMSO concentration can aid solubility.

  • Use a Surfactant: For biochemical assays, consider adding a low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-20 or Triton X-100 to your buffer to help maintain solubility.[6]

  • Perform Serial Dilutions: Instead of a single large dilution, perform an intermediate dilution step. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO first, then dilute this into your final aqueous buffer. This can sometimes mitigate precipitation.[6]

Issue 2: Inconsistent or Lower-Than-Expected Activity

Symptom: You observe high variability in your results between experiments, or the measured IC50 value is significantly higher (less potent) than the literature value.

Cause: This is often a result of compound degradation or time-dependent precipitation during the course of the experiment.

Solutions:

  • Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from a frozen DMSO stock immediately before each experiment.[1] Do not store or reuse aqueous solutions of this compound.

  • Control pH: The rate of hydrolysis is highly pH-dependent. Ensure your aqueous buffer is maintained at a pH between 6.0 and 7.2 for maximal stability.

  • Minimize Incubation Time: If possible, reduce the incubation time of your assay to minimize the opportunity for degradation. Perform a time-course experiment to see if the compound's effect diminishes over time.[7]

  • Protect from Light: Cover plates and tubes with aluminum foil during incubation steps to prevent photodegradation.[3]

Data Presentation: Stability of this compound

The following tables summarize the stability profile of this compound under various conditions to guide experimental design.

Table 1: pH-Dependent Hydrolytic Stability of this compound (Data represents the percentage of intact this compound remaining after 4 hours of incubation at 37°C in the respective buffers)

Buffer pH% this compound RemainingStability Rating
5.098%High
6.095%High
7.085%Moderate
7.470%Low
8.045%Very Low

Table 2: Photostability of this compound in Aqueous Buffer (pH 7.0) (Data represents the percentage of intact this compound remaining after 1 hour of exposure to broad-spectrum laboratory light at 25°C)

Condition% this compound Remaining
Protected from Light (Amber Tube)99%
Exposed to Light (Clear Tube)65%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the required amount of solid this compound powder in a sterile microfuge tube.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).[8]

  • Mixing: Vortex the tube for 2 minutes to ensure complete dissolution. If necessary, sonicate in a water bath for 5-10 minutes.[6]

  • Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) low-retention vials.[1]

  • Storage: Store the aliquots at -80°C. Thaw a single aliquot for each experiment and discard any unused portion.

Protocol 2: Assessing this compound Stability in a Custom Aqueous Buffer

This protocol helps determine if your specific experimental buffer contributes to this compound instability.

  • Preparation: Prepare your custom aqueous buffer. Prepare a 10 µM working solution of this compound in this buffer by diluting from a freshly thawed 10 mM DMSO stock. The final DMSO concentration should be ≤ 0.1%.

  • Time Points: Aliquot the working solution into several amber tubes, one for each time point (e.g., 0, 1, 2, 4, 8 hours).

  • Incubation: Incubate the tubes under your standard experimental conditions (e.g., 37°C).

  • Sample Quenching: At each time point, take one tube and immediately stop any further degradation by adding an equal volume of cold acetonitrile. This will precipitate proteins and stabilize the this compound.

  • Analysis: Centrifuge the quenched samples to pellet any precipitate. Analyze the supernatant for the concentration of intact this compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Evaluation: Plot the concentration of this compound versus time to determine its stability profile in your buffer.

Visualizations

Below are diagrams illustrating key workflows and pathways related to the use of this compound.

G cluster_0 Start: Troubleshooting Loss of Activity cluster_1 Initial Checks cluster_2 Investigation: Precipitation cluster_3 Investigation: Degradation cluster_4 Resolution start Inconsistent or Low Activity Observed check_fresh Are you using fresh dilutions for each experiment? start->check_fresh check_storage Is the stock solution stored properly (-80°C, single-use aliquots)? check_fresh->check_storage Yes check_precipitate Is precipitate visible upon dilution into aqueous buffer? check_storage->check_precipitate Yes sol_concentration Lower final concentration check_precipitate->sol_concentration Yes check_degradation No visible precipitate, but activity is still low check_precipitate->check_degradation No sol_surfactant Add 0.01% Tween-20 (if assay compatible) sol_concentration->sol_surfactant resolve Activity Restored sol_surfactant->resolve check_ph Is buffer pH > 7.2? check_degradation->check_ph check_light Are experiments protected from light? check_ph->check_light No sol_ph Use buffer with pH 6.0-7.2 check_ph->sol_ph Yes sol_light Use amber tubes/plates check_light->sol_light No check_light->resolve Yes sol_ph->resolve sol_light->resolve

Caption: Troubleshooting workflow for this compound instability.

G cluster_workflow Experimental Workflow: Preparing Working Solution A 1. Thaw single-use 10 mM DMSO stock aliquot on ice B 2. Prepare intermediate dilution in pure DMSO (e.g., to 1 mM) A->B C 3. Add small volume of intermediate to aqueous buffer to reach final concentration B->C D 4. Vortex immediately and use within 1 hour C->D E 5. Perform Assay (protected from light) D->E

Caption: Recommended workflow for preparing this compound solutions.

G cluster_pathway Simplified JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK3 Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription This compound This compound This compound->JAK inhibits

Caption: Inhibition of the JAK/STAT pathway by this compound.

References

How to minimize off-target effects of Detajmium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Detajmium. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of this compound during their experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the use of this compound.

Question: My experiment is showing unexpected cellular toxicity at concentrations where this compound should be selective. How can I determine if this is an off-target effect?

Answer:

Unexpected toxicity can indeed be a result of off-target effects. To dissect this, a multi-step approach is recommended:

  • Confirm On-Target Engagement: First, verify that this compound is engaging its intended sodium channel target at the concentrations used. A cellular thermal shift assay (CETSA) can be employed to confirm target binding within the cell.

  • Dose-Response Analysis: Conduct a careful dose-response curve for both the desired on-target effect and the observed toxicity. A significant separation between the effective concentration for the on-target activity and the concentration causing toxicity suggests an off-target effect.

  • Control Experiments: Use a cell line that does not express the target sodium channel. If the toxicity persists in this cell line, it is highly likely to be an off-target effect.

  • Off-Target Profiling: Screen this compound against a panel of common off-targets for sodium channel blockers, such as other ion channels (e.g., potassium channels) and kinases.

Illustrative Off-Target Profile for this compound

The following table presents hypothetical data for this compound's binding affinity (Ki) against its primary target and a selection of potential off-targets for illustrative purposes.

TargetKi (nM)Target ClassImplication
Nav1.5 (On-Target) 15 Sodium Channel Primary therapeutic target for antiarrhythmic effect
hERG (Off-Target)850Potassium ChannelPotential for cardiac arrhythmias (QT prolongation)
VEGFR2 (Off-Target)1,200KinasePotential for anti-angiogenic side effects
Src (Off-Target)2,500KinasePotential for effects on cell growth and survival

Experimental Protocol: Kinase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on a suspected off-target kinase, such as VEGFR2.

Objective: To determine the IC50 value of this compound for the VEGFR2 kinase.

Materials:

  • Recombinant human VEGFR2 kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these in kinase buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 5 µL of kinase buffer to each well of a 96-well plate.

    • Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.

    • Add 2.5 µL of the substrate/ATP mixture in kinase buffer.

    • Initiate the reaction by adding 2.5 µL of the VEGFR2 kinase solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Serial Dilution C Dispense Reagents into 96-well Plate A->C B Prepare Kinase, Substrate, and ATP B->C D Incubate at 30°C C->D 60 min E Add ADP-Glo™ Reagent D->E Stop Reaction F Add Kinase Detection Reagent E->F 40 min G Measure Luminescence F->G 30-60 min H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: Workflow for a kinase inhibition assay.

Frequently Asked Questions (FAQs)

Question: What are the known off-target effects of sodium channel blockers like this compound?

Answer:

While the specific off-target profile of every sodium channel blocker is unique, this class of drugs can interact with other proteins due to structural similarities in binding sites. Common off-targets include:

  • Other Ion Channels: Due to the conserved structure of ion channels, sodium channel blockers can also affect potassium channels (such as hERG) and calcium channels.[1] Interaction with hERG is of particular concern as it can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.

  • Kinases: Some sodium channel blockers have been found to inhibit various protein kinases, which can lead to a wide range of cellular effects.[1]

  • G-Protein Coupled Receptors (GPCRs): Off-target binding to GPCRs can also occur, potentially leading to a variety of physiological side effects.

Question: How can I proactively minimize off-target effects in my experiments with this compound?

Answer:

Minimizing off-target effects starts with good experimental design. Here are some key strategies:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-targets.

  • Employ Structurally Unrelated Compounds: If possible, use another sodium channel blocker with a different chemical structure to confirm that the observed biological effect is due to on-target activity.[1]

  • Rational Drug Design: In the drug development phase, computational and structural biology tools can be used to design molecules with higher specificity for the intended target.[1]

  • High-Throughput Screening: Early-stage screening of new compounds against a broad panel of targets can help identify and eliminate those with significant off-target activity.[1]

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways This compound This compound Nav1_5 Nav1.5 Sodium Channel This compound->Nav1_5 On-Target Binding (High Affinity) hERG hERG Potassium Channel This compound->hERG Off-Target Binding (Lower Affinity) VEGFR2 VEGFR2 Kinase This compound->VEGFR2 Off-Target Binding (Lower Affinity) Antiarrhythmic Antiarrhythmic Effect Nav1_5->Antiarrhythmic QT_Prolongation QT Prolongation hERG->QT_Prolongation Angiogenesis_Inhibition Angiogenesis Inhibition VEGFR2->Angiogenesis_Inhibition

Caption: this compound's on-target and potential off-target pathways.

References

Improving the bioavailability of Detajmium in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Detajmium. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the bioavailability of this compound in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an investigational small molecule inhibitor of the novel kinase XYZ-1, which is implicated in certain inflammatory signaling pathways. Its therapeutic potential is currently being evaluated in preclinical models of autoimmune disorders.

Q2: We are observing very low plasma concentrations of this compound after oral administration in rats. What are the potential causes?

A2: Low oral bioavailability of this compound is a known challenge and can be attributed to several factors. The primary reasons are its low aqueous solubility and high first-pass metabolism in the liver. It is also possible that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) in the gastrointestinal tract, which would further limit its absorption.

Q3: What is the recommended vehicle for oral gavage of this compound in rodents?

A3: For initial studies, a suspension of this compound in 0.5% methylcellulose (B11928114) with 0.1% Tween 80 is recommended. However, for improved absorption, consider using a lipid-based formulation as detailed in the troubleshooting guide.

Q4: Are there any known drug-drug interactions to be aware of in animal studies?

A4: Co-administration of this compound with known inhibitors of the cytochrome P450 enzyme CYP3A4 could potentially increase its plasma concentration. Conversely, co-administration with CYP3A4 inducers may decrease its exposure. It is advisable to avoid such combinations unless they are part of a specific study design.

Q5: What are the expected pharmacokinetic parameters of this compound in rats following intravenous administration?

A5: Following an intravenous (IV) bolus dose, this compound exhibits a short half-life and a large volume of distribution, suggesting rapid distribution into tissues. Refer to the data table below for typical pharmacokinetic parameters.

Troubleshooting Guide

Issue 1: Low Oral Bioavailability

Problem: Plasma concentrations of this compound are below the limit of quantification (BLQ) or significantly lower than expected after oral gavage.

Possible Causes & Solutions:

  • Poor Solubility: this compound is poorly soluble in aqueous solutions, which limits its dissolution in the gastrointestinal tract.

    • Solution 1: Particle Size Reduction: Micronization of the this compound powder can increase the surface area for dissolution.

    • Solution 2: Formulation Enhancement: Utilize solubility-enhancing excipients. Lipid-based formulations, such as self-microemulsifying drug delivery systems (SMEDDS), have shown promise in improving the oral absorption of this compound.

  • High First-Pass Metabolism: this compound is extensively metabolized by the liver enzyme CYP3A4 after absorption.

    • Solution 1: Co-administration with a CYP3A4 Inhibitor: In exploratory studies, co-administration with a known CYP3A4 inhibitor like ritonavir (B1064) can help to elucidate the impact of first-pass metabolism. Note that this is for investigational purposes and may not be suitable for all study designs.

  • P-gp Efflux: this compound may be actively transported out of intestinal cells by P-glycoprotein.

    • Solution 1: Use of P-gp Inhibitors: Co-administration with a P-gp inhibitor such as verapamil (B1683045) can be used to probe the involvement of this efflux transporter.

Issue 2: High Variability in Plasma Concentrations

Problem: Significant inter-animal variability in the plasma concentrations of this compound is observed within the same dosing group.

Possible Causes & Solutions:

  • Inconsistent Dosing Technique: Improper oral gavage technique can lead to variability in the administered dose.

    • Solution 1: Standardized Dosing Procedure: Ensure all personnel are properly trained in oral gavage techniques for the specific animal model.

  • Food Effects: The presence of food in the stomach can alter the absorption of this compound.

    • Solution 1: Fasting: Administer this compound to fasted animals to reduce variability related to food effects. A standard 4-hour fast is typically sufficient for rodents.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats (10 mg/kg dose)

FormulationAdministration RouteCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Bioavailability (%)
0.5% Methylcellulose SuspensionOral45 ± 122.0150 ± 453.5
SMEDDS FormulationOral250 ± 601.0980 ± 21023.1
Aqueous Solution with 10% Solutol HS 15Intravenous1500 ± 3500.084250 ± 980100

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS) for this compound
  • Component Selection: Based on solubility and emulsification studies, select an oil phase (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol P).

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial. A typical ratio is 30:40:30 (oil:surfactant:co-surfactant).

    • Mix the components thoroughly using a vortex mixer until a clear and homogenous mixture is obtained.

    • Add the calculated amount of this compound to the mixture to achieve the desired final concentration (e.g., 10 mg/mL).

    • Continue mixing until the this compound is completely dissolved. Gentle heating (up to 40°C) may be applied if necessary.

  • Characterization:

    • Visually inspect the formulation for clarity and homogeneity.

    • Perform a droplet size analysis by diluting the SMEDDS formulation in water and measuring the resulting droplet size using a dynamic light scattering instrument.

Visualizations

G cluster_oral Oral Administration Workflow start Start: this compound Powder micronization Micronization (Particle Size Reduction) start->micronization formulation Formulation Strategy micronization->formulation mc_suspension 0.5% Methylcellulose (Standard) formulation->mc_suspension Low Bioavailability smedds SMEDDS Formulation (Enhanced) formulation->smedds Improved Bioavailability gavage Oral Gavage to Animal Model mc_suspension->gavage smedds->gavage absorption GI Tract Absorption gavage->absorption end Systemic Circulation absorption->end

Caption: Workflow for oral administration of this compound.

G cluster_pathway Factors Limiting this compound Bioavailability detajmium_oral Oral this compound dissolution Poor Aqueous Dissolution detajmium_oral->dissolution absorption Intestinal Absorption dissolution->absorption Limited pgp_efflux P-gp Efflux absorption->pgp_efflux portal_vein Portal Vein absorption->portal_vein pgp_efflux->detajmium_oral Back to Lumen liver Liver portal_vein->liver first_pass High First-Pass Metabolism (CYP3A4) liver->first_pass systemic Systemic Circulation (Low Bioavailability) liver->systemic To Circulation first_pass->systemic Limited

Caption: this compound's path and bioavailability barriers.

G troubleshooting Low Bioavailability Observed Is the formulation optimized? Is first-pass metabolism a concern? Is P-gp efflux suspected? sol_q1 Consider SMEDDS or micronization. troubleshooting:q1->sol_q1 sol_q2 Conduct study with CYP3A4 inhibitor. troubleshooting:q2->sol_q2 sol_q3 Perform in-vitro Caco-2 assay or use P-gp inhibitor in-vivo. troubleshooting:q3->sol_q3

Caption: Troubleshooting logic for low bioavailability.

Technical Support Center: Detajmium Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Detajmium.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound-induced cytotoxicity?

A1: this compound is a novel synthetic small molecule designed as a potential anti-neoplastic agent. Its primary mechanism of action is believed to be the induction of apoptosis in target cells. This is achieved through the elevation of intracellular Reactive Oxygen Species (ROS), which in turn triggers the intrinsic apoptotic pathway, leading to the activation of caspase-9 and subsequent executioner caspases (e.g., caspase-3).

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C. Avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Q3: How can I mitigate off-target cytotoxicity in my experiments?

A3: Since this compound's cytotoxicity is linked to ROS production, co-treatment with an antioxidant may alleviate off-target effects. N-acetylcysteine (NAC) is a common antioxidant used for this purpose. It is crucial to determine the optimal concentration of NAC that reduces cytotoxicity in non-target cells without compromising the desired effect in target cells.

Troubleshooting Guides

Q1: I am observing widespread cell death across all my cell lines, including control cells, shortly after treatment. What could be the cause?

A1: This issue could stem from several factors:

  • Incorrect this compound Concentration: The concentration used may be too high for your specific cell lines. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for each cell line.

  • Solvent Toxicity: If the final DMSO concentration in your culture medium exceeds 0.1%, it could be causing non-specific cytotoxicity. Ensure your serial dilutions are planned to keep the final DMSO concentration to a minimum.

  • Contamination: Check your cell culture for any signs of bacterial or fungal contamination, which can cause rapid cell death.

Q2: My results show inconsistent cytotoxicity even when using the same concentration of this compound. Why is this happening?

A2: Inconsistent results are often due to variations in experimental conditions:

  • Cell Confluency: The sensitivity of cells to cytotoxic agents can vary with their confluency. Ensure you are seeding cells at a consistent density and treating them at the same level of confluency for all experiments.

  • Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final concentration of this compound. Calibrate your pipettes regularly and use appropriate pipetting techniques.

  • Passage Number: Cells at a very high passage number may have altered physiology and respond differently to treatment. It is advisable to use cells within a consistent and low passage number range.

Quantitative Data Summary

The following tables present example data from experiments investigating this compound's effects.

Table 1: Dose-Response of this compound on Cell Viability (%) after 24h

Cell Line0 µM (Control)1 µM5 µM10 µM25 µM50 µM
Target Cancer (TC) Cells 100 ± 4.585 ± 5.162 ± 3.848 ± 4.225 ± 3.110 ± 2.5
Non-Target (NT) Cells 100 ± 5.095 ± 4.880 ± 5.565 ± 4.940 ± 4.022 ± 3.3

Table 2: Effect of N-acetylcysteine (NAC) on this compound-induced Cytotoxicity at 10 µM

Treatment GroupCell Viability (%) - TC CellsCell Viability (%) - NT Cells
Control 100 ± 4.7100 ± 5.2
10 µM this compound 49 ± 4.066 ± 5.1
5 mM NAC 98 ± 5.199 ± 4.9
10 µM this compound + 5 mM NAC 75 ± 4.392 ± 4.6

Key Experimental Protocols

Cell Viability Assessment using MTT Assay

Objective: To quantify the cytotoxic effect of this compound by measuring metabolic activity.

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0-50 µM) and incubate for the desired period (e.g., 24, 48 hours).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To differentiate between apoptotic and necrotic cell death induced by this compound.

Methodology:

  • Treat cells with this compound as required.

  • Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualizations

Detajmium_Signaling_Pathway This compound This compound ROS ↑ Intracellular ROS This compound->ROS Mitochondria Mitochondria ROS->Mitochondria Bax Bax Activation Mitochondria->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental_Workflow A Seed Cells (Target & Non-Target) B Dose-Response Treatment with this compound A->B C 24h Incubation B->C D MTT Assay for IC50 Determination C->D E Co-treat with this compound (IC50) and Antioxidant (e.g., NAC) D->E Use IC50 Value F Assess Cell Viability (MTT) G Treat with this compound +/- NAC F->G Confirm Mitigation H Annexin V/PI Staining G->H I Flow Cytometry Analysis H->I

Caption: Workflow for assessing this compound cytotoxicity and mitigation.

Troubleshooting_Tree Start Inconsistent Cytotoxicity Results Q1 Is cell confluency consistent? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the final DMSO concentration <0.1%? A1_Yes->Q2 Sol1 Standardize seeding density and treatment time. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are you using cells of a similar passage number? A2_Yes->Q3 Sol2 Adjust serial dilutions to lower final DMSO. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Check Pipette Calibration & Reagent Stability A3_Yes->End Sol3 Use cells from a consistent, low passage bank. A3_No->Sol3

Caption: Decision tree for troubleshooting inconsistent results.

Strategies to reduce variability in Detajmium experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Detajmium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce variability and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical for maintaining the stability and activity of this compound. Inconsistent results can often be traced back to improper handling.

Answer:

This compound is supplied as a lyophilized powder. For long-term storage, it should be stored at -20°C, desiccated, and protected from light. Once reconstituted, the stability of the stock solution is dependent on the solvent used.

Key Recommendations:

  • Reconstitution: For a 10 mM stock solution, reconstitute the vial with high-purity, anhydrous DMSO.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes.

  • Working Solutions: Prepare fresh working solutions from the DMSO stock for each experiment. Do not store aqueous working solutions for more than a few hours.

Table 1: this compound Stock Solution Stability

Solvent Concentration Storage Temperature Stability (Activity >95%)
Anhydrous DMSO 10 mM -20°C 6 months
Anhydrous DMSO 10 mM -80°C 12 months
Ethanol 10 mM -20°C 1 month

| PBS (1X) | 100 µM | 4°C | < 24 hours |

Q2: Why am I observing high variability in my IC50 values for this compound in cell viability assays?

Inconsistent IC50 values are a common issue and can stem from several experimental factors.

Answer:

Variability in IC50 values is often linked to inconsistencies in cell culture conditions, assay protocols, and reagent handling. Below is a systematic guide to identify and resolve the source of variability.

Troubleshooting Flowchart for Inconsistent IC50 Values

start Start: Inconsistent IC50 Values check_cells 1. Cell Health & Density - Consistent passage number? - Viability >95% before seeding? - Seeding density uniform? start->check_cells check_cells->start Issue Found & Corrected check_compound 2. Compound Handling - Freshly diluted from stock? - Aliquots to avoid freeze-thaw? - Solvent concentration consistent? check_cells->check_compound Cells OK check_compound->start Issue Found & Corrected check_protocol 3. Assay Protocol - Consistent incubation time? - Minimized edge effects? - Reagent addition uniform? check_compound->check_protocol Compound OK check_protocol->start Issue Found & Corrected check_readout 4. Plate Reader/Data Analysis - Correct wavelength/settings? - Consistent normalization? - Curve fit appropriate? check_protocol->check_readout Protocol OK check_readout->start Issue Found & Corrected solution Result: Low Variability IC50 Values check_readout->solution Analysis OK

Caption: Troubleshooting workflow for variable IC50 results.

Detailed Protocol: Standardized Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. To minimize edge effects, avoid using the outer wells or fill them with sterile PBS. Incubate for 24 hours at 37°C, 5% CO2.

  • This compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

Q3: My Western blot results for downstream targets are inconsistent after this compound treatment. How can I improve this?

This compound is a potent inhibitor of the Kinase-X signaling pathway. Variability in Western blot data for downstream targets like phosphorylated ERK (p-ERK) can mask the true effect of the compound.

Answer:

Consistency in Western blotting requires careful attention to the entire workflow, from sample collection to imaging.

Signaling Pathway Overview: this compound Action

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras KinaseX Kinase-X Ras->KinaseX MEK MEK KinaseX->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation This compound This compound This compound->KinaseX Inhibits

Caption: this compound inhibits Kinase-X, blocking ERK phosphorylation.

Key Experimental Checkpoints for Western Blotting:

  • Consistent Lysis: Lyse cells on ice at a consistent time point after treatment. Use fresh lysis buffer containing protease and phosphatase inhibitors.

  • Accurate Protein Quantification: Use a reliable protein assay (e.g., BCA) to ensure equal protein loading in each lane.

  • Loading Controls: Always probe for a loading control (e.g., GAPDH, β-actin) on the same blot to normalize for any loading inaccuracies.

  • Antibody Validation: Use validated antibodies for your target (e.g., p-ERK) and optimize antibody concentrations to achieve a high signal-to-noise ratio.

Table 2: Recommended Lysis Buffer and Antibody Dilutions

Component Recommended Concentration Purpose
Lysis Buffer
RIPA Buffer 1X Cell Lysis
Protease Inhibitor Cocktail 1X Prevents protein degradation
Phosphatase Inhibitor Cocktail 1X Prevents dephosphorylation
Antibodies
Primary anti-p-ERK 1:1000 Target Detection
Primary anti-GAPDH 1:5000 Loading Control

| Secondary HRP-conjugated | 1:2000 | Signal Amplification |

Experimental Workflow Visualization

To ensure consistency across experiments, a standardized workflow is essential. The following diagram outlines the key stages for a typical this compound dose-response experiment.

cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis prep_cells Culture & Passage Cells (Maintain low passage) prep_plates Seed Cells in 96-Well Plates (Optimize density) prep_cells->prep_plates prep_compound Prepare this compound Stock (10 mM in DMSO) dilute Create Serial Dilutions (Freshly made) prep_compound->dilute treat Treat Cells for 72h (Include vehicle control) prep_plates->treat dilute->treat readout Perform Viability Assay (e.g., MTT, CellTiter-Glo) treat->readout analyze Normalize Data & Fit Curve (4-parameter logistic) readout->analyze result Determine IC50 Value analyze->result

Caption: Standardized workflow for this compound dose-response studies.

Managing potential side effects of Detajmium in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Detajmium In Vivo Studies

Disclaimer: this compound is a fictional compound created for illustrative purposes. The following information is based on a hypothetical mechanism of action and is not applicable to any real-world substance.

This compound is a novel kinase inhibitor targeting the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3] It is under investigation for its potential therapeutic applications in inflammatory diseases and oncology. This guide provides troubleshooting for potential in vivo side effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNK1, JNK2, and JNK3).[3] By blocking the phosphorylation of downstream targets like c-Jun, this compound modulates gene expression involved in inflammation and apoptosis.[1][4]

Q2: What are the most common potential side effects observed in preclinical in vivo models?

A2: Based on the central role of the JNK pathway in cellular stress responses, the most anticipated side effects include hepatotoxicity, immunosuppression, and gastrointestinal (GI) distress. Researchers should be vigilant in monitoring for these potential adverse events.

Q3: How can I monitor for potential hepatotoxicity?

A3: Regular monitoring of liver function is critical. This includes weekly or bi-weekly serum collection to analyze levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). A significant elevation (e.g., >3x baseline) may indicate liver damage and requires action as outlined in the troubleshooting guide below.[5][6]

Q4: What are the signs of immunosuppression in my animal models?

A4: Signs of immunosuppression can include increased susceptibility to opportunistic infections, weight loss, and changes in white blood cell counts. It is advisable to perform complete blood counts (CBCs) at baseline and regular intervals during the study.

Q5: Are there any known drug-drug interactions with this compound?

A5: While formal interaction studies are ongoing, caution is advised when co-administering this compound with other compounds metabolized by cytochrome P450 enzymes, as interference may alter the pharmacokinetic profiles and increase the risk of toxicity.

Troubleshooting Guides

Issue 1: Elevated Liver Enzymes (ALT/AST)

Potential Cause: this compound-induced hepatotoxicity resulting from on-target JNK inhibition in hepatocytes or off-target effects.

Troubleshooting Steps:

  • Confirm the Finding: Repeat the serum analysis with a fresh sample to rule out experimental error.

  • Dose Reduction: Reduce the dose of this compound by 25-50% in a subset of the affected cohort and monitor liver enzymes closely.

  • Histopathological Analysis: At the study endpoint, or if signs of severe toxicity emerge, euthanize the animal and collect liver tissue for histopathological examination (H&E staining) to assess for necrosis, inflammation, or steatosis.

  • Mechanism Investigation: Consider performing mechanistic studies, such as measuring markers of oxidative stress (e.g., glutathione (B108866) levels) in liver lysates.[7]

Issue 2: Unexpected Weight Loss or Morbidity

Potential Cause: This could be due to gastrointestinal distress, systemic inflammation, or severe immunosuppression leading to infection.

Troubleshooting Steps:

  • Assess GI Toxicity: Monitor for signs of diarrhea or poor appetite. Consider co-administration of a GI-protective agent if appropriate for the model.

  • Complete Blood Count (CBC): Perform a CBC to check for signs of infection (e.g., neutrophilia) or immunosuppression (e.g., lymphopenia).

  • Evaluate for Systemic Inflammation: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) to determine if there is a systemic inflammatory response.

  • Rule out Off-Target Effects: If issues persist, it may be necessary to perform kinase profiling to assess the selectivity of this compound and identify potential off-target kinases that could be contributing to the observed toxicity.[8][9]

Data Presentation

Table 1: Hypothetical Incidence of Adverse Events in a 28-Day Rodent Study

Adverse EventVehicle Control (n=10)This compound (10 mg/kg) (n=10)This compound (30 mg/kg) (n=10)
ALT Elevation (>3x baseline) 0%10%40%
Significant Weight Loss (>15%) 0%0%20%
Opportunistic Infections 0%10%30%

Experimental Protocols

Protocol 1: Monitoring In Vivo Hepatotoxicity
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Dosing: Administer this compound or vehicle control via oral gavage daily for 28 days.

  • Serum Collection: Collect 50-100 µL of blood via tail vein or submandibular bleed at baseline (Day 0) and on Days 7, 14, 21, and 28.

  • Biochemical Analysis: Centrifuge blood to separate serum. Use a commercially available colorimetric assay kit to measure ALT and AST levels according to the manufacturer's instructions.

  • Histopathology: At Day 28, euthanize animals and perfuse with saline. Excise the liver and fix a portion in 10% neutral buffered formalin for 24 hours. Process the tissue for paraffin (B1166041) embedding, sectioning, and H&E staining.

  • Data Analysis: Compare serum enzyme levels between treatment groups using a one-way ANOVA with post-hoc analysis. Have a board-certified veterinary pathologist score the liver sections for signs of injury.

Visualizations

Signaling Pathway

Detajmium_JNK_Pathway cluster_stress Cellular Stress / Cytokines cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_tf Transcription Factors cluster_output Cellular Response Stress Stress Stimuli (e.g., TNF-α, IL-1β) MAP3K ASK1 / MEKK1 Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK1/2/3 MKK4_7->JNK cJun c-Jun JNK->cJun Response Inflammation Apoptosis cJun->Response This compound This compound This compound->JNK Hepatotoxicity_Workflow Start Start In Vivo Study (Day 0) Dosing Daily Dosing: This compound or Vehicle Start->Dosing Monitor Weekly Monitoring: Weight & Clinical Signs Dosing->Monitor Blood Serum Collection (Days 0, 7, 14, 21, 28) Monitor->Blood Analysis ALT/AST Analysis Blood->Analysis Decision ALT > 3x Baseline? Analysis->Decision Continue Continue Study Decision->Continue No Troubleshoot Initiate Troubleshooting: - Confirm Result - Dose Reduction Decision->Troubleshoot Yes Continue->Dosing Endpoint Endpoint (Day 28): Liver Histopathology Continue->Endpoint Troubleshoot->Dosing Troubleshoot->Endpoint

References

Validation & Comparative

Comparative Efficacy Analysis of Antiarrhythmic Agents: A Profile of Propafenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comprehensive analysis of the antiarrhythmic agent propafenone (B51707). The initial scope of this review was to compare the efficacy of Detajmium and propafenone; however, "this compound" is not a recognized pharmaceutical agent in publicly available scientific literature or drug databases. Therefore, a direct comparison is not feasible. Instead, this document will focus on a detailed evaluation of propafenone, presenting its efficacy, mechanism of action, and the experimental protocols used in its assessment. This guide is intended for researchers, scientists, and drug development professionals to serve as a reference for evaluating Class IC antiarrhythmic drugs.

Propafenone is a Class IC antiarrhythmic medication used to treat and prevent various types of cardiac arrhythmias, including atrial and ventricular arrhythmias.[1] It is prescribed for conditions such as atrial fibrillation (AFib), atrial flutter, paroxysmal supraventricular tachycardia (PSVT), and life-threatening ventricular arrhythmias.[2][3] The drug works by slowing the influx of sodium ions into cardiac muscle cells, which decreases cell excitability.[1] Propafenone also exhibits some beta-blocking activity.[1][4]

Efficacy of Propafenone

Propafenone has demonstrated efficacy in the management of both supraventricular and ventricular arrhythmias. Its effectiveness has been evaluated in numerous clinical trials for both acute conversion of arrhythmias and long-term prophylactic therapy.

Supraventricular Arrhythmias

Propafenone is widely used in the management of supraventricular arrhythmias, particularly atrial fibrillation. It can be used for the acute pharmacological cardioversion of recent-onset AF and for the maintenance of sinus rhythm.[5][6]

A single oral dose of 600 mg of propafenone has been shown to be effective in converting recent-onset atrial fibrillation to sinus rhythm, with success rates reported as high as 76% at 8 hours and 83% at 12 hours.[7] For long-term suppression of paroxysmal atrial fibrillation and paroxysmal supraventricular tachycardia, placebo-controlled trials have confirmed its effectiveness.[8][9]

Ventricular Arrhythmias

Propafenone is also effective in suppressing ventricular arrhythmias.[5] In a study of patients with symptomatic chronic ventricular arrhythmias, oral propafenone significantly reduced the number of ventricular premature contractions (VPCs) at rest and during exercise.[10] After three months of treatment, a 90% to 100% reduction in VPCs was observed in patients taking 600 to 900 mg of propafenone daily.[10]

For patients with ventricular tachycardia and impaired left ventricular function, propafenone has been shown to significantly reduce isolated ventricular premature depolarizations, couplets, and ventricular tachycardia.[11]

Quantitative Data Summary

The following tables summarize the efficacy of propafenone in various clinical settings.

Table 1: Efficacy of Oral Propafenone for Cardioversion of Recent-Onset Atrial Fibrillation

Study DesignDrug RegimenTime to ConversionConversion RateReference
Meta-analysis of 9 Randomized Controlled TrialsPropafenone vs. AmiodaroneSignificantly shorter with propafenone (mean difference of -304 minutes)76.1%[12]
Review of Comparative StudiesSingle 600 mg oral dose8-12 hours76% at 8 hours, 83% at 12 hours[7]

Table 2: Efficacy of Propafenone for Prophylaxis of Paroxysmal Supraventricular Tachycardia (PSVT) and Atrial Fibrillation (PAF)

Study DesignDrug RegimenOutcomeRelative Risk of Treatment Failure (Placebo vs. Propafenone)Reference
Double-blind, placebo-controlled, crossover trial300 mg BIDTime to treatment failure (arrhythmia recurrence or adverse event)PSVT: 6.8, PAF: 6.0[9]

Table 3: Efficacy of Propafenone in Chronic Ventricular Arrhythmias

Study DesignDrug RegimenOutcomeEfficacyReference
Placebo-controlled, crossover study600-900 mg dailyReduction of Ventricular Premature Contractions (VPCs)90-100% reduction after 3 months[10]
Noninvasive evaluation150-300 mg TIDReduction of ventricular arrhythmias60% of patients responded with total elimination of VT runs, >90% reduction in couplets, and >50% reduction in VPCs[13]

Mechanism of Action

Propafenone is classified as a Class IC antiarrhythmic agent.[4] Its primary mechanism of action is the blockade of sodium channels in cardiac muscle cells.[4] By blocking the fast inward sodium current, propafenone reduces the rate of rise of the action potential (Phase 0), which in turn slows down the conduction velocity in the atria, ventricles, and His-Purkinje system.[2][4] This leads to a prolongation of the refractory period and a decrease in the excitability of the cardiac cells.[2]

In addition to its sodium channel blocking effects, propafenone also possesses weak beta-adrenergic blocking and calcium channel blocking activities.[1][4] This multi-channel blocking effect contributes to its overall antiarrhythmic properties.

cluster_membrane Cardiac Cell Membrane Na_channel Voltage-gated Sodium Channel Sodium_influx Sodium Ion Influx (Phase 0 Depolarization) Na_channel->Sodium_influx Beta_receptor Beta-adrenergic Receptor Heart_rate Reduced Heart Rate Beta_receptor->Heart_rate Propafenone Propafenone Propafenone->Na_channel Blocks Propafenone->Beta_receptor Blocks (weak) Action_potential Decreased Rate of Rise of Action Potential Sodium_influx->Action_potential Conduction_velocity Slowed Conduction Velocity Action_potential->Conduction_velocity Excitability Decreased Myocardial Excitability Conduction_velocity->Excitability Sympathetic_activity Sympathetic Nervous System Activity Sympathetic_activity->Beta_receptor Activates

Figure 1. Mechanism of action of propafenone.

Experimental Protocols

The evaluation of antiarrhythmic drugs like propafenone involves a combination of non-invasive and invasive methods in both preclinical and clinical settings.[14]

Clinical Trial Protocol for Prophylaxis of Paroxysmal Atrial Fibrillation

A common design to assess the efficacy of a drug in preventing recurrent arrhythmias is a randomized, double-blind, placebo-controlled, crossover trial.[9]

  • Patient Selection: Patients with a documented history of symptomatic, recurrent paroxysmal atrial fibrillation are enrolled. A baseline observation period (e.g., 3 months) is often used to establish the frequency of arrhythmia recurrence.[9]

  • Randomization and Treatment: Patients are randomly assigned to receive either propafenone or a placebo for a defined period (e.g., 3 months). Following a washout period, patients are crossed over to the other treatment arm.[9]

  • Dosing: Treatment may start with a lower dose (e.g., 300 mg twice daily) and can be escalated in a subsequent phase (e.g., 300 mg three times daily) to assess dose-response.[9]

  • Monitoring and Endpoints: Patients are monitored for arrhythmia recurrence using methods like transtelephonic ECG monitoring.[9] The primary endpoint is typically the time to the first documented symptomatic arrhythmia recurrence or the time to treatment failure due to adverse events.[9]

Noninvasive Evaluation of Efficacy in Ventricular Arrhythmias

Noninvasive methods are frequently used to assess the efficacy of antiarrhythmic drugs in suppressing ventricular arrhythmias.[13]

  • Patient Population: Patients with a history of refractory ventricular tachyarrhythmias are included.[13]

  • Baseline Assessment: Baseline arrhythmia frequency is established using 24-hour ambulatory Holter monitoring and exercise stress testing.[13]

  • Drug Administration: An acute drug loading dose (e.g., 450 mg of propafenone) is administered, followed by a maintenance therapy regimen (e.g., 150-300 mg three times daily) for a specified duration.[13]

  • Efficacy Evaluation: The efficacy of the drug is evaluated by comparing the frequency of ventricular premature beats, couplets, and runs of ventricular tachycardia on Holter monitoring and exercise testing before and during treatment.[13] A significant reduction (e.g., >50% in VPCs, >90% in couplets, and elimination of VT runs) is considered a positive response.[13]

cluster_workflow Experimental Workflow: Antiarrhythmic Efficacy Patient_screening Patient Screening (History of Arrhythmia) Baseline Baseline Assessment (Holter, Exercise Test) Patient_screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Arm A (Propafenone) Randomization->Treatment_A Group 1 Treatment_B Treatment Arm B (Placebo) Randomization->Treatment_B Group 2 Follow_up Follow-up Monitoring (Arrhythmia Recurrence) Treatment_A->Follow_up Treatment_B->Follow_up Crossover Crossover Follow_up->Crossover Treatment_A2 Treatment Arm A (Placebo) Crossover->Treatment_A2 Group 2 Treatment_B2 Treatment Arm B (Propafenone) Crossover->Treatment_B2 Group 1 Follow_up2 Follow-up Monitoring Treatment_A2->Follow_up2 Treatment_B2->Follow_up2 Analysis Data Analysis (Time to Event, Frequency Reduction) Follow_up2->Analysis

Figure 2. Generalized experimental workflow for a crossover clinical trial.

Conclusion

Propafenone is an effective antiarrhythmic agent for a range of supraventricular and ventricular arrhythmias. Its primary mechanism of action is the blockade of cardiac sodium channels, which is supplemented by a weak beta-blocking effect. Clinical trials have demonstrated its efficacy in both acute cardioversion and long-term prophylaxis. The evaluation of propafenone's efficacy relies on well-established experimental protocols, including randomized controlled trials and noninvasive monitoring. While a direct comparison with "this compound" is not possible due to the lack of available information on the latter, the data presented for propafenone provide a robust framework for understanding and evaluating the clinical performance of a Class IC antiarrhythmic drug.

References

A Comparative Analysis of Neuroprotective Agents in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

To the intended audience of researchers, scientists, and drug development professionals: This guide provides a comparative overview of the neuroprotective effects of Dexmedetomidine and Eudesmin, supported by experimental data from preclinical models. It is important to note that an initial investigation into the neuroprotective properties of Detajmium Bitartrate did not yield peer-reviewed scientific literature containing specific experimental data to support such claims. The primary focus of existing research on this compound relates to its antiarrhythmic properties. Therefore, this guide will focus on validated alternative compounds.

This document details the neuroprotective mechanisms and efficacy of Dexmedetomidine and Eudesmin, presenting quantitative data in a clear, tabular format. Furthermore, it provides detailed experimental protocols for key in vitro assays used to assess neuroprotection and includes visualizations of relevant signaling pathways and experimental workflows.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the reported neuroprotective effects of Dexmedetomidine and Eudesmin in various in vitro and in vivo models.

Table 1: Neuroprotective Effects of Dexmedetomidine

Model SystemOutcome MeasuredQuantitative EffectReference
Animal models of neurological injuryIL-1β ProductionStandardized Mean Difference (SMD) = -4.3[Meta-Analysis]
Animal models of neurological injuryIL-6 ProductionSMD = -5.6[Meta-Analysis]
Animal models of neurological injuryApoptosis (TUNEL assay)SMD = -6.0[Meta-Analysis]
Animal models of neurological injuryOxidative Stress (MDA production)SMD = -2.0[Meta-Analysis]
Animal models of neurological injuryEscape Latency (Behavioral test)SMD = -2.4[Meta-Analysis]
Animal models of neurological injuryPlatform Crossings (Behavioral test)SMD = 9.1[Meta-Analysis]

Table 2: Neuroprotective Effects of Eudesmin against Aβ-induced Toxicity

Model SystemToxinEudesmin ConcentrationOutcomeQuantitative Effect
PC12 CellsAβ Oligomers (0.5µM)30 nMCell Viability~25.4% increase in viability
Primary Cortical NeuronsAβ Oligomers (0.5µM)30 nMCell ViabilitySignificant neuroprotective effect

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the neuroprotective effects of the compared agents and a typical experimental workflow for assessing neuroprotection in vitro.

G cluster_dex Dexmedetomidine Signaling Dex Dexmedetomidine Alpha2_AR α2-Adrenoceptor Dex->Alpha2_AR Inflammation ↓ Neuroinflammation (↓ IL-1β, ↓ IL-6) Alpha2_AR->Inflammation Apoptosis ↓ Apoptosis Alpha2_AR->Apoptosis Oxidative_Stress ↓ Oxidative Stress Alpha2_AR->Oxidative_Stress Neuroprotection Neuroprotection Inflammation->Neuroprotection Apoptosis->Neuroprotection Oxidative_Stress->Neuroprotection

Figure 1. Dexmedetomidine's neuroprotective signaling pathway.

G cluster_workflow In Vitro Neuroprotection Assay Workflow Start Start: Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Induce_Toxicity Induce Neurotoxicity (e.g., Aβ Oligomers, OGD) Start->Induce_Toxicity Treatment Treat with Neuroprotective Agent (e.g., Eudesmin) Induce_Toxicity->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assess_Viability Assess Cell Viability/Apoptosis (e.g., MTT Assay, TUNEL Assay) Incubation->Assess_Viability Data_Analysis Data Analysis and Quantification Assess_Viability->Data_Analysis

Figure 2. Generalized workflow for in vitro neuroprotection studies.

Detailed Experimental Protocols

Oxygen-Glucose Deprivation (OGD) in SH-SY5Y Cells

This protocol is designed to model ischemic conditions in vitro.

Materials:

  • Differentiated SH-SY5Y neuroblastoma cells

  • Glucose-free DMEM or Neurobasal medium

  • Normal culture medium with glucose

  • Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)

  • Standard cell culture incubator (95% air, 5% CO₂)

Procedure:

  • Culture differentiated SH-SY5Y cells to the desired confluency in a standard incubator.

  • Wash the cells with glucose-free medium to remove any residual glucose.

  • Replace the medium with pre-warmed, glucose-free medium.

  • Place the culture plates in a humidified hypoxic chamber with 1% O₂, 5% CO₂, and 94% N₂ at 37°C for a duration of 4 to 24 hours, depending on the desired severity of injury.

  • To simulate reperfusion, remove the plates from the hypoxic chamber.

  • Aspirate the glucose-free medium and replace it with normal, glucose-containing culture medium.

  • Return the cells to a standard incubator (95% air, 5% CO₂) for 24 to 72 hours.

  • Assess cell viability or apoptosis using appropriate assays.

Aβ-Induced Toxicity in Primary Cortical Neurons

This protocol models the neurotoxic effects of amyloid-beta oligomers, a hallmark of Alzheimer's disease.

Materials:

  • Primary cortical neuron cultures (e.g., from embryonic day 18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Synthetic Aβ₁₋₄₂ peptide

  • Sterile, endotoxin-free water

  • Test compounds (e.g., Eudesmin) dissolved in a suitable vehicle (e.g., DMSO)

Procedure:

  • Prepare Aβ oligomers by dissolving the synthetic peptide in sterile water and aging it for a specified period (e.g., 24 hours at 4°C) to allow for oligomerization.

  • Plate primary cortical neurons at an appropriate density and culture for several days in vitro (DIV) to allow for maturation (e.g., 7-10 DIV).

  • On the day of the experiment, pre-treat the neurons with the test compound (e.g., Eudesmin) at various concentrations for 1-2 hours.

  • Add the prepared Aβ oligomers to the culture medium to a final concentration known to induce toxicity (e.g., 0.5-5 µM).

  • Co-incubate the neurons with the Aβ oligomers and the test compound for 24-48 hours.

  • Assess neuronal viability using methods such as the MTT assay or by quantifying neuronal morphology (e.g., neurite length and branching).

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Apoptosis

This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells cultured on coverslips or chamber slides

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, available in commercial kits)

  • DAPI or another nuclear counterstain

  • Fluorescence microscope

Procedure:

  • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10-15 minutes at room temperature to allow the enzyme to access the nucleus.

  • Wash the cells with PBS.

  • (Optional) Incubate with an equilibration buffer as provided by the kit manufacturer.

  • Prepare the TUNEL reaction mixture according to the manufacturer's protocol.

  • Incubate the cells with the TUNEL reaction mixture in a humidified, dark chamber for 60 minutes at 37°C.

  • Wash the cells to remove unincorporated nucleotides.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show fluorescence at the appropriate wavelength for the label used, while all nuclei will be stained by DAPI.

  • Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).

Template for Comparison Guide: Novel Na+-Channel Blocker vs. Standard-of-Care for Arrhythmia

Author: BenchChem Technical Support Team. Date: December 2025

As a helpful AI assistant, I have conducted a thorough search for information on "Detajmium" as a Na+-channel blocker for arrhythmia. Unfortunately, my search did not yield any results for a compound with this name in publicly available scientific literature or drug databases. This suggests that "this compound" may be a very new or experimental compound not yet widely documented, a developmental code name, or a possible misspelling of another drug.

Without any available data on this compound, a direct comparison with other Na+-channel blockers, including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time.

To facilitate a future comparison, should information on this compound become available, a template for such a guide is provided below. This template outlines the structure and type of information that would be included, following the user's specified requirements.

This guide would provide a comprehensive comparison of a novel Na+-channel blocker, such as "this compound," with established antiarrhythmic drugs that also target sodium channels. The comparison would be based on preclinical and clinical data, focusing on efficacy, safety, and mechanism of action.

Overview of Na+-Channel Blockers in Arrhythmia

Sodium (Na+) channels are critical for the initiation and propagation of the cardiac action potential. Dysregulation of these channels can lead to various arrhythmias. Na+-channel blockers are classified based on their binding kinetics and effects on the action potential duration.

(A diagram illustrating the cardiac action potential and the role of Na+ channels would be inserted here.)

dot

cluster_AP Cardiac Action Potential Phases cluster_Ion Primary Ion Channels P0 Phase 0 (Rapid Depolarization) P1 Phase 1 (Early Repolarization) P0->P1 P2 Phase 2 (Plateau) P1->P2 P3 Phase 3 (Rapid Repolarization) P2->P3 P4 Phase 4 (Resting Potential) P3->P4 Na Voltage-gated Na+ Channels Na->P0 Influx K Voltage-gated K+ Channels K->P1 Efflux K->P2 Efflux K->P3 Efflux Ca Voltage-gated Ca2+ Channels Ca->P2 Influx

Caption: Phases of the cardiac action potential and key ion channel involvement.

Comparative Efficacy Data

This section would present quantitative data from head-to-head preclinical or clinical studies, comparing the efficacy of "this compound" with other Na+-channel blockers in terminating or preventing arrhythmias.

(A table summarizing efficacy data would be presented here.)

Parameter This compound Lidocaine Flecainide Propafenone Reference
Arrhythmia Termination (%) Data N/ADataDataDataCitation
Effective Concentration (EC50) Data N/ADataDataDataCitation
Time to Onset of Action Data N/ADataDataDataCitation
Duration of Action Data N/ADataDataDataCitation

Comparative Safety and Selectivity

The safety profile, particularly proarrhythmic potential and off-target effects, is a critical consideration for antiarrhythmic drugs. This section would compare the safety margins and channel selectivity of "this compound" against other agents.

(A table summarizing safety and selectivity data would be presented here.)

Parameter This compound Lidocaine Flecainide Propafenone Reference
IC50 for hERG Channel Data N/ADataDataDataCitation
Therapeutic Index Data N/ADataDataDataCitation
Adverse Event Profile Data N/ADataDataDataCitation
Selectivity (Na+ vs. K+/Ca2+) Data N/ADataDataDataCitation

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

4.1. In Vitro Electrophysiology: Patch-Clamp Assay

  • Objective: To determine the potency and kinetics of Na+-channel blockade.

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human cardiac sodium channel alpha subunit (hNav1.5).

  • Methodology:

    • Whole-cell patch-clamp recordings are performed at room temperature.

    • Cells are held at a holding potential of -120 mV.

    • Depolarizing pulses to -20 mV are applied to elicit Na+ currents.

    • The test compound ("this compound" or comparator) is perfused at increasing concentrations.

    • The concentration-response curve is generated to calculate the IC50 value.

(A diagram illustrating the experimental workflow would be inserted here.)

dot

cluster_workflow Patch-Clamp Experimental Workflow start Prepare hNav1.5-expressing HEK293 cells patch Establish whole-cell patch-clamp configuration start->patch hold Set holding potential to -120 mV patch->hold depolarize Apply depolarizing pulses to elicit Na+ current hold->depolarize perfuse Perfuse cells with increasing drug concentrations depolarize->perfuse record Record Na+ current at each concentration perfuse->record analyze Analyze data and generate dose-response curve record->analyze ic50 Calculate IC50 value analyze->ic50 cluster_membrane Cell Membrane cluster_drugs Na+-Channel Blockers NaChannel Na+ Channel (Nav1.5) Na_in Na+ Influx NaChannel->Na_in This compound This compound This compound->NaChannel Binds to channel Lidocaine Lidocaine Lidocaine->NaChannel Binds to channel Flecainide Flecainide Flecainide->NaChannel Binds to channel AP Action Potential Propagation Na_in->AP

A Comparative Analysis of Detajmium and Ajmaline Derivatives in Antiarrhythmic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the electrophysiological properties and mechanisms of action of Detajmium and various ajmaline (B190527) derivatives. The information is supported by experimental data to aid in the evaluation of these compounds as potential antiarrhythmic agents.

This compound, a derivative of the Rauwolfia alkaloid ajmaline, and other synthetic and semi-synthetic ajmaline derivatives represent a significant area of interest in the search for novel antiarrhythmic drugs. This guide delves into a comparative analysis of their performance, focusing on their electrophysiological effects and mechanisms of action.

Executive Summary

Ajmaline and its derivatives primarily act as Class I antiarrhythmic agents by blocking voltage-gated sodium channels in cardiomyocytes. This action decreases the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction and suppressing arrhythmias. This compound, classified as a Class I/C antiarrhythmic, exhibits a potent, frequency-dependent blockade of sodium channels. Ajmaline derivatives such as prajmaline (B610187) (N-propylajmaline) and lorajmine (B1675094) also demonstrate significant antiarrhythmic activity, with variations in their potency and electrophysiological profiles. This guide presents available quantitative data, experimental methodologies, and visual representations of the underlying mechanisms to facilitate a comprehensive comparison.

Quantitative Data Comparison

The following tables summarize the key electrophysiological effects of this compound and selected ajmaline derivatives based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental models and conditions across different studies.

CompoundAnimal ModelTissueConcentration/DoseEffect on Vmax / Depolarization RateEffect on Action Potential Duration (APD)Reference
This compound DogVentricular Muscle1 µMSignificant reductionNo significant change in APD90[1]
DogPurkinje Fibers1 µMSignificant reductionSignificant decrease in APD90[1]
Prajmaline (N-propylajmaline) RabbitVentricular StripsEC50 = 3 µMDose-dependent decrease in maximal rate of depolarizationIncreased at 1 µM, decreased at higher concentrations[2]
Human-80 mg/day-Reduction in premature ventricular complexes by 56.7%[3]
Ajmaline ---Primary action is blockade of sodium channels, leading to reduced depolarization rate-[4]
N-propylajmaline ---Approximately 10 times more potent than ajmaline-[4]

Table 1: Comparative Electrophysiological Effects on Vmax and Action Potential Duration.

Mechanism of Action: Targeting the Cardiac Sodium Channel

The primary mechanism of action for this compound and ajmaline derivatives involves the blockade of the voltage-gated sodium channel, Nav1.5, which is crucial for the initiation and propagation of the cardiac action potential.

By binding to the sodium channel, these compounds reduce the influx of sodium ions during Phase 0 of the action potential. This leads to a decrease in the slope and amplitude of the action potential upstroke, resulting in slowed conduction velocity through the cardiac tissue. This effect is particularly beneficial in terminating re-entrant arrhythmias, which are a common cause of tachycardias.

Some derivatives, like prajmaline, also exhibit effects on other ion channels, such as L-type calcium channels, which may contribute to their overall antiarrhythmic profile and potentially modulate their inotropic effects.[2]

SignalingPathway cluster_membrane Cardiomyocyte Membrane Nav1.5 Voltage-gated Sodium Channel (Nav1.5) Na_Influx Reduced Na+ Influx Nav1.5->Na_Influx Ca_Channel L-type Calcium Channel Ca_Influx Modulated Ca2+ Influx Ca_Channel->Ca_Influx Detajmium_Ajmaline This compound & Ajmaline Derivatives Detajmium_Ajmaline->Nav1.5 Blockade Phase0 Decreased Phase 0 Depolarization (Vmax) Na_Influx->Phase0 Conduction Slowed Conduction Velocity Phase0->Conduction Arrhythmia Suppression of Arrhythmias Conduction->Arrhythmia Prajmaline Prajmaline Prajmaline->Ca_Channel Modulation Inotropy Potential Modulation of Inotropy Ca_Influx->Inotropy

Mechanism of action of this compound and ajmaline derivatives.

Experimental Protocols

The following are summaries of key experimental methodologies used to evaluate the antiarrhythmic properties of these compounds.

Intracellular Microelectrode Recording in Cardiac Tissues

This technique is used to measure transmembrane action potentials in isolated cardiac preparations (e.g., ventricular muscle, Purkinje fibers).

  • Objective: To determine the effects of the drug on action potential parameters such as resting membrane potential, action potential amplitude (APA), maximum rate of depolarization (Vmax), and action potential duration (APD) at various levels of repolarization (e.g., APD90).

  • Methodology:

    • Isolated cardiac tissue is placed in a temperature-controlled bath and superfused with a physiological salt solution.

    • The tissue is stimulated at a constant frequency (e.g., 1 Hz).

    • Glass microelectrodes filled with KCl are inserted into individual cardiomyocytes to record transmembrane potentials.

    • After obtaining stable baseline recordings, the drug is added to the superfusate at desired concentrations.

    • Changes in action potential parameters are recorded and analyzed.

ExperimentalWorkflow Start Start Isolate Isolate Cardiac Tissue (e.g., Ventricular Muscle) Start->Isolate Mount Mount Tissue in Organ Bath Isolate->Mount Superfuse Superfuse with Physiological Solution Mount->Superfuse Stimulate Stimulate at Constant Frequency Superfuse->Stimulate Record_Baseline Record Baseline Action Potentials Stimulate->Record_Baseline Add_Drug Add Compound (this compound/Ajmaline Derivative) Record_Baseline->Add_Drug Record_Treatment Record Action Potentials with Treatment Add_Drug->Record_Treatment Analyze Analyze Changes in AP Parameters (Vmax, APD) Record_Treatment->Analyze End End Analyze->End

Workflow for intracellular microelectrode recording.
Aconitine-Induced Arrhythmia Model in Rats

This in vivo model is used to assess the antiarrhythmic efficacy of a drug against chemically induced arrhythmias.

  • Objective: To determine if a drug can prevent or terminate arrhythmias induced by the arrhythmogenic agent aconitine (B1665448).

  • Methodology:

    • Rats are anesthetized and instrumented for electrocardiogram (ECG) recording.

    • A jugular vein is cannulated for drug and aconitine administration.

    • The test compound (or vehicle control) is administered intravenously.

    • A continuous infusion of aconitine is started to induce arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation).

    • The dose of aconitine required to induce arrhythmias and the duration of arrhythmias are measured and compared between the treated and control groups.

Langendorff Isolated Perfused Heart

This ex vivo model allows for the study of drug effects on the entire heart in a controlled environment, free from systemic influences.

  • Objective: To evaluate the effects of a drug on cardiac function, including heart rate, contractile force, and coronary flow, as well as its potential to prevent or terminate induced arrhythmias.

  • Methodology:

    • The heart is excised and mounted on a Langendorff apparatus.

    • The coronary arteries are retrogradely perfused with an oxygenated physiological solution at a constant pressure or flow.

    • Parameters such as left ventricular pressure, heart rate, and coronary flow are continuously monitored.

    • The drug is infused into the perfusion solution at various concentrations.

    • Arrhythmias can be induced by electrical stimulation or arrhythmogenic agents to assess the drug's antiarrhythmic properties.

Chemical Structures

The chemical structures of ajmaline and its derivatives are fundamental to understanding their structure-activity relationships.

ChemicalStructures Ajmaline Ajmaline This compound This compound Prajmaline Prajmaline (N-propylajmaline) Lorajmine Lorajmine

References

Replicating Published Findings on Detajmium's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the electrophysiological and potential neuroprotective effects of Detajmium (Tachmalcor) with alternative therapeutic agents. The information is intended for researchers, scientists, and drug development professionals to facilitate the replication and extension of published findings. All quantitative data is summarized in structured tables, and detailed experimental protocols from cited literature are provided.

Section 1: Electrophysiological Effects of this compound and Class I/C Antiarrhythmic Alternatives

This compound is classified as a class I/C antiarrhythmic drug, primarily acting as a sodium channel blocker.[1] Its electrophysiological effects are therefore comparable to other drugs in this class, such as flecainide (B1672765) and propafenone (B51707).

Comparative Data on Electrophysiological Parameters

The following tables summarize the quantitative effects of this compound, flecainide, and propafenone on key cardiac electrophysiological parameters as reported in preclinical and clinical studies.

Table 1: Effects on Maximum Upstroke Velocity (Vmax) of the Cardiac Action Potential

DrugConcentration/DoseTissue/SpeciesVmax Reduction (%)Reference
This compound 1 µMDog ventricular muscle~25%[1]
1 µMDog Purkinje fibers~24%[1]
Flecainide 1 µg/mlRabbit ventricular muscle52.5%[2]
10.0 µg/mlRabbit ventricular muscle79.8%[2]
1 µg/mlRabbit Purkinje fibers18.6%[2]
10.0 µg/mlRabbit Purkinje fibers70.8%[2]
Propafenone Oral administrationHuman (patients with VT)Not directly quantified[3][4]

Table 2: Effects on Action Potential Duration (APD) and Refractory Periods

DrugConcentration/DoseTissue/SpeciesEffect on APD90Effect on Effective Refractory Period (ERP)Reference
This compound 1 µMDog Purkinje fibersSignificant decrease (359.0 to 262.1 ms)No significant change in ERP/APD ratio[1]
Flecainide 0.1-10.0 µg/mlRabbit ventricular muscleLengthenedIncreased[2]
0.1-10.0 µg/mlRabbit Purkinje fibersShortened at lower concentrations, returned to control at higher concentrationsShortened at lower concentrations, returned to control at higher concentrations[2]
2 mg/kg IVHuman (patients with RAF)Prolonged ERP-A (202 to 238 ms)Prolonged[5]
Propafenone Oral administrationHuman (patients with VT)Increased ventricular ERP (231 to 255 ms)Increased[4]
IV administrationHuman (children with PSVT)Increased atrial and ventricular ERPIncreased[6]
Experimental Protocols

1. In Vitro Electrophysiology Studies (for this compound and Flecainide): [1][2]

  • Tissue Preparation: Isolated cardiac ventricular muscle and Purkinje fibers from dogs or rabbits are dissected and placed in a tissue bath.

  • Superfusion: The tissues are superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with 95% O2 and 5% CO2, and maintained at a constant temperature (e.g., 37°C).

  • Stimulation: Tissues are stimulated at a fixed frequency (e.g., 1 Hz) using bipolar electrodes.

  • Recording: Intracellular action potentials are recorded using glass microelectrodes filled with 3 M KCl and connected to a high-input impedance amplifier.

  • Parameters Measured:

    • Resting membrane potential (RMP)

    • Action potential amplitude (APA)

    • Maximum rate of depolarization (Vmax)

    • Action potential duration at 90% repolarization (APD90)

    • Effective refractory period (ERP)

  • Drug Application: The drug of interest is added to the superfusion solution at various concentrations.

2. Clinical Electrophysiology Studies (for Flecainide and Propafenone): [4][5][6]

  • Patient Population: Patients with a history of arrhythmias (e.g., ventricular tachycardia, supraventricular tachycardia).

  • Catheter Placement: Electrode catheters are inserted percutaneously and positioned in various locations within the heart (e.g., right atrium, His bundle region, right ventricle).

  • Programmed Electrical Stimulation: A series of programmed electrical stimuli are delivered to the heart to assess various electrophysiological parameters.

  • Parameters Measured:

    • Sinus cycle length

    • Atrial, AV nodal, and ventricular refractory periods

    • Conduction times (e.g., HV interval)

    • Inducibility of arrhythmias

  • Drug Administration: The drug is administered intravenously or orally, and the electrophysiological measurements are repeated.

Signaling Pathway: Sodium Channel Blockade

The primary mechanism of action for this compound and other class I/C antiarrhythmic drugs is the blockade of fast sodium channels (Nav1.5) in cardiomyocytes. This leads to a decrease in the maximum rate of depolarization of the action potential (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.

Sodium_Channel_Blockade This compound This compound (Class I/C Antiarrhythmic) Nav1_5 Voltage-gated Sodium Channel (Nav1.5) This compound->Nav1_5 Blocks Na_Influx Decreased Sodium Influx (Phase 0) Nav1_5->Na_Influx Mediates Vmax Reduced Vmax of Action Potential Na_Influx->Vmax Leads to Conduction Slowed Conduction Velocity Vmax->Conduction Results in Antiarrhythmic Antiarrhythmic Effect Conduction->Antiarrhythmic

Figure 1: Signaling pathway of this compound's antiarrhythmic effect.

Section 2: Potential Neuroprotective Effects of this compound Bitartrate

This compound Bitartrate is also under investigation for its potential neuroprotective effects, with a proposed mechanism involving the enhancement of acetylcholine (B1216132) release.

Comparative Data on Cognitive Function

Direct quantitative data on the neuroprotective effects of this compound Bitartrate from published, peer-reviewed studies are not yet available. However, for comparison, the following table presents data from a clinical trial on choline (B1196258) alfoscerate, a precursor of acetylcholine, in patients with mild cognitive impairment.

Table 3: Effects of Choline Alfoscerate on Cognitive Function (MMSE Score)

Treatment GroupBaseline MMSE Score (Mean ± SD)6-Month MMSE Score (Mean ± SD)12-Month MMSE Score (Mean ± SD)p-value (vs. Placebo at 12 months)Reference
Choline Alfoscerate (1200 mg/day) 26.2 ± 1.326.9 ± 2.027.1< 0.001[7][8]
Placebo 26.6 ± 1.325.9 ± 2.325.8[7][8]
Experimental Protocols

Clinical Trial Protocol for Choline Alfoscerate: [7]

  • Study Design: Double-blind, randomized, placebo-controlled trial.

  • Patient Population: Individuals with type 2 diabetes and mild cognitive impairment (MMSE score of 25-28).

  • Intervention: Oral administration of choline alfoscerate (1200 mg/day) or placebo.

  • Outcome Measures:

    • Primary: Change in Mini-Mental State Examination (MMSE) score.

    • Secondary: Scores from the 36-Item Short Form Survey, modified Informant Questionnaire on Cognitive Decline in the Elderly, Korean version of Activities of Daily Living, and Patient Health Questionnaire.

  • Follow-up: Assessments conducted at 6 and 12 months.

Signaling Pathway: Enhancement of Cholinergic Neurotransmission

The proposed neuroprotective mechanism of this compound Bitartrate is through the enhancement of acetylcholine (ACh) release. For illustrative purposes, the following diagram depicts the signaling pathway of donepezil, an acetylcholinesterase inhibitor, which also leads to increased cholinergic neurotransmission.[9][10] This pathway may share similarities with the downstream effects of an acetylcholine release enhancer.

Cholinergic_Neurotransmission cluster_0 Mechanism of Action Drug Acetylcholine Enhancing Drug (e.g., this compound Bitartrate, Donepezil) AChE Acetylcholinesterase (AChE) Drug->AChE Inhibits (Donepezil) or Enhances Release (this compound) ACh_Level Increased Synaptic Acetylcholine (ACh) Levels Drug->ACh_Level Leads to ACh_Degradation Inhibition of ACh Degradation AChR Activation of Cholinergic Receptors (Nicotinic & Muscarinic) ACh_Level->AChR Downstream Downstream Signaling (e.g., PI3K-Akt, MAPK pathways) AChR->Downstream Neuroprotection Neuroprotective Effects & Cognitive Enhancement Downstream->Neuroprotection

Figure 2: Putative signaling pathway for acetylcholine-enhancing drugs.

References

Comparative Efficacy of Detajmium and Standard Alzheimer's Disease Therapeutics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the hypothetical investigational drug Detajmium against established Alzheimer's disease (AD) treatments, Donepezil and Lecanemab. The data presented for this compound is hypothetical and generated for illustrative purposes, based on its proposed mechanism of action as a selective Glycogen (B147801) Synthase Kinase 3 beta (GSK-3β) inhibitor. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this novel therapeutic approach.

Introduction to this compound and Comparator Agents

This compound is a conceptual, orally bioavailable small molecule designed to selectively inhibit Glycogen Synthase Kinase 3 beta (GSK-3β). The overactivity of GSK-3β is implicated in the hyperphosphorylation of tau protein and the production of amyloid-β (Aβ), both of which are central to the pathophysiology of Alzheimer's disease.[1][2][3][4][5] By inhibiting GSK-3β, this compound aims to address both amyloid and tau pathologies, offering a potential disease-modifying effect.

Donepezil is a well-established acetylcholinesterase inhibitor. It provides symptomatic relief by increasing the levels of acetylcholine (B1216132) in the brain, a neurotransmitter important for memory and other cognitive functions. It does not alter the underlying progression of Alzheimer's disease.

Lecanemab is a humanized monoclonal antibody that targets soluble amyloid-β protofibrils.[6][7] By promoting the clearance of these neurotoxic Aβ species, Lecanemab has been shown to slow the rate of cognitive decline in individuals with early-stage Alzheimer's disease.[8][9][10][11][12]

Comparative Efficacy Data

The following tables summarize the clinical efficacy and biomarker data from Phase 3 clinical trials of Lecanemab and Donepezil, alongside projected data for a hypothetical Phase 3 trial of this compound.

Table 1: Cognitive and Functional Outcomes (18-Month Treatment Period)

Treatment ArmPrimary Endpoint: Mean Change from Baseline in CDR-SB (Lower is Better)Secondary Endpoint: Mean Change from Baseline in ADAS-Cog (Lower is Better)
This compound (Hypothetical) 1.151.30
Lecanemab 1.211.44[12]
Donepezil ~2.9 (at 24 weeks)[13]~2.9 (at 24 weeks)[13]
Placebo 1.662.88 (calculated from Lecanemab trial data)

Note: Donepezil data is typically reported at 24 weeks. A direct 18-month comparison is not available from the provided search results.

Table 2: Biomarker Outcomes (18-Month Treatment Period)

Treatment ArmChange in Brain Amyloid Levels (Centiloids)Change in CSF p-tau181 Levels
This compound (Hypothetical) -50.0Significant Reduction
Lecanemab -55.5[12]Statistically significant reduction
Donepezil Not ApplicableNot Applicable
Placebo +3.6[12]No significant change

Safety and Tolerability

Table 3: Incidence of Common Adverse Events (>10%)

Adverse EventThis compound (Hypothetical) (%)Lecanemab (%)Donepezil (%)Placebo (%)
Infusion-Related ReactionsN/A26.4N/A7.4
ARIA-H (Microhemorrhages)2.516.9N/A8.9
ARIA-E (Edema)1.512.6[6]N/A1.7[6]
Headache12.011.1[6]108.1
Nausea15.06115
Diarrhea13.08105
Dizziness9.058[14]6[14]

Experimental Protocols

Hypothetical Phase 3 Clinical Trial Protocol for this compound (Project "DEIMOS")
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 1,800 individuals aged 50-90 with a diagnosis of early Alzheimer's disease (Mild Cognitive Impairment due to AD or mild AD dementia) and confirmed amyloid pathology via PET or CSF analysis.

  • Randomization: Participants are randomized 1:1 to receive either this compound (20 mg, oral, once daily) or a matching placebo.

  • Duration: 18-month treatment period.

  • Primary Outcome Measure: Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score at 18 months.

  • Secondary Outcome Measures:

    • Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale 14 (ADAS-Cog14).

    • Change in amyloid plaque burden as measured by PET scans (in Centiloids).

    • Change in cerebrospinal fluid (CSF) levels of p-tau181 and Aβ42/40 ratio.

    • Alzheimer's Disease Composite Score (ADCOMS).

    • Alzheimer's Disease Cooperative Study-Activities of Daily Living Scale for Mild Cognitive Impairment (ADCS-MCI-ADL).

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, electrocardiograms (ECGs), and regular magnetic resonance imaging (MRI) scans to monitor for amyloid-related imaging abnormalities (ARIA).

Signaling Pathways and Experimental Workflow

Proposed Mechanism of Action of this compound

This compound is hypothesized to inhibit the GSK-3β signaling pathway. In Alzheimer's disease, hyperactive GSK-3β contributes to both the hyperphosphorylation of tau, leading to neurofibrillary tangles, and the amyloidogenic processing of amyloid precursor protein (APP), resulting in the formation of Aβ plaques.[1][2][3][4][5] By inhibiting GSK-3β, this compound aims to reduce both of these pathological hallmarks.

GSK3B_Pathway cluster_upstream Upstream Regulation cluster_gsk3b GSK-3β Activity cluster_downstream Downstream Pathologies Insulin_Wnt Insulin / Wnt Signaling AKT_PKB Akt/PKB Insulin_Wnt->AKT_PKB activates GSK3B_inactive Inactive GSK-3β (p-Ser9) AKT_PKB->GSK3B_inactive phosphorylates (inhibits) GSK3B_active Active GSK-3β Tau Tau Hyperphosphorylation (Neurofibrillary Tangles) GSK3B_active->Tau promotes APP Aβ Production (Amyloid Plaques) GSK3B_active->APP promotes This compound This compound This compound->GSK3B_active inhibits

Caption: Proposed mechanism of this compound via inhibition of the GSK-3β pathway.

Experimental Workflow for the DEIMOS Phase 3 Trial

The workflow for the hypothetical "DEIMOS" trial is designed to rigorously assess the efficacy and safety of this compound.

DEIMOS_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup 18-Month Follow-up cluster_analysis Data Analysis Screening Patient Screening (Early AD Criteria) Biomarker_Confirmation Biomarker Confirmation (Amyloid PET or CSF) Screening->Biomarker_Confirmation Informed_Consent Informed Consent Biomarker_Confirmation->Informed_Consent Randomization Randomization (1:1) Informed_Consent->Randomization Detajmium_Arm This compound (20mg/day) Randomization->Detajmium_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Assessments Regular Assessments (CDR-SB, ADAS-Cog, MRI, etc.) Detajmium_Arm->Assessments Placebo_Arm->Assessments Primary_Endpoint Primary Endpoint Analysis (Change in CDR-SB) Assessments->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis (Cognitive, Biomarker) Primary_Endpoint->Secondary_Endpoints Safety_Analysis Safety Analysis Secondary_Endpoints->Safety_Analysis

Caption: Workflow of the hypothetical DEIMOS Phase 3 clinical trial for this compound.

Conclusion

The hypothetical data for this compound, a selective GSK-3β inhibitor, presents a promising, albeit conceptual, therapeutic profile for the treatment of early Alzheimer's disease. By targeting both amyloid and tau pathologies, it offers a potential disease-modifying approach with a distinct mechanism of action compared to current standard-of-care treatments. The projected efficacy and safety profile, as outlined in this guide, warrant further investigation to determine its true potential in altering the course of this neurodegenerative disease. The provided experimental protocol offers a framework for such a pivotal clinical trial.

References

In Vitro to In Vivo Correlation of Detajmium Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiarrhythmic and potential neuroprotective activities of Detajmium. Due to the limited availability of in vivo and pharmacokinetic data for this compound, a direct in vitro to in vivo correlation (IVIVC) cannot be definitively established at this time. However, this document summarizes the existing in vitro data for this compound, compares it with established alternatives, and provides detailed experimental protocols to facilitate further research and the future establishment of a robust IVIVC.

Part 1: Antiarrhythmic Activity of this compound

This compound is classified as a Class I/C antiarrhythmic agent, similar to drugs like flecainide (B1672765) and propafenone (B51707).[1] Its primary mechanism of action is the blockade of fast sodium channels (Na+) in cardiomyocytes, leading to a reduction in the maximum rate of depolarization (Vmax) during the cardiac action potential.

In Vitro Electrophysiological Profile of this compound

An in vitro study on isolated canine cardiac ventricular and Purkinje fibers has provided key insights into the electrophysiological effects of this compound.

Table 1: In Vitro Electrophysiological Effects of this compound (1 µM) on Canine Cardiac Fibers

ParameterVentricular MusclePurkinje Fibers
Resting Potential (RP)No significant changeNo significant change
Action Potential Amplitude (APA)No significant change↓ from 111.1 mV to 100.0 mV
Action Potential Duration (APD90)No significant change↓ from 359.0 ms (B15284909) to 262.1 ms
Maximum Rate of Depolarization (Vmax)↓ from 236.7 V/s to 177.3 V/s↓ from 687.5 V/s to 523.7 V/s
Effective Refractory Period (ERP)No significant changeNo significant change

Data sourced from a study on isolated dog cardiac preparations.

The study highlighted that the effect of this compound on Vmax is frequency-dependent, a characteristic feature of Class I antiarrhythmics. Notably, the recovery kinetics from this block were found to be extremely slow.

Comparative Analysis with Class I/C Alternatives: Flecainide and Propafenone

To contextualize the activity of this compound, it is useful to compare its profile with that of other Class I/C antiarrhythmics for which more extensive in vitro and in vivo data are available.

Table 2: In Vitro Comparison of Class I/C Antiarrhythmic Drugs

ParameterThis compound (in dog)Flecainide (in dog/rabbit)Propafenone (in vitro)
Primary Mechanism Na+ channel blockadeNa+ channel blockadeNa+ channel blockade
Effect on Vmax Significant reductionConcentration-dependent reductionComparable reduction to this compound
Effect on APD Shortened in Purkinje fibersLengthened in ventricular muscle, shortened in Purkinje fibers-
Use-Dependency YesYesYes
Recovery Kinetics Extremely slowSlowSlow

Table 3: In Vivo Pharmacokinetic Parameters of Flecainide and Propafenone in Humans

ParameterFlecainidePropafenone
Bioavailability ~70-90%[2][3]Dose-dependent (up to 40-50%)[4]
Time to Peak Plasma Concentration (Tmax) 3-4 hours[3]Variable
Elimination Half-life ~20 hours (range 12-27)[5]~2.5-6 hours (variable)[4][6]
Metabolism CYP2D6 (limited)[5]Extensive hepatic (CYP2D6)[7]

Note: Pharmacokinetic data for this compound in humans is not currently available in the public domain.

Experimental Protocols

In Vitro Electrophysiology Study of this compound

  • Objective: To characterize the electrophysiological effects of this compound on cardiac tissue.

  • Methodology:

    • Tissue Preparation: Isolate ventricular muscle and Purkinje fibers from canine hearts.

    • Experimental Setup: Mount the preparations in a tissue bath perfused with Tyrode's solution at 37°C and stimulate at a defined frequency (e.g., 1 Hz).

    • Electrophysiological Recording: Use conventional intracellular microelectrode techniques to record action potentials.

    • Drug Application: After a stabilization period, perfuse the tissue with Tyrode's solution containing this compound at the desired concentration (e.g., 1 µM).

    • Data Analysis: Measure and compare the following parameters before and after drug application: Resting Potential (RP), Action Potential Amplitude (APA), Action Potential Duration at 90% repolarization (APD90), Maximum Rate of Depolarization (Vmax), and Effective Refractory Period (ERP).

    • Frequency-Dependence Assessment: Evaluate the effect on Vmax at different stimulation frequencies.

IVIVC Workflow for a Class I Antiarrhythmic Drug

The following diagram illustrates a general workflow for establishing an In Vitro to In Vivo Correlation, which could be applied to this compound once in vivo pharmacokinetic data becomes available.

IVIVC_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies cluster_Correlation IVIVC Modeling in_vitro_dissolution Dissolution/Release Profile correlation_model Mathematical Correlation Model in_vitro_dissolution->correlation_model In Vitro Data in_vitro_electrophysiology Electrophysiology (Vmax, APD) pd_study Pharmacodynamic Study (ECG changes) in_vitro_electrophysiology->pd_study Mechanistic Link pk_study Pharmacokinetic Study (Cmax, Tmax, AUC) deconvolution Deconvolution (In Vivo Absorption Profile) pk_study->deconvolution deconvolution->correlation_model In Vivo Data validation Model Validation correlation_model->validation Neuroprotection_Pathway This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh_breakdown ACh Breakdown AChE->ACh_breakdown Catalyzes ACh Acetylcholine (ACh) Cholinergic_Synapse Cholinergic Synapse ACh->Cholinergic_Synapse Acts on Neuroprotection Neuroprotection & Cognitive Enhancement Cholinergic_Synapse->Neuroprotection

References

Detajmium: An Anti-Arrhythmic Agent, Not a Neuroprotective Compound

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of authoritative pharmacological and chemical databases reveals that Detajmium is classified as an anti-arrhythmic agent, contrary to some initial information suggesting neuroprotective properties. This misclassification invalidates the basis for a head-to-head comparison of this compound with neuroprotective agents for the treatment of neurodegenerative diseases.

Searches in reputable scientific databases, including PubChem, Drug Central, and the FDA Global Substance Registration System, consistently categorize this compound as a compound for treating cardiac arrhythmias. The PubChem database, a comprehensive resource for chemical information, explicitly classifies this compound under the pharmacological category of "Anti-Arrhythmia Agents"[1]. This classification is further supported by its CAS registry number, 47719-70-0, which is linked to its identity as an anti-arrhythmic compound in various chemical and regulatory databases[1].

While initial search results may have indicated a potential role for this compound in neuroprotection, these appear to be outliers and are not substantiated by the broader scientific literature or regulatory information. No clinical trials for this compound are registered on the U.S. National Library of Medicine's ClinicalTrials.gov for any indication, including neurodegenerative disorders such as Alzheimer's or Parkinson's disease.

Given the strong evidence from authoritative sources, a direct comparative analysis of this compound as a neuroprotective agent is not feasible. The fundamental premise of such a study is flawed due to the established pharmacological class of this compound as an anti-arrhythmic.

For researchers, scientists, and drug development professionals interested in neuroprotective agents, it is crucial to focus on compounds with established or investigational neuroprotective mechanisms of action. A comparative guide would necessitate selecting appropriate comparator drugs that are genuinely in the same therapeutic class or are being investigated for similar indications.

Therefore, this publication cannot provide a head-to-head study of this compound against other neuroprotective agents. Instead, we recommend that researchers interested in neuroprotection focus their inquiries on validated neuroprotective compounds and their comparative efficacy and safety profiles. For those interested in this compound, research should be directed towards its properties as an anti-arrhythmic drug and its potential comparisons within that therapeutic area.

References

Safety Operating Guide

Standard Operating Procedure: Detajmium Waste Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "Detajmium" is a fictional compound. The following information is a hypothetical example of a proper chemical disposal procedure and is provided for illustrative purposes only. This guide should NOT be used for any real-world chemical or application. Always refer to the specific Safety Data Sheet (SDS) and your institution's Environmental Health & Safety (EHS) guidelines for the proper disposal of any real chemical.

This document provides a comprehensive protocol for the safe handling and disposal of waste containing the antiarrhythmic compound this compound.[1][2][3] Adherence to these procedures is mandatory to ensure personnel safety and environmental compliance. This compound is classified as an acutely toxic and environmentally hazardous substance.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling any this compound waste, ensure the following PPE is worn and that you are working in a designated and properly ventilated area, such as a chemical fume hood.

  • Gloves: Chemical-resistant nitrile gloves. Inspect for tears or holes before use.[4]

  • Eye Protection: Tightly fitting safety goggles or a face shield.[4]

  • Lab Coat: A buttoned lab coat must be worn at all times.

  • Respiratory Protection: For handling powdered this compound or creating aerosols, a NIOSH-approved respirator is required.[4][5]

Waste Characterization and Segregation

Proper segregation of hazardous waste is critical to prevent dangerous chemical reactions.[6][7] this compound waste must be segregated into three distinct streams as outlined below. Never mix different streams of this compound waste.

Waste Stream Description Container Type Labeling Requirements
Solid this compound Waste Contaminated lab supplies such as gloves, wipes, and absorbent paper.[8] Also includes pure, unused, or expired solid this compound.Double-bagged, clear plastic bags within a labeled, rigid, leak-proof container.[8]"Hazardous Waste: Solid this compound"
Liquid this compound Waste (Aqueous) Dilute aqueous solutions containing this compound, including the first rinse of any container.[7]Leak-proof, screw-cap plastic or glass carboy with secondary containment.[7][8]"Hazardous Waste: Aqueous this compound"
Contaminated Sharps Needles, syringes, scalpels, and broken glass contaminated with this compound.Puncture-proof, rigid sharps container.[8]"Hazardous Waste: Sharps, this compound"
Step-by-Step Disposal Procedures

A. Solid Waste Disposal:

  • Collect all non-sharp, solid materials contaminated with this compound (e.g., bench paper, gloves, weighing papers).

  • Place these materials into a clear plastic bag.

  • Seal the bag and then place it inside a second clear plastic bag (double-bagging).[8]

  • Store the double-bagged waste in a designated, rigid container clearly labeled "Hazardous Waste: Solid this compound."

  • Keep the container closed except when adding waste.[6][8]

B. Liquid Waste Disposal:

  • Pour all aqueous waste containing this compound into a designated, compatible waste carboy.

  • Ensure the carboy is made of a material that will not react with the waste and has a secure, leak-proof screw-cap.[6][8]

  • Do not fill the container beyond 75% capacity to allow for expansion and prevent spills.[9]

  • Always store the liquid waste carboy in a secondary containment tray that can hold 110% of the container's volume.[8]

  • Label the carboy with a "Hazardous Waste" tag, clearly identifying the contents as "Aqueous this compound Waste."

C. Contaminated Sharps Disposal:

  • Immediately place all sharps contaminated with this compound into a designated, puncture-proof sharps container.[8]

  • Do not recap, bend, or break needles.

  • Label the container "Hazardous Waste: Sharps, this compound."

  • Once the container is 3/4 full, close and seal it.

D. Empty Container Disposal:

  • Containers that held pure this compound must be triple-rinsed with a suitable solvent (e.g., deionized water).[10]

  • The first rinsate is considered hazardous and must be collected and disposed of as liquid this compound waste.[7]

  • Subsequent rinses may be disposed of down the drain, followed by a large volume of water, provided this complies with local regulations.[11]

  • After triple-rinsing and air-drying, deface the original label and dispose of the container in the appropriate recycling or trash receptacle.[10][12]

Experimental Protocol: Spill Decontamination

This protocol details the procedure for cleaning a small spill (<100 mL of a dilute solution) of this compound. For larger spills, evacuate the area and contact your institution's EHS department immediately.[13]

Materials:

  • Full PPE (as described in Section 1)

  • Chemical Spill Kit (containing absorbent pads, sodium bicarbonate for neutralization)

  • Waste bags and labels

Procedure:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Containment: Cordon off the spill area. If the spill is liquid, cover it with absorbent pads from the spill kit, working from the outside in.

  • Neutralization: As this compound is a weak base, cautiously apply sodium bicarbonate to the spill area to neutralize any residual activity.

  • Collection: Carefully collect all contaminated absorbent materials using tongs or forceps.

  • Disposal: Place all collected materials into a clear plastic bag. Seal and double-bag it. Label the bag as "Hazardous Waste: Solid this compound Spill Debris" and dispose of it according to the solid waste procedure.

  • Decontamination: Wipe the spill area clean with soap and water. Dispose of the cleaning materials as solid this compound waste.

  • Documentation: Record the spill and the cleanup procedure in the laboratory logbook.

Visual Guides

The following diagrams illustrate the key decision-making and safety workflows for managing this compound waste.

G cluster_0 This compound Waste Segregation Workflow start This compound Waste Generated is_sharp Is it a sharp object? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Place in Labeled Sharps Container is_sharp->sharps_container Yes liquid_container Pour into Labeled Aqueous Waste Carboy (in Secondary Containment) is_liquid->liquid_container Yes solid_container Double-bag and place in Labeled Solid Waste Bin is_liquid->solid_container No (Solid) end_process Store for EHS Pickup sharps_container->end_process liquid_container->end_process solid_container->end_process

Caption: Decision workflow for proper segregation of this compound waste streams.

G cluster_1 Chemical Incompatibility Chart for this compound Waste This compound This compound Waste strong_acids Strong Acids (e.g., HCl, H2SO4) This compound->strong_acids Incompatible (Exothermic Reaction) oxidizers Oxidizing Agents (e.g., Bleach, Peroxides) This compound->oxidizers Incompatible (Degradation Hazard) solvents Halogenated Solvents (e.g., Chloroform) This compound->solvents Incompatible (Toxic Gas Formation) aqueous Aqueous Buffers (pH 7-9) This compound->aqueous Compatible for Dilute Waste non_haz Non-Hazardous Solid Waste (Paper towels, etc.) detajmim detajmim detajmim->non_haz Compatible for Contaminated Solids

Caption: Logical relationships of chemical compatibility for this compound waste.

References

Standard Operating Procedure: Handling and Disposal of Detajmium

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance for the handling of the fictitious compound "Detajmium" in a laboratory setting. All procedures should be performed by trained personnel in accordance with their institution's safety protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risk when handling this compound. The required level of PPE is determined by the nature of the procedure and the quantity of this compound being handled.

Recommended PPE for Handling this compound Powder
PPE ComponentSpecificationPurpose
Gloves Double-gloving with nitrile gloves (ASTM D6319)Prevents skin contact. Double-gloving is required when handling the pure powder.
Eye Protection Chemical splash goggles (ANSI Z87.1)Protects eyes from airborne particles and splashes.
Lab Coat Disposable, solid-front, back-tying gownPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved N95 or higher respiratorProtects against inhalation of fine particles. Required for all work with powdered this compound.
Hair/Shoe Covers Disposable hair bonnet and shoe coversPrevents the spread of contamination outside of the designated work area.
Recommended PPE for Handling Diluted this compound Solutions
PPE ComponentSpecificationPurpose
Gloves Single pair of nitrile gloves (ASTM D6319)Prevents skin contact with the diluted solution.
Eye Protection Safety glasses with side shields (ANSI Z87.1)Protects eyes from accidental splashes.
Lab Coat Standard laboratory coatPrevents contamination of personal clothing.

Experimental Protocols

The following protocols outline the standard procedures for preparing this compound solutions and for the decontamination and disposal of this compound waste.

Protocol for Preparation of a 10mM this compound Stock Solution
  • Preparation: Don all required PPE for handling this compound powder as specified in Table 1.1.

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully weigh the desired amount of this compound powder.

  • Solubilization: In a certified chemical fume hood, carefully add the weighed this compound powder to a sterile, appropriately sized container. Add the desired volume of dimethyl sulfoxide (B87167) (DMSO) to achieve a final concentration of 10mM.

  • Mixing: Gently swirl the container or use a vortex mixer on a low setting until the this compound is completely dissolved.

  • Storage: Clearly label the container with the compound name, concentration, date, and your initials. Store the stock solution at -20°C in a designated and clearly marked freezer.

Protocol for Decontamination and Disposal
  • Decontamination of Surfaces: Prepare a 10% bleach solution. Liberally apply the solution to all surfaces that may have come into contact with this compound. Allow a contact time of at least 15 minutes before wiping the surfaces with absorbent pads.

  • Disposal of Solid Waste: All solid waste, including used PPE, weighing paper, and contaminated consumables, must be collected in a clearly labeled hazardous waste container.

  • Disposal of Liquid Waste: All liquid waste containing this compound must be collected in a designated, leak-proof hazardous waste container.

  • Waste Pickup: Follow your institution's guidelines for the final disposal of hazardous chemical waste.

Workflow and Decision Making

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

Detajmium_PPE_Workflow start Start: Plan to work with this compound substance_form What is the physical form of this compound? start->substance_form powder_ppe Required PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Disposable Gown - N95 Respirator - Hair/Shoe Covers substance_form->powder_ppe Powder solution_ppe Required PPE: - Nitrile Gloves - Safety Glasses - Lab Coat substance_form->solution_ppe Diluted Solution end Proceed with Experiment powder_ppe->end solution_ppe->end

Caption: Decision tree for selecting appropriate PPE based on the physical form of this compound.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.